Myriocin
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
(E,2S,3R,4R)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NO6/c1-2-3-4-10-13-17(24)14-11-8-6-5-7-9-12-15-18(25)19(26)21(22,16-23)20(27)28/h9,12,18-19,23,25-26H,2-8,10-11,13-16,22H2,1H3,(H,27,28)/b12-9+/t18-,19+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIKIHCNFWXKDY-GNTQXERDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)CCCCCC/C=C/C[C@H]([C@@H]([C@@](CO)(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046360 | |
| Record name | (+)-Myriocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35891-70-4 | |
| Record name | (+)-Myriocin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35891-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thermozymocidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035891704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Myriocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Myriocin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRIOCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRM4E8R9ST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Myriocin's Mechanism of Action on Serine Palmitoyltransferase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myriocin, a potent natural product isolated from fungi such as Isaria sinclairii, is a cornerstone tool in sphingolipid research and a molecule of significant interest in drug development.[1] Its primary mechanism of action is the highly specific and potent inhibition of Serine Palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[2] This inhibition leads to a systemic depletion of sphingolipids, impacting a vast array of cellular processes including cell proliferation, apoptosis, signal transduction, and immune responses. This technical guide provides a comprehensive overview of this compound's interaction with SPT, detailing its dual inhibitory mechanism, quantitative inhibitory parameters, and the downstream cellular consequences. Furthermore, this guide furnishes detailed experimental protocols for studying this compound's effects and visualizes key pathways and workflows to facilitate a deeper understanding for researchers in the field.
The Dual Mechanism of this compound Inhibition of SPT
This compound exhibits a sophisticated, dual mechanism of inhibition against Serine Palmitoyltransferase, which contributes to its remarkable potency and long-lasting effects.[3][4] This two-step process involves both reversible competitive inhibition and subsequent irreversible suicide inhibition.
Initially, this compound acts as a competitive inhibitor by forming an external aldimine with the pyridoxal-5'-phosphate (PLP) cofactor in the active site of SPT.[5] This complex formation is reversible and demonstrates a high affinity, effectively blocking the binding of the natural substrates, L-serine and palmitoyl-CoA.
Following the formation of this initial complex, an unexpected enzymatic degradation of this compound occurs within the SPT active site. This process involves a 'retro-aldol-like' cleavage of the this compound molecule, generating a C18 aldehyde.[3][4] This aldehyde then acts as a suicide inhibitor by covalently modifying the essential catalytic lysine residue (Lys265) in the SPT active site, leading to the irreversible inactivation of the enzyme.[3] This dual-action mechanism rationalizes the extraordinary potency and longevity of this compound's inhibitory effects.[3][4]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound against SPT has been quantified in various systems, from purified enzymes to cell-based assays and in vivo models. The following tables summarize key quantitative data.
| Parameter | Value | Enzyme Source/System | Reference |
| Ki | 0.28 nM | Not Specified | [4] |
| Ki | 967 ± 98 nM | S. paucimobilis SPT | [5][6] |
Table 1: In Vitro Inhibition Constants of this compound against SPT
| Cell Line | IC50 | Assay Type | Reference |
| A549 (Human Lung Cancer) | 30 µM | Cell Growth Inhibition | [4] |
| NCI-H460 (Human Lung Cancer) | 26 µM | Cell Growth Inhibition | [4] |
| MOLM-13 (AML) | 22 µM (Resveratrol combo) | Cell Viability | [7] |
| MV4-11 (AML) | 30 µM (Resveratrol combo) | Cell Viability | [7] |
| T. brucei (Bloodstream) | 100-150 nM | Growth Inhibition | [8] |
Table 2: IC50 Values of this compound in Various Cell Lines
| Animal Model | Treatment Regimen | Tissue/Fluid | Analyte | % Reduction | Reference |
| ApoE-deficient Mice (Chow) | 0.3 mg/kg, i.p., every other day for 60 days | Liver | SPT Activity | 50% | [9] |
| Plasma | Sphingomyelin | 54% | [9] | ||
| Plasma | Ceramide | 32% | [9] | ||
| Plasma | Sphingosine-1-Phosphate | 73% | [9] | ||
| ApoE-deficient Mice (High-Fat) | 0.3 mg/kg, i.p., every other day for 60 days | Plasma | Sphingomyelin | 59% | [9] |
| Plasma | Ceramide | 66% | [9] | ||
| Plasma | Sphingosine-1-Phosphate | 81% | [9] | ||
| B16F10 Melanoma Mice | 1 mg/kg, intradermal, every other day for 3 weeks | Tumor | - | Significant Inhibition | [10] |
| Rats (Streptozotocin-induced diabetes) | Not specified | Plasma | Glucose | 50% | [11] |
| BALB/c Mice | 1.0 mg/kg, i.p., daily for 5 days | Thymus | Sphinganine | Dose-dependent | [12] |
Table 3: In Vivo Effects of this compound on Sphingolipid Levels and Related Parameters
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by this compound
The depletion of sphingolipids by this compound has profound effects on multiple signaling pathways, leading to its observed immunosuppressive, anti-cancer, and metabolic regulatory properties.
This compound's dual inhibitory action on SPT.
References
- 1. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serine palmitoyltransferase inhibitor this compound induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-hydroxy-ctp.com [5-hydroxy-ctp.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Differential in vitro anti-leukemic activity of resveratrol combined with serine palmitoyltransferase inhibitor this compound in FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) carrying AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of this compound on plasma sphingolipid metabolism and atherosclerosis in apoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a serine palmitoyltransferase inhibitor, suppresses tumor growth in a murine melanoma model by inhibiting de novo sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Ceramide De Novo Synthesis with this compound Affects Lipid Metabolism in the Liver of Rats with Streptozotocin-Induced Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Origin of Myriocin: A Technical Guide
Myriocin, also known as ISP-1 and thermozymocidin, is a potent natural product that has become an indispensable tool in biomedical research due to its highly specific inhibition of sphingolipid biosynthesis. This technical guide provides an in-depth exploration of the origins of this compound, from its initial discovery and the organisms that produce it, to the intricate details of its biosynthesis and its well-elucidated mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecule.
Discovery and Producing Organisms
This compound was first isolated in 1972 by D. Kluepfel and colleagues from the culture filtrate and mycelium of a thermophilic ascomycete, Myriococcum albomyces[1][2]. Initially identified during a screening for new antifungal agents, it demonstrated strong activity against yeasts and dermatophytes[1].
While originally discovered from Myriococcum albomyces, this compound and its structural analogs have since been isolated from a variety of other fungal species, particularly entomopathogenic fungi which parasitize insects. It is also produced by at least one bacterial species. Known producers include:
-
Isaria sinclairii : A well-known entomopathogenic fungus and a common source of this compound, often used in traditional Chinese medicine.[3][4][5][6]
-
Mycelia sterilia : Another fungal source from which the this compound biosynthetic gene cluster has been identified.[3][5][7]
-
Cordyceps cicadae [5]
-
Melanconis flavovirens
-
Paecilomyces variotii
-
Bacillus amyloliquefaciens
The structural similarity of this compound to sphingosine, a key component of cellular membranes, foreshadowed its powerful biological activity which would be characterized in the following decades.[5][8]
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC). Recent genomic sequencing of producing organisms like Isaria sinclairii and Mycelia sterilia has identified the core enzymatic machinery responsible for its assembly[3][9]. The pathway is centered around two key enzymes: a Polyketide Synthase (PKS) and an alpha-oxo-amine synthase (AOS) [3][9].
The proposed biosynthetic logic is as follows:
-
Polyketide Chain Assembly: A highly reducing Type I Polyketide Synthase (PKS) constructs the C18 fatty acid backbone of this compound. This process involves the iterative condensation of malonyl-CoA and methylmalonyl-CoA extender units, followed by reduction, dehydration, and further reduction steps to create the specific carbon chain with its characteristic ketone and alkene functionalities.
-
Amino Acid Condensation: The completed polyketide chain is then transferred to an alpha-oxo-amine synthase (AOS). This enzyme, which is related to serine palmitoyltransferase (SPT), catalyzes the condensation of the polyketide with an amino acid donor (likely glycine or a derivative) to form the final this compound structure.
Mechanism of Action: Dual Inhibition of Serine Palmitoyltransferase
This compound's potent biological effects stem from its direct and powerful inhibition of Serine Palmitoyltransferase (SPT) , the rate-limiting enzyme in the de novo biosynthesis of sphingolipids.[5][10] This inhibition effectively depletes cells of essential sphingolipids, such as ceramides and sphingosine-1-phosphate, which are critical for membrane structure and cellular signaling.[8][11]
Detailed mechanistic studies combining X-ray crystallography, mass spectrometry, and enzyme kinetics have revealed that this compound employs a sophisticated dual-mechanism of inhibition against SPT.[12][13][14]
-
High-Affinity Reversible Binding: this compound, as a structural analog of the natural substrate L-serine, first enters the active site of SPT. There, its primary amine forms a reversible external aldimine with the pyridoxal-5'-phosphate (PLP) cofactor. This initial complex is extremely stable and explains the nanomolar affinity of this compound for the enzyme.[12][13][14]
-
Enzyme-Catalyzed Suicide Inhibition: The initially formed PLP-myriocin complex then undergoes an unexpected, slow, enzyme-catalyzed 'retro-aldol-like' cleavage. This reaction breaks the C2-C3 bond of this compound, releasing a C18 aldehyde species. This aldehyde then acts as a suicide inhibitor, forming a covalent bond with the essential catalytic lysine residue (Lys265) in the SPT active site, leading to irreversible inactivation of the enzyme.[12][13]
This dual mechanism rationalizes both the extraordinary potency and the long-lasting inhibitory effect of this compound.[12][14]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to this compound's production and biological activity.
Table 1: Fermentation Parameters for this compound Production by M. albomyces
| Parameter | Value |
|---|---|
| Incubation Temperature | 47°C (first 24h), then 40°C (6 days) |
| Aeration Rate | 0.3 - 0.5 vol/vol/min |
| Agitation | 300 rev/min |
| pH Control (last 2 days) | Maintained at 7.0 - 7.2 |
| Final Crystalline Yield | 58 g (from 250-liter fermenter) |
| Recovery from Mycelium | 85% |
Data sourced from Kluepfel et al., 1972[1]
Table 2: Biological Activity and Kinetic Parameters
| Parameter | Value | Target/System |
|---|---|---|
| SPT Inhibition (Ki) | 10.3 ± 3.2 nM | Yeast Microsomes |
| Cell Proliferation (IC50) | 15 nM | Murine CTLL-2 T-cells |
| HCV Replication (IC50) | 3.5 µg/mL | HCV-1b replicon |
| Ceramide Reduction | ~86% | B16F10 Melanoma Cells (24h) |
| Sphingomyelin Reduction | ~57% | B16F10 Melanoma Cells (24h) |
| Sphingosine Reduction | ~75% | B16F10 Melanoma Cells (24h) |
Data sourced from Miyake et al., 1995; Ren et al., (undated); Lee et al., 2011; MedChemExpress[7][8][11][15]
Key Experimental Protocols
Protocol for this compound Production and Isolation (Kluepfel et al., 1972)
This protocol outlines the original method for producing and isolating this compound from Myriococcum albomyces NRRL 3858.
-
Inoculum and Fermentation:
-
A vegetative culture is grown in a medium containing molasses, malt extract, yeast extract, glycerol, and salts.
-
A 250-liter fermenter containing production medium (glucose, tryptone, yeast extract, salts, and lard oil) is seeded with 2% of the vegetative culture.
-
Fermentation is conducted for 7 days, with temperature initially at 47°C for 24 hours to maximize growth, then reduced to 40°C. Aeration and agitation are maintained, and pH is controlled during the final 48 hours.
-
-
Extraction and Purification:
-
The mycelium is separated from the culture broth by filtration.
-
From Mycelium: The mycelial cake is extracted with hot methanol. The methanol extract is concentrated, and the resulting aqueous residue is extracted with n-butanol. The butanol extract is concentrated to an oil.
-
From Filtrate: The culture filtrate is acidified to pH 3.0 and extracted with n-butanol. The butanol is concentrated in vacuo.
-
The crude extracts are combined and subjected to a series of purification steps, including solvent partitioning and crystallization, to yield pure, white crystalline this compound.
-
Protocol for SPT Activity Assay (Wadsworth et al., 2013)
This colorimetric assay measures SPT activity by monitoring the release of Coenzyme A (CoASH) during the condensation reaction.
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES, pH 8.0.
-
Substrates: L-serine and Palmitoyl-CoA stocks.
-
Inhibitor: this compound stock dissolved in a suitable solvent (e.g., DMSO).
-
Detection Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
-
Assay Procedure:
-
In a microplate or cuvette, combine SPT enzyme (e.g., 0.2 µM), L-serine (e.g., 20 mM), DTNB (e.g., 0.2 mM), and the desired concentration of this compound in the assay buffer.
-
Incubate the mixture for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding Palmitoyl-CoA (e.g., 250 µM).
-
Immediately monitor the increase in absorbance at 412 nm for 45 minutes. This corresponds to the formation of the TNB⁻ anion as DTNB reacts with the CoASH product.
-
Kinetic constants (Km, IC50) are calculated from reaction rates measured under varying substrate and inhibitor concentrations using appropriate kinetic models (e.g., Michaelis-Menten).[12]
-
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. This compound, a new antifungal antibiotic from Myriococcum albomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolution, structure and function of the biosynthetic gene cluster of this compound, a potent inhibitory sphingolipid | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 4. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Serine palmitoyltransferase is the primary target of a sphingosine-like immunosuppressant, ISP-1/myriocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of sphingolipid synthesis by the G1/S transcription factor Swi4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serine palmitoyltransferase inhibitor this compound induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The chemical basis of serine palmitoyltransferase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Role of Myriocin in Sphingolipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myriocin, a potent fungal metabolite, has emerged as an indispensable tool in the study of sphingolipid metabolism. Its high specificity and potency as an inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid synthesis pathway, allow for the precise dissection of the roles of sphingolipids in a myriad of cellular processes. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on sphingolipid homeostasis, and detailed protocols for its application in experimental settings. Furthermore, it explores the downstream consequences of sphingolipid depletion on key signaling pathways, offering a comprehensive resource for researchers leveraging this compound in their studies.
Introduction to this compound and Sphingolipid Metabolism
Sphingolipids are a class of lipids that are integral components of eukaryotic cell membranes and also function as bioactive signaling molecules involved in regulating cell growth, differentiation, apoptosis, and inflammation.[1][2] The central molecule in sphingolipid metabolism is ceramide, which is synthesized through several pathways, the most prominent being the de novo synthesis pathway.[2][3] This pathway begins in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[4][5]
This compound (also known as ISP-1) is a natural product isolated from the fungus Isaria sinclairii. It is a potent and highly specific non-competitive inhibitor of SPT.[6][7] By blocking this initial, rate-limiting step, this compound effectively shuts down the entire de novo sphingolipid synthesis cascade, leading to a significant reduction in the cellular pools of key sphingolipids, including sphinganine, dihydroceramide, ceramide, and sphingosine-1-phosphate.[8][9] This property has made this compound a critical pharmacological tool for investigating the multifaceted roles of sphingolipids in health and disease.
Mechanism of Action of this compound
This compound's inhibitory effect on SPT is characterized by its high affinity and potency. It acts as a non-competitive inhibitor with respect to both L-serine and palmitoyl-CoA. The inhibition is remarkably potent, with reported inhibition constants (Ki) in the nanomolar range.[6][10]
dot
Caption: this compound inhibits SPT, the first enzyme in sphingolipid synthesis.
Quantitative Data on this compound's Efficacy
The potency of this compound varies across different experimental systems. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro Inhibition of Serine Palmitoyltransferase by this compound
| Parameter | Value | Enzyme Source/Assay Condition | Reference |
| Ki | 0.28 nM | Not specified | [6][7] |
| Ki | 967 ± 98 nM | Recombinant SPT, Morrison equation | [10] |
| IC50 | 0.13 nM | Not specified | [11] |
Table 2: In Vitro IC50 Values of this compound for Cell Proliferation
| Cell Line | IC50 | Reference |
| CTLL-1 (mouse cytotoxic T cells) | 15 nM | [6] |
| A549 (human lung cancer) | 30 µM | [7] |
| NCI-H460 (human lung cancer) | 26 µM | [7] |
| MOLM-13 (human AML) | > 1 µM (sub-micromolar concentrations used) | [12] |
| MV4-11 (human AML) | > 1 µM (sub-micromolar concentrations used) | [12] |
Table 3: In Vivo Administration and Effects of this compound in Mice
| Dosage | Administration Route | Model | Effects | Reference |
| 0.3 mg/kg (every other day) | Intraperitoneal | ApoE-deficient mice (chow diet) | 50% decrease in liver SPT activity; 54% decrease in plasma sphingomyelin; 32% decrease in plasma ceramide; 73% decrease in plasma sphingosine-1-phosphate | [9] |
| 0.3 mg/kg (every other day) | Intraperitoneal | ApoE-deficient mice (high-fat diet) | 59% decrease in plasma sphingomyelin; 66% decrease in plasma ceramide; 81% decrease in plasma sphingosine-1-phosphate | [9] |
| 1.0 mg/kg (every other day) | Intradermal or Intraperitoneal | B16F10 melanoma model | Significant inhibition of tumor formation; decreased sphingolipid levels in serum, liver, and tumor tissue | [13] |
| 0.1, 0.3, 1.0 mg/kg (daily for 5 days) | Intraperitoneal | BALB/c mice | Dose-dependent reduction of sphinganine in the thymus | [14] |
Experimental Protocols
This compound Preparation and Handling
-
Storage: Store this compound powder at -20°C in a desiccated environment.[7]
-
Reconstitution: Prepare a stock solution by dissolving this compound in methanol up to 2 mg/mL. For cell-based assays, further dilute the stock solution in culture media to the desired final concentration. Ensure the final methanol concentration does not exceed cytotoxic levels (typically ≤0.1%).[7]
-
Stability: It is recommended to prepare fresh dilutions for each experiment as solutions are not intended for long-term storage.[7]
Serine Palmitoyltransferase (SPT) Activity Assay
This protocol is adapted from radiolabeled and HPLC-based methods.[4][15][16]
Materials:
-
Cell lysate or microsomal fraction
-
Reaction buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA, 0.1% (w/v) SML (a detergent)
-
Substrates: L-serine, Palmitoyl-CoA
-
Cofactor: Pyridoxal 5'-phosphate (PLP)
-
For radioactive assay: [14C]L-serine
-
This compound solution
-
Stop solution: Alkaline methanol
-
Scintillation cocktail and counter (for radioactive assay)
-
HPLC system (for non-radioactive assay)
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, PLP, and the cell lysate/microsomal fraction.
-
Add this compound or vehicle control to the respective tubes and pre-incubate on ice.
-
Initiate the reaction by adding the substrates (L-serine, [14C]L-serine for the radioactive assay, and palmitoyl-CoA).
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Extract the lipids.
-
For the radioactive assay, quantify the incorporated radioactivity using a scintillation counter.
-
For the HPLC-based assay, analyze the lipid extract by HPLC to quantify the product, 3-ketodihydrosphingosine.
Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.[17][18]
Materials:
-
Cells of interest
-
96-well culture plates
-
Culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations and a vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the effect of this compound on cell cycle progression.[19][20][21][22]
Materials:
-
Cells of interest
-
Culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture cells and treat with this compound or vehicle control for the desired time.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Quantification of Sphingolipids by LC-MS/MS
This is a generalized workflow for the analysis of sphingolipids.[23][24][25][26][27]
Materials:
-
Cell or tissue samples
-
Internal standards for various sphingolipid classes
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
LC-MS/MS system
Procedure:
-
Homogenize cell or tissue samples.
-
Add a cocktail of internal standards to the homogenate.
-
Perform lipid extraction using an appropriate solvent system (e.g., Bligh-Dyer extraction).
-
Dry the lipid extract under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the different sphingolipid species using liquid chromatography.
-
Detect and quantify the sphingolipids using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of each sphingolipid species relative to its corresponding internal standard.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (ISP-I), serine palmitoyltransferase inhibitor (CAS 35891-70-4) | Abcam [abcam.com]
- 7. 5-hydroxy-ctp.com [5-hydroxy-ctp.com]
- 8. Inhibition of Ceramide De Novo Synthesis with this compound Affects Lipid Metabolism in the Liver of Rats with Streptozotocin-Induced Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on plasma sphingolipid metabolism and atherosclerosis in apoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Serine palmitoyltransferase 2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 12. Differential in vitro anti-leukemic activity of resveratrol combined with serine palmitoyltransferase inhibitor this compound in FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) carrying AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a serine palmitoyltransferase inhibitor, suppresses tumor growth in a murine melanoma model by inhibiting de novo sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An improved method to determine serine palmitoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Serine palmitoyltransferase inhibitor this compound induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of Cell Cycle [cyto.purdue.edu]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. researchgate.net [researchgate.net]
- 24. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activities of Myriocin: A Technical Guide for Researchers
Myriocin, a potent natural product isolated from fungi such as Isaria sinclairii and Mycelia sterilia, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2] This technical guide provides an in-depth overview of the core biological functions of this compound, its mechanisms of action, and detailed experimental protocols for its application in research. The information is tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Inhibition of Sphingolipid Biosynthesis
This compound's primary and most well-characterized biological activity is the potent and specific inhibition of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][3][4][5][6] This pathway is fundamental for the production of essential cellular components, including ceramides, sphingosines, and complex sphingolipids, which are crucial for maintaining membrane structure and function, as well as participating in various signaling cascades.[7][8][9]
This compound exhibits a dual mechanism of inhibition against SPT. It initially forms a reversible external aldimine with the pyridoxal-5'-phosphate (PLP) cofactor at the enzyme's active site.[7][9][10] Subsequently, this complex undergoes a slow, enzyme-catalyzed retro-aldol-like cleavage, generating a C18 aldehyde that acts as a suicide inhibitor by covalently modifying a key catalytic lysine residue, leading to irreversible inhibition.[7][9][10] This dual-action mechanism explains the extraordinary potency and long-lasting inhibitory effects of this compound.[7][10]
Quantitative Data on this compound's Biological Activities
The inhibitory effects of this compound have been quantified across various experimental models. The following tables summarize key quantitative data on its efficacy.
Table 1: Inhibitory Potency of this compound
| Target | Parameter | Value | Organism/System |
| Serine Palmitoyltransferase (SPT) | Ki | 0.28 nM | General |
| Serine Palmitoyltransferase (SPT) | Ki | 967 ± 98 nM | Bacterial Homolog |
| Hepatitis C Virus (HCV) Replication | IC50 | 3.5 µg/mL | Huh7/Rep-Feo cells |
Table 2: Antiproliferative Activity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value |
| A549 | Human Lung Cancer | IC50 | 30 µM |
| NCI-H460 | Human Lung Cancer | IC50 | 26 µM |
| B16F10 | Murine Melanoma | - | Growth inhibition and G2/M arrest at 1 µM |
Table 3: In Vivo Effects of this compound in Animal Models
| Animal Model | Condition | Dosage | Key Findings |
| BALB/c Mice | Immunosuppression | 1.0 mg/kg daily for 5 days (i.p.) | Significant reduction in CD4+ and CD4+/CD8+ lymphocyte populations in the thymus and CD4+ lymphocytes in the spleen.[5] |
| C57BL/6J Mice | Diet-induced Obesity | 0.3–0.5 mg/kg (i.p.), 2–3 times weekly for 24 weeks | Reduced body weight gain by up to 76%, lowered fasting blood glucose by 44.5%, and decreased serum LDL-C, triglycerides, and total cholesterol by over 48%.[3] |
| apoE-deficient Mice | Atherosclerosis | 0.3 mg/kg every other day (i.p.) for 60 days | Significant decrease in plasma sphingomyelin (54%), ceramide (32%), and sphingosine-1-phosphate (73%).[11] |
| Rats | Streptozotocin-induced Type 1 Diabetes | Intraperitoneal administration | Reduced hepatic ceramide levels by ~65-75% and lowered fasting plasma glucose by 50%.[12] |
Table 4: Effect of this compound on Sphingolipid Levels in B16F10 Melanoma Cells (1 µM for 24 hours)
| Sphingolipid | Percent Reduction Compared to Control |
| Ceramide | ~86% |
| Sphingomyelin | ~57% |
| Sphingosine | ~75% |
| Sphingosine-1-Phosphate | ~38% |
Key Biological Activities and Signaling Pathways
Immunosuppression
This compound is a potent immunosuppressant, a property that led to the development of the clinically approved drug fingolimod (FTY720).[6] Its immunosuppressive effects are primarily due to the disruption of sphingolipid homeostasis, which is critical for lymphocyte trafficking and function.[5] this compound has been shown to suppress the proliferation of IL-2-dependent cytotoxic T-cells and reduce T-lymphocyte populations in both the thymus and spleen.[4][5]
Anti-Cancer Activity
This compound exhibits significant anti-cancer properties through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.
-
Apoptosis Induction: In lung cancer cells (A549 and NCI-H460), this compound induces apoptotic cell death through the activation of the Death Receptor 4 (DR4) pathway.[13] This involves the upregulation of DRs and the activation of stress-activated protein kinases p-JNK and p-p38.[13]
-
Cell Cycle Arrest: In B16F10 melanoma cells, this compound induces cell cycle arrest at the G2/M phase.[1] This is achieved by downregulating the expression of key cell cycle regulators such as cdc25C, cyclin B1, and cdc2, while upregulating the tumor suppressor proteins p53 and p21waf1/cip1.[1]
Antifungal Activity
This compound was originally identified as an antifungal antibiotic.[14] It demonstrates activity against a range of fungi, including Candida auris and Aspergillus fumigatus.[15][16] this compound can enhance the efficacy of other antifungal drugs. For instance, it increases the susceptibility of C. auris to amphotericin B and enhances the activity of fluconazole against Candida albicans by blocking the membrane localization of the Cdr1 efflux pump.[15][17]
Metabolic Regulation
Recent studies have highlighted this compound's role in regulating metabolic homeostasis. In mouse models of diet-induced obesity, this compound treatment has been shown to reverse obesity and insulin resistance.[3][18] The proposed mechanism involves the activation of the AMPK-PGC1α axis, leading to increased mitochondrial biogenesis and the "browning" of white adipose tissue.[3]
Experimental Protocols
Preparation and Handling of this compound
-
Storage: Store this compound powder at -20°C in a desiccated environment.[3]
-
Reconstitution: Prepare stock solutions by dissolving this compound in methanol at a concentration of up to 2 mg/mL.[3] For long-term storage of solutions, it is recommended to prepare fresh aliquots as needed.
-
Cell Culture Application: For cell-based assays, dilute the methanol stock solution into the culture medium to the desired final concentration. Ensure that the final concentration of methanol in the culture medium does not exceed cytotoxic levels (typically ≤0.1%).[3]
Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for 24, 48, or 72 hours.[3] Include a vehicle control (medium with the same concentration of methanol used for the highest this compound dose).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Culture cells with or without this compound at the desired concentration (e.g., 1 µM for B16F10 cells) for 24-48 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide.
-
Flow Cytometry: Incubate for 30 minutes at 37°C in the dark and analyze the cell cycle distribution using a flow cytometer.
Sphingolipid Extraction and Analysis by HPLC
-
Cell Lysis and Lipid Extraction: After treatment with this compound, wash the cells with PBS and lyse them. Extract total lipids using a solvent system such as chloroform:methanol (2:1, v/v).
-
Sample Preparation: Dry the lipid extract under nitrogen and resuspend in a suitable solvent for HPLC analysis.
-
HPLC Analysis: Separate and quantify different sphingolipid species (ceramide, sphingomyelin, sphingosine, sphingosine-1-phosphate) using a high-performance liquid chromatography system coupled with an appropriate detector (e.g., evaporative light scattering detector or mass spectrometer).[1]
Visualizing this compound's Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and workflows related to this compound's biological activities.
References
- 1. Serine palmitoyltransferase inhibitor this compound induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-hydroxy-ctp.com [5-hydroxy-ctp.com]
- 4. Serine palmitoyltransferase is the primary target of a sphingosine-like immunosuppressant, ISP-1/myriocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disruption of sphingolipid homeostasis by this compound, a mycotoxin, reduces thymic and splenic T-lymphocyte populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The chemical basis of serine palmitoyltransferase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Ceramide De Novo Synthesis with this compound Affects Lipid Metabolism in the Liver of Rats with Streptozotocin-Induced Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces apoptotic lung cancer cell death via activation of DR4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a new antifungal antibiotic from Myriococcum albomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The sphingolipid inhibitor this compound increases Candida auris susceptibility to amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antifungal activity of this compound on clinically relevant Aspergillus fumigatus strains producing biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound enhances the antifungal activity of fluconazole by blocking the membrane localization of the efflux pump Cdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Restores Metabolic Homeostasis in dAGE-Exposed Mice via AMPK-PGC1α-Mediated Mitochondrial Activation and Systemic Lipid/Glucose Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Isaria sinclairii: A Comprehensive Technical Guide to its Use as a Source of Myriocin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myriocin, a potent inhibitor of serine palmitoyltransferase (SPT), is a fungal metabolite with significant immunosuppressive and potential therapeutic properties. This technical guide provides an in-depth overview of Isaria sinclairii (also known as Cordyceps sinclairii) as a primary source of this valuable compound. The document outlines the biosynthesis of this compound, details protocols for its fermentation, extraction, and purification, and presents quantitative data on its production and bioactivity. Furthermore, it visualizes the key metabolic pathway and experimental workflows to aid researchers in the practical application of this knowledge for drug discovery and development.
Introduction
Isaria sinclairii, an entomopathogenic fungus, has garnered significant attention in the scientific community as the producer of this compound (also known as ISP-I or thermozymocidin).[1][2][3] this compound's potent biological activity stems from its ability to specifically inhibit serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[4] This inhibition disrupts the production of essential cellular components like ceramides and other complex sphingolipids, leading to downstream effects on various cellular processes, including immune cell trafficking.
The immunosuppressive properties of this compound are notable, with studies indicating it to be 10 to 100 times more potent than cyclosporin A.[1][5] This has led to the development of Fingolimod (FTY720), a synthetic derivative of this compound, which is an approved oral drug for the treatment of multiple sclerosis.[3] Given its potent bioactivity, the efficient production and purification of this compound from its natural source, I. sinclairii, are of critical importance for research and pharmaceutical applications.
This guide aims to provide a comprehensive technical resource for professionals engaged in the study and utilization of this compound from I. sinclairii.
This compound Biosynthesis and Mechanism of Action
The biosynthesis of this compound in Isaria sinclairii involves a dedicated biosynthetic gene cluster (BGC). This cluster contains genes encoding for a Polyketide Synthase (PKS) and an alpha-oxoamine synthase (AOS), which are key enzymes in the assembly of the this compound molecule.
This compound exerts its biological effects by targeting serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the sphingolipid biosynthesis pathway. This pathway is fundamental for the production of ceramides and subsequently more complex sphingolipids, which are essential components of cellular membranes and signaling molecules.
This compound acts as a competitive inhibitor with respect to both L-serine and palmitoyl-CoA, the two substrates of SPT. By binding to the active site of the enzyme, this compound effectively blocks the condensation of these substrates, thereby halting the entire downstream pathway.
Data Presentation: Quantitative Analysis
The following tables summarize key quantitative data related to the production and activity of this compound from fungal sources.
| Parameter | Value | Source Organism | Reference |
| This compound Content | 189.36 µg/g (mycelium) | Ophiocordyceps longissima | Cheng et al., 2017[6] |
| 49.49 µg/g (fruiting body) | Ophiocordyceps longissima | Cheng et al., 2017[6] | |
| 9.80 µg/g (wild Cordyceps cicadae) | Cordyceps cicadae | Cheng et al., 2017[6] |
| Parameter | Value | Assay Conditions | Reference |
| Inhibition of Serine Palmitoyltransferase (SPT) | Ki = 967 ± 98 nM | Competitive inhibition for L-serine and palmitoyl-CoA | Wadsworth et al., 2013 |
| Ki = 0.28 nM | Not specified | Abcam Product Datasheet | |
| Immunosuppressive Potency | 10-100 times more potent than Cyclosporin A | In vitro and in vivo studies | Fujita et al., 1994[1][5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the production and analysis of this compound from Isaria sinclairii.
Fermentation of Isaria sinclairii for this compound Production
This protocol is based on the general understanding of fungal fermentation and the initial discovery of this compound in the culture broth of Isaria sinclairii (ATCC 24400). Specific media composition and fermentation parameters for optimal this compound yield from this particular strain require further empirical optimization.
4.1.1. Inoculum Preparation
-
Aseptically transfer a culture of Isaria sinclairii (e.g., ATCC 24400) to a fresh potato dextrose agar (PDA) plate.
-
Incubate the plate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.
-
Prepare a spore suspension by adding sterile distilled water to the plate and gently scraping the surface with a sterile loop.
-
Alternatively, use mycelial plugs from the agar plate to inoculate a liquid seed culture medium.
4.1.2. Fermentation
-
Prepare a suitable liquid fermentation medium. A common base for fungal fermentation includes a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.
-
Dispense the medium into flasks or a fermenter and sterilize by autoclaving.
-
Inoculate the sterilized medium with the prepared Isaria sinclairii inoculum.
-
Incubate the culture at 25-28°C with agitation (e.g., 150-200 rpm) for 10-14 days. The optimal fermentation time should be determined by monitoring this compound production.
Extraction of this compound from Culture Broth
This protocol is adapted from Cheng et al., 2017 and is suitable for the extraction of this compound from fungal biomass.[6]
-
Separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Lyophilize (freeze-dry) the mycelium to remove water.
-
Grind the dried mycelium into a fine powder.
-
Suspend the mycelial powder in 95% methanol (e.g., 1 gram of powder in 10 mL of methanol).
-
Extract using an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture to pellet the mycelial debris.
-
Collect the supernatant containing the extracted this compound.
-
Repeat the extraction process on the pellet to maximize recovery.
-
Pool the supernatants.
Purification of this compound by Solid-Phase Extraction (SPE)
This protocol is based on the method described by Cheng et al., 2017.[6]
-
Evaporate the pooled methanol supernatant to dryness under reduced pressure.
-
Redissolve the residue in a small volume of 50% methanol.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to remove any insoluble material.
-
Pre-condition an ODS (C18) solid-phase extraction (SPE) column (e.g., 500 mg/3 mL) by washing with 10 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column sequentially with 3 mL of 10% methanol and then twice with 3 mL of 50% methanol to remove polar impurities.
-
Elute the this compound from the column by washing twice with 3 mL of 80% methanol.
-
Collect the eluate containing the purified this compound.
Quantitative Analysis by HPLC-MS
This section outlines the general principles for the quantitative analysis of this compound. Specific parameters should be optimized based on the available instrumentation.
-
Chromatographic Separation:
-
Use a C18 reversed-phase HPLC column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
A typical gradient might be: start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Monitor for the characteristic m/z of this compound.
-
For quantification, use a standard curve prepared with a certified this compound reference standard.
-
Mandatory Visualizations
Signaling Pathway
Caption: De Novo Sphingolipid Biosynthesis Pathway and this compound Inhibition.
Experimental Workflow
Caption: General Experimental Workflow for this compound Production and Analysis.
Conclusion
Isaria sinclairii stands out as a valuable natural source for the production of this compound, a metabolite with demonstrated potent immunosuppressive activity. The well-characterized mechanism of action, targeting a key enzyme in the sphingolipid biosynthesis pathway, makes it an attractive molecule for further research and drug development. This technical guide provides a foundational understanding and practical protocols for the fermentation, extraction, purification, and analysis of this compound from I. sinclairii. The provided data and visualizations aim to facilitate the work of researchers and scientists in harnessing the potential of this important natural product. Further optimization of fermentation and purification processes will be key to enhancing the yield and cost-effectiveness of this compound production for broader applications.
References
- 1. Fungal metabolites. Part 11. A potent immunosuppressive activity found in Isaria sinclairii metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isaria sinclairii - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Fungal metabolites. Part 11. A potent immunosuppressive activity found in Isaria sinclairii metabolite. | Semantic Scholar [semanticscholar.org]
- 6. Identification and determination of this compound in Isaria cicadae and its allies by LTQ-Orbitrap-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
Myriocin's Impact on Ceramide Synthesis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Myriocin's effect on ceramide synthesis. This compound, a potent fungal metabolite, is a highly specific and widely used inhibitor of the de novo sphingolipid biosynthesis pathway. Its targeted action on serine palmitoyltransferase (SPT) makes it an invaluable tool for investigating the multifaceted roles of ceramides and other sphingolipids in cellular processes, disease pathogenesis, and as a potential therapeutic agent. This document details the mechanism of action, summarizes quantitative data, provides experimental protocols, and illustrates key pathways and workflows.
Core Mechanism of Action: Inhibition of Serine Palmitoyltransferase
This compound, also known as ISP-1 or thermozymocidin, is a structural analog of sphingosine.[1] Its primary mechanism of action is the potent and specific inhibition of Serine Palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo ceramide synthesis pathway.[2][3] SPT catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the initial step in the formation of the sphingoid backbone of all sphingolipids.[4][5]
This compound's inhibitory action is complex, involving a dual mechanism. Initially, it forms a stable external aldimine with the pyridoxal-5'-phosphate (PLP) cofactor in the active site of SPT, acting as a competitive inhibitor for both L-serine and palmitoyl-CoA.[6][7] Subsequently, this complex undergoes a slow, enzyme-catalyzed retro-aldol-like cleavage, generating a C18 aldehyde. This aldehyde then acts as a suicide inhibitor by covalently modifying the essential catalytic lysine residue of SPT, leading to a long-lasting inhibition of the enzyme.[6][7] This dual mechanism accounts for the extraordinary potency and longevity of this compound's inhibitory effects.
By blocking SPT, this compound effectively shuts down the entire de novo sphingolipid synthesis cascade, leading to a significant reduction in the intracellular pools of not only ceramide but also its precursors like dihydroceramide and downstream metabolites such as sphingomyelin, sphingosine, and sphingosine-1-phosphate.[1][8]
Quantitative Effects of this compound on Ceramide and Sphingolipid Levels
The administration of this compound leads to a quantifiable decrease in ceramide and other sphingolipid species across various experimental models. The following tables summarize the reported quantitative data.
Table 1: In Vivo Effects of this compound on Sphingolipid Levels
| Animal Model | Tissue/Fluid | This compound Dose & Duration | Analyte | Percent Reduction (%) | Reference |
| apoE-deficient mice (chow diet) | Plasma | 0.3 mg/kg, i.p., every other day for 60 days | Sphingomyelin | 54% | [9] |
| Ceramide | 32% | [9] | |||
| Sphingosine-1-phosphate | 73% | [9] | |||
| apoE-deficient mice (high-fat diet) | Plasma | 0.3 mg/kg, i.p., every other day for 60 days | Sphingomyelin | 59% | [9] |
| Ceramide | 66% | [9] | |||
| Sphingosine-1-phosphate | 81% | [9] | |||
| Diet-induced obese C57BL/6 mice | Gastrocnemius muscle | 4 weeks of treatment | Ceramide | ~33% (reversal of a ~100% increase) | [10] |
| Rats with streptozotocin-induced type 1 diabetes | Liver | Not specified | Ceramide | "dramatic reduction" | [11] |
| Male BALB/c mice | Liver | 0.1-1.0 mg/kg/day, i.p., for 5 days | Sphinganine | Dose-dependent decrease | [3] |
| Ewes (ad libitum fed) | Plasma | Increasing doses | Very-long-chain ceramides | Linear decrease by day 13 | [12] |
Table 2: In Vitro Effects of this compound on Sphingolipid Levels
| Cell Line | This compound Concentration & Duration | Analyte | Percent Reduction (%) | Reference |
| B16F10 melanoma cells | 1 µM for 24-72 h | Ceramide | Marked decrease | [1] |
| Sphingomyelin | Marked decrease | [1] | ||
| Sphingosine | Marked decrease | [1] | ||
| Sphingosine-1-phosphate | Marked decrease | [1] | ||
| HepG2 cells | 100-200 µM for up to 48 h | S1P | Expected to decrease | [13] |
Signaling Pathways and Logical Relationships
The inhibition of ceramide synthesis by this compound has profound effects on numerous downstream signaling pathways.
Caption: this compound inhibits SPT, blocking the first step of de novo ceramide synthesis.
The reduction in ceramide levels can reverse insulin resistance by preventing the inhibition of Akt/protein kinase B (Akt/PKB) signaling.[2][11] Ceramide is known to block the translocation of Akt/PKB to the plasma membrane and promote its dephosphorylation.[11] By lowering ceramide levels, this compound can restore insulin signal transduction.[2]
Caption: this compound restores insulin signaling by reducing ceramide-mediated inhibition of Akt.
Experimental Protocols
In Vivo Administration of this compound
A common protocol for in vivo studies involves the intraperitoneal (i.p.) injection of this compound.
-
Preparation of this compound Solution: this compound is typically dissolved in a vehicle suitable for injection, such as saline or a buffered solution. The concentration is adjusted to deliver the desired dose based on the animal's body weight.
-
Animal Model: Male C57BL/6N mice or other appropriate rodent models are often used.[8][9] Animals are housed under standard laboratory conditions with controlled light-dark cycles and access to food and water.
-
Dosing Regimen: A typical dosage for mice is in the range of 0.1 to 1.0 mg/kg of body weight, administered daily or every other day via intraperitoneal injection for a duration ranging from days to several weeks.[3][9]
-
Sample Collection: At the end of the treatment period, animals are euthanized, and tissues (e.g., liver, skeletal muscle, heart) and blood are collected for analysis.[3][8] Tissues are often snap-frozen in liquid nitrogen and stored at -80°C until processing.
Quantification of Ceramides and Sphingolipids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and quantitative analysis of sphingolipids.[8][14][15]
-
Lipid Extraction:
-
Homogenize weighed tissue samples or cell pellets in a suitable solvent system, often a mixture of chloroform and methanol.
-
Add a known amount of an appropriate internal standard (e.g., a C17-ceramide) to each sample to correct for extraction efficiency and instrument variability.[14]
-
Perform a phase separation by adding water or a salt solution. The lower organic phase containing the lipids is collected.
-
Dry the extracted lipids under a stream of nitrogen and reconstitute them in a solvent compatible with the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted lipid extract onto a liquid chromatography system, often using a C18 reversed-phase column or a hydrophilic interaction liquid chromatography (HILIC) column.[14][15]
-
Separate the different sphingolipid species using a gradient elution with solvents such as acetonitrile, water, and formic acid.[15]
-
Introduce the eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in the positive ion mode.[15]
-
Perform multiple reaction monitoring (MRM) to specifically detect and quantify each ceramide species based on its unique precursor-to-product ion transition.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the concentration of each sphingolipid species by comparing the analyte-to-internal standard peak area ratio to a standard curve generated with known amounts of authentic standards.
-
Normalize the results to the initial tissue weight or protein concentration.[8]
-
Caption: Workflow for assessing this compound's effect on ceramide levels.
Conclusion
This compound is a powerful and specific inhibitor of de novo ceramide synthesis, making it an indispensable tool in sphingolipid research. Its well-characterized mechanism of action, coupled with robust analytical methods for quantifying its effects, allows for a detailed investigation of the roles of ceramides in health and disease. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals aiming to modulate ceramide synthesis for scientific discovery and therapeutic innovation.
References
- 1. Serine palmitoyltransferase inhibitor this compound induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Ceramide Synthesis to Reverse Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of serine palmitoyltransferase by this compound, a natural mycotoxin, causes induction of c-myc in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Sphingolipid Metabolism and the Ceramides - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Frontiers | Sphingolipid Synthesis Inhibition by this compound Administration Enhances Lipid Consumption and Ameliorates Lipid Response to Myocardial Ischemia Reperfusion Injury [frontiersin.org]
- 9. Effect of this compound on plasma sphingolipid metabolism and atherosclerosis in apoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Inhibition of Ceramide De Novo Synthesis with this compound Affects Lipid Metabolism in the Liver of Rats with Streptozotocin-Induced Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of serine palmitoyltransferase inhibition by this compound in ad libitum-fed and nutrient-restricted ewes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-mediated up-regulation of hepatocyte apoA-I synthesis is associated with ERK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antifungal Properties of Myriocin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Myriocin, a potent natural product isolated from fungi such as Isaria sinclairii and Myriococcum albomyces, has garnered significant attention for its robust biological activities, including immunosuppressive and antifungal effects.[1][2] Structurally identified as (2S, 3R, 4R, 6E)‐2‐amino‐3,4‐dihydroxy‐2‐hydroxymethyl‐14‐oxo‐6‐eicosenoic acid, its primary mechanism of action is the highly specific inhibition of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[3][4] This inhibition disrupts the production of essential cellular components in fungi, leading to growth inhibition and cell death. This technical guide provides an in-depth analysis of this compound's antifungal properties, its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study.
Primary Mechanism of Action: Inhibition of Sphingolipid Biosynthesis
Sphingolipids are essential components of fungal plasma membranes, playing crucial roles in maintaining cell structure, signal transduction, and stress responses. The de novo biosynthesis of sphingolipids is a critical pathway for fungal viability.
This compound's primary antifungal activity stems from its potent and specific inhibition of Serine Palmitoyltransferase (SPT).[3][5] SPT catalyzes the first committed step in sphingolipid synthesis: the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[1][6] By blocking this initial step, this compound effectively depletes the cell of all downstream sphingolipids, including ceramides and complex sphingolipids like inositol phosphorylceramide (IPC), which are vital for fungal survival.[6][7]
The molecular mechanism of inhibition is multifaceted. This compound initially forms a stable external aldimine with the pyridoxal-5'-phosphate (PLP) cofactor at the SPT active site.[2][5][8] Subsequently, this complex can undergo a 'retro-aldol-like' cleavage, generating a C18 aldehyde that acts as a suicide inhibitor by covalently modifying a catalytic lysine residue in the enzyme's active site.[5][8] This dual mechanism explains the extraordinary potency and longevity of this compound's inhibitory effect.[8]
Caption: Fungal Sphingolipid Biosynthesis Pathway and this compound's Target.
Quantitative Antifungal Activity
This compound demonstrates significant in vitro activity against a range of pathogenic fungi. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC), the lowest concentration of the drug that inhibits visible growth or induces aberrant hyphal morphology, respectively.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Strain(s) | MIC/MEC Range (µg/mL) | Reference(s) |
|---|---|---|---|
| Candida albicans | Clinical Isolates & Ref. | 0.125 - 4 | [9][10] |
| Candida albicans | Ref. Strain | 0.12 | [11] |
| Aspergillus fumigatus | Clinical Isolates & Ref. | MEC₅₀: 8 (Range: 4 - 16) |[12][13] |
Synergistic Effects and Secondary Mechanisms
Beyond its primary fungistatic/fungicidal activity, this compound exhibits potent synergistic or additive effects when combined with conventional antifungal drugs. This suggests complex secondary mechanisms of action that enhance the efficacy of other agents.
Synergy with Azoles (e.g., Fluconazole)
A key mechanism for azole resistance in fungi like Candida albicans is the overexpression of efflux pumps, such as Cdr1, which actively remove the drug from the cell. The proper localization and function of Cdr1 within the plasma membrane are dependent on the integrity of lipid rafts, which are rich in sphingolipids and ergosterol.[14]
By inhibiting sphingolipid biosynthesis, this compound disrupts the formation and composition of these lipid rafts. This disruption blocks the correct membrane localization of the Cdr1 efflux pump, effectively trapping azole drugs like fluconazole inside the fungal cell and restoring their antifungal activity.[14][15] This effect is observed even at sub-inhibitory concentrations of this compound, highlighting its potential as a combination therapy agent to overcome azole resistance.[14]
Caption: this compound's Synergistic Mechanism with Fluconazole.
Synergy with Polyenes (e.g., Amphotericin B)
This compound also enhances the activity of polyenes like Amphotericin B. Studies on Candida auris have shown that sub-lethal concentrations of this compound significantly decrease the MIC of Amphotericin B, rendering resistant isolates susceptible.[16] While the precise mechanism is still under investigation, it is hypothesized that altering the sphingolipid composition of the cell membrane increases its susceptibility to the membrane-disrupting action of Amphotericin B.
Impact on Cell Wall, Cell Membrane, and Biofilms
This compound's effects extend to the fungal cell wall and membrane integrity. Studies have shown that its antifungal action can be partially reversed by the addition of osmotic stabilizers (sorbitol) or exogenous ergosterol, indicating that this compound causes damage to both the cell wall and the cell membrane.[9][10] Furthermore, this compound has been shown to inhibit the formation of and remove pre-formed biofilms of Candida albicans and Aspergillus fumigatus.[9][12][13] This activity may be linked to the inhibition of extracellular polysaccharide (EPS) production and a decrease in cell surface hydrophobicity, both of which are critical for biofilm integrity.[9]
Table 2: Synergistic & Additive Effects of this compound with Other Antifungals
| Fungal Species | Combination Drug | Effect | Observation | Reference(s) |
|---|---|---|---|---|
| C. albicans | Fluconazole (FLC) | Synergistic | This compound at 0.5 µg/mL significantly reduced the FLC MIC from 4 to 1 µg/mL.[14] | [14] |
| C. auris | Fluconazole (FLC) | Synergistic | This compound at 0.5 µg/mL significantly reduced FLC MIC values.[15] | [15] |
| C. albicans | Amphotericin B (AMB) | Synergistic | FICI < 0.5 | [11] |
| C. albicans | Voriconazole (VCZ) | Additive | - | [9] |
| C. auris | Amphotericin B (AMB) | Synergistic | 250 nM this compound decreased AMB MIC from 16 µg/mL to 0.047 µg/mL in a resistant isolate.[16] | [16] |
| C. auris | Anidulafungin | Synergistic | 250 nM this compound decreased anidulafungin MIC from 8 to 1 µg/mL in a resistant isolate.[16] | [16] |
| C. albicans | Fluconazole (FLC) | Antagonistic | FICI > 4.0 |[11] |
Note: The Fractional Inhibitory Concentration Index (FICI) is used to define interactions: Synergism (FICI ≤ 0.5), Additive/No interaction (FICI > 0.5 to 4.0), and Antagonism (FICI > 4.0). One study reported antagonism with fluconazole, contrasting with other findings, which may reflect differences in experimental conditions or strains.[11]
Experimental Protocols
Standardized methods are crucial for evaluating the antifungal properties of compounds like this compound. The broth microdilution method is the gold standard for determining MIC values.
Protocol: Broth Microdilution Antifungal Susceptibility Test
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[17][18][19][20]
1. Preparation of Fungal Inoculum: a. Subculture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) and incubate to ensure purity and viability. b. Harvest fungal cells (conidia for molds, yeast cells for yeasts) by flooding the plate with sterile saline. c. Adjust the cell suspension to a concentration of 0.5-2.5 x 10⁵ cells/mL using a spectrophotometer or hemocytometer. d. Dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL in the test wells.
2. Preparation of Drug Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol).[16] b. In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in RPMI-1640 medium to achieve a range of desired final concentrations (e.g., 0.125 to 64 µg/mL). Each well should contain 100 µL of the diluted drug.
3. Inoculation and Incubation: a. Add 100 µL of the final fungal inoculum to each well containing the drug dilutions. This brings the final volume in each well to 200 µL. b. Include a drug-free well (growth control) and an un-inoculated well (sterility control). c. Incubate the plate at 35-37°C for 24-48 hours.
4. Determination of MIC: a. Read the MIC visually or with a spectrophotometer. b. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥80% reduction) compared to the growth control.[11] c. For molds like Aspergillus, the Minimum Effective Concentration (MEC) may be determined microscopically as the lowest drug concentration that leads to the growth of small, aberrant, compact hyphae.[12]
Caption: Experimental Workflow for Broth Microdilution Assay.
Protocol: Checkerboard Microdilution Assay for Synergy
This method is used to assess the interaction between two compounds.
-
Prepare a 96-well plate with serial dilutions of this compound along the x-axis and a second antifungal (e.g., Fluconazole) along the y-axis.
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Inoculate the plate with the fungal suspension as described in the broth microdilution protocol.
-
After incubation, determine the MIC for each drug, both alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergistic, additive, or antagonistic).[11]
Conclusion
This compound is a powerful inhibitor of fungal growth with a well-defined primary mechanism of action targeting the essential sphingolipid biosynthesis pathway. Its efficacy against a range of clinically relevant fungi, coupled with its potent synergistic activity with established antifungals like fluconazole and amphotericin B, makes it a compelling subject for further research. By disrupting not only sphingolipid synthesis but also secondary targets like efflux pump localization and biofilm integrity, this compound represents a promising scaffold for the development of new antifungal therapies or combination strategies to combat drug-resistant fungal infections.
References
- 1. Inhibition of Ceramide De Novo Synthesis with this compound Affects Lipid Metabolism in the Liver of Rats with Streptozotocin-Induced Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Drug Development: Targeting the Fungal Sphingolipid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serine palmitoyltransferase inhibitor this compound induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chemical basis of serine palmitoyltransferase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Study on the Inhibitory Activity and Possible Mechanism of this compound on Clinically Relevant Drug-Resistant Candida albicans and Its Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. This compound Significantly Increases the Mortality of a Non-Mammalian Model Host during Candida Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal activity of this compound on clinically relevant Aspergillus fumigatus strains producing biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal activity of this compound on clinically relevant Aspergillus fumigatus strains producing biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound enhances the antifungal activity of fluconazole by blocking the membrane localization of the efflux pump Cdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microdilution-broth based antifungal susceptibility testing (AFST) [bio-protocol.org]
- 20. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols: Myriocin in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myriocin is a potent and specific inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][2][3][4][5] By blocking the initial step of this pathway, this compound effectively depletes cellular levels of key sphingolipids, including ceramide, sphingomyelin, and sphingosine-1-phosphate.[6][7] This targeted inhibition makes this compound an invaluable tool for investigating the multifaceted roles of sphingolipids in various cellular processes such as cell proliferation, apoptosis, and autophagy. These application notes provide detailed protocols for the use of this compound in in vitro cell culture, including its mechanism of action, preparation, and application in key experimental assays.
Mechanism of Action
This compound functions as a competitive inhibitor of SPT, which catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[8] This is the first and committed step in the synthesis of all sphingolipids. By inhibiting SPT, this compound leads to a significant reduction in the cellular pool of sphingolipids, thereby impacting downstream signaling pathways that are regulated by these bioactive lipids.[6][7] The depletion of sphingolipids has been shown to induce cell cycle arrest, promote apoptosis, and modulate autophagy in various cancer cell lines.[6][7][9][10]
Signaling Pathway
The de novo sphingolipid biosynthesis pathway is a fundamental cellular process that this compound directly targets. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.
Caption: Inhibition of Serine Palmitoyltransferase (SPT) by this compound.
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| A549 | Human Lung Carcinoma | 30 - 36.6 | 72 | [11][12] |
| NCI-H460 | Human Lung Carcinoma | 26 | Not Specified | [11] |
| B16F10 | Murine Melanoma | ~5 | 96 | [6] |
| SD1 | Ph+ Acute Lymphoblastic Leukemia | > 100 | 48-72 | [4] |
| SUP-B15 | Ph+ Acute Lymphoblastic Leukemia | > 100 | 48-72 | [4] |
Effects of this compound on Sphingolipid Levels in B16F10 Melanoma Cells (1 µM for 24h)
| Sphingolipid | % Reduction Compared to Control | Reference |
| Ceramide | ~86% | [6][7] |
| Sphingomyelin | ~57% | [6][7] |
| Sphingosine | ~75% | [6][7] |
| Sphingosine-1-Phosphate | ~38% | [6][7] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is sparingly soluble in aqueous solutions and should be dissolved in an organic solvent to prepare a stock solution.
Materials:
-
This compound powder
-
Methanol or Ethanol, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 1-2 mg/mL stock solution of this compound by dissolving it in methanol or ethanol.[11]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.[11]
Note: When treating cells, the final concentration of the solvent in the culture medium should not exceed a cytotoxic threshold, typically ≤0.1%.[11] Always include a vehicle control (medium with the same concentration of solvent as the this compound-treated samples) in your experiments.
General Protocol for In Vitro Cell Treatment
The following is a general workflow for treating cultured cells with this compound.
Caption: General workflow for this compound treatment in cell culture.
Procedure:
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or lipid analysis).
-
Adhesion: Allow cells to adhere and reach the desired confluency (typically overnight).
-
Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 50 µM).[11]
-
Prepare a vehicle control with the same final concentration of solvent.
-
Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72, or 96 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Proceed with the planned cellular assays.
Cell Viability Assay (MTT Assay)
Purpose: To determine the effect of this compound on cell proliferation and cytotoxicity.
Procedure:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in the general protocol.
-
After the incubation period, add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Purpose: To assess the induction of apoptosis by this compound. This compound has been shown to induce apoptosis in lung cancer cells through the activation of death receptor 4 (DR4) pathways.[13]
Procedure:
-
Treat cells with this compound or vehicle control in 6-well plates.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[14]
-
Incubate in the dark at room temperature for 5-15 minutes.[14]
-
Analyze the cells by flow cytometry.[14]
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis for Cell Cycle and Apoptotic Proteins
Purpose: To investigate the effect of this compound on the expression of proteins involved in cell cycle regulation and apoptosis. This compound treatment can lead to G2/M phase cell cycle arrest by downregulating Cdc25C, Cdc2, and cyclin B1, and upregulating p53 and p21.[6][7][15]
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Cdc25C, Cyclin B1, Cdc2, p53, p21, cleaved PARP, cleaved Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis of Sphingolipid Levels by HPLC
Purpose: To quantify the reduction in cellular sphingolipid levels following this compound treatment.
Procedure:
-
Treat cells with this compound or vehicle control.
-
Harvest and wash the cells.
-
Extract total lipids from the cell pellet using a suitable solvent system (e.g., Folch method).
-
Analyze the levels of ceramide, sphingomyelin, sphingosine, and sphingosine-1-phosphate in the lipid extracts by High-Performance Liquid Chromatography (HPLC).[6]
Troubleshooting
-
Low this compound Potency:
-
Ensure the this compound stock solution is freshly prepared or has been stored properly at -20°C.[11]
-
Verify the final concentration of this compound in the culture medium.
-
Consider the sensitivity of the specific cell line being used; some cell lines may be more resistant.
-
-
High Vehicle Control Cytotoxicity:
-
Ensure the final solvent concentration (methanol or ethanol) in the culture medium is non-toxic (≤0.1%).[11]
-
Test different solvent concentrations to determine the non-toxic limit for your specific cell line.
-
-
Inconsistent Results:
-
Maintain consistent cell seeding densities and confluency at the time of treatment.
-
Use this compound from the same batch for a series of experiments to ensure consistency.[11]
-
Ensure thorough mixing when preparing this compound dilutions.
-
Conclusion
This compound is a powerful research tool for elucidating the roles of sphingolipids in cellular physiology and pathology. The protocols outlined in these application notes provide a framework for utilizing this compound to study its effects on cell viability, apoptosis, and related signaling pathways in a variety of in vitro models. Careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and interpretable data.
References
- 1. Frontiers | Sphingolipid Synthesis Inhibition by this compound Administration Enhances Lipid Consumption and Ameliorates Lipid Response to Myocardial Ischemia Reperfusion Injury [frontiersin.org]
- 2. Sphingolipid Synthesis Inhibition by this compound Administration Enhances Lipid Consumption and Ameliorates Lipid Response to Myocardial Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma membrane effects of sphingolipid-synthesis inhibition by this compound in CHO cells: a biophysical and lipidomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Serine palmitoyltransferase inhibitor this compound induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serine palmitoyltransferase inhibitor this compound induces growth inhibition of B16F10 melanoma cells through G(2) /M phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic effect and autophagy regulation of this compound in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-hydroxy-ctp.com [5-hydroxy-ctp.com]
- 12. rsc.org [rsc.org]
- 13. This compound induces apoptotic lung cancer cell death via activation of DR4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. This compound, a serine palmitoyltransferase inhibitor, suppresses tumor growth in a murine melanoma model by inhibiting de novo sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Myriocin
Introduction
Myriocin, also known as ISP-1 or Thermozymocidin, is a potent immunosuppressant and a highly specific inhibitor of Serine Palmitoyltransferase (SPT).[1][2] SPT is the rate-limiting enzyme that catalyzes the first step in the de novo sphingolipid biosynthesis pathway.[3][4] By inhibiting SPT with high affinity (Ki = 0.28 nM), this compound effectively blocks the production of key signaling lipids such as ceramide, sphingomyelin, and sphingosine-1-phosphate.[5][6][7] This targeted inhibition makes this compound an invaluable tool for researchers studying the roles of sphingolipids in various biological processes, including cell proliferation, apoptosis, cell cycle regulation, immunology, and metabolic signaling.[2][5][8]
These application notes provide detailed protocols for the dissolution, storage, and experimental use of this compound for in vitro and in vivo research.
This compound: Properties and Storage
Proper handling and storage of this compound are critical to maintain its stability and biological activity. The compound is typically supplied as a stable, off-white crystalline solid.[1][9]
Storage Conditions
To ensure long-term stability, this compound powder and stock solutions should be stored under the following conditions. It is highly recommended to prepare fresh solutions for experiments; however, if storage is necessary, aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[10]
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | ≥ 2-4 years | Store in a desiccated environment.[5][6][11] |
| In DMSO | -20°C | 1-3 months | |
| -80°C | Up to 6 months | Recommended for longer-term storage.[10] | |
| In Methanol | -20°C | Up to 3 months | Aliquot to prevent degradation.[1] |
| Aqueous Solution | 4°C | ≤ 1 day | Not recommended for storage.[11] |
Solubility Data
This compound exhibits poor solubility in aqueous solutions but is soluble in several organic solvents. The choice of solvent will depend on the specific experimental application. For cell-based assays, the final concentration of the organic solvent in the culture medium should be kept low (typically ≤0.1%) to avoid cytotoxicity.[5]
| Solvent | Concentration | Preparation Notes |
| DMSO | 1 - 25 mg/mL | Sonication and warming (up to 60°C) can aid dissolution.[1][9][10][12] |
| Methanol | ~2 mg/mL | Heating at 55°C for several minutes may be required.[5][11][13] |
| Ethanol | ~2 mg/mL | Heating in a 37°C water bath can assist dissolution.[14] |
| Dilute Base (50 mM NaOH) | ~5 mg/mL | Use with caution depending on the experimental system.[9] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.
Materials:
-
This compound powder (MW: 401.54 g/mol )
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh this compound: Accurately weigh a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.02 mg of this compound.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder. For 4.02 mg of this compound, add 1 mL of DMSO.
-
Dissolve: Tightly cap the vial and vortex thoroughly. If the powder does not dissolve completely, gentle warming in a 37-60°C water bath or brief sonication can be applied.[10][12] Visually inspect the solution to ensure it is clear and free of particulates.
-
Sterilization (Optional): If required for your application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot and Store: Dispense the stock solution into sterile, single-use aliquots. Store the aliquots at -20°C for short-term use (1-3 months) or at -80°C for long-term storage (up to 6 months).[1][10]
Protocol for Treating Cells in Culture (In Vitro Application)
This protocol provides a general guideline for treating adherent cells with this compound. The optimal concentration and treatment duration should be determined empirically for each cell line and experimental goal.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and do not exceed confluence by the end of the experiment. Allow cells to adhere and recover overnight.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Example: To treat cells with 10 µM this compound, first create an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of medium. Then, add a small volume of this intermediate solution to the culture well (e.g., for a final volume of 1 mL in the well, add 10 µL of the 1 mM solution). This 1:1000 final dilution ensures the DMSO concentration is low (0.1%).
-
-
Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO alone, ensuring the final concentration of DMSO in the control wells is identical to that in the this compound-treated wells.[5]
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control.
-
Incubation: Return the plate to the incubator and incubate for the desired duration (e.g., 24, 48, or 72 hours).[2]
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as cell viability assays (MTT, CellTiter-Glo), cell cycle analysis (flow cytometry), protein expression analysis (Western blot), or lipidomics (LC-MS/MS).[2][5]
Recommended Working Concentrations
The effective concentration of this compound varies significantly depending on the cell type and biological question.
| Application / Cell Type | Effective Concentration Range | Reference(s) |
| General In Vitro Range | 0.1 - 50 µM | [5] |
| Lung Cancer Cells (A549, NCI-H460) | 26 - 30 µM (IC50) | [5] |
| Melanoma Cells (B16F10) | 1 - 10 µM | [2] |
| Murine T-cells (CTLL-2) | 15 nM (IC50) | [6][7] |
| AML Cells (MOLM-13, MV4-11) | 40 - 120 nM | [15] |
| Hepatocytes (HepG2, Primary Mouse) | 200 µM | [16] |
| In Vivo (Mice, i.p.) | 0.1 - 1.0 mg/kg | [5][10] |
| In Vivo (Ewes, i.v.) | 0.1 - 1.0 mg/kg | [14] |
Visualized Mechanisms and Workflows
This compound Signaling Pathway
This compound's primary mechanism of action is the direct inhibition of Serine Palmitoyltransferase (SPT), which blocks the entire de novo sphingolipid synthesis pathway. This leads to the depletion of downstream bioactive lipids and affects multiple cellular signaling cascades.
Caption: this compound inhibits SPT, blocking sphingolipid synthesis and impacting key signaling pathways.
General Experimental Workflow
The following diagram outlines a typical workflow for conducting an in vitro experiment using this compound, from initial compound preparation to final data analysis.
Caption: Workflow for using this compound, from stock preparation to data analysis.
References
- 1. This compound, Mycelia sterilia [sigmaaldrich.com]
- 2. Serine palmitoyltransferase inhibitor this compound induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. 5-hydroxy-ctp.com [5-hydroxy-ctp.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound Restores Metabolic Homeostasis in dAGE-Exposed Mice via AMPK-PGC1α-Mediated Mitochondrial Activation and Systemic Lipid/Glucose Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS 35891-70-4 | Palmitoyltransferase inhibitor [stressmarq.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. This compound | Antifungal | HCV Protease | TargetMol [targetmol.com]
- 13. This compound from Mycelia sterilia, ≥98% (HPLC), powder, immunosuppressant | Sigma-Aldrich [sigmaaldrich.com]
- 14. Effects of serine palmitoyltransferase inhibition by this compound in ad libitum-fed and nutrient-restricted ewes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential in vitro anti-leukemic activity of resveratrol combined with serine palmitoyltransferase inhibitor this compound in FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) carrying AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound-mediated up-regulation of hepatocyte apoA-I synthesis is associated with ERK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Myriocin in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Myriocin in cancer cell line studies. It includes detailed application notes summarizing its mechanism of action and effects on various cancer cell lines, alongside structured protocols for key experimental procedures.
Application Notes
This compound is a potent and specific inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][2] By blocking this initial step, this compound effectively depletes cells of essential sphingolipids, including ceramide, sphingosine, and sphingosine-1-phosphate.[3] This disruption of sphingolipid metabolism has been shown to induce anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, making it a valuable tool for cancer research and a potential starting point for therapeutic development.
Mechanism of Action
This compound's primary anti-cancer activity stems from its ability to halt the synthesis of sphingolipids, which are crucial components of cell membranes and key signaling molecules involved in cell growth, proliferation, and survival.[1][4] The depletion of these lipids triggers distinct downstream signaling cascades, leading to two primary outcomes in cancer cells: cell cycle arrest and apoptosis.
Effects on Cancer Cell Lines
This compound has demonstrated efficacy across multiple cancer types, with its specific effects being cell-line dependent. The most commonly observed outcomes are G2/M phase cell cycle arrest and the induction of apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Citation |
| Lung Cancer | A549 | 30 | [5] |
| Lung Cancer | NCI-H460 | 26 | [5] |
| Glioblastoma | U87MG | Proliferation inhibited at 1µM | [6] |
| Melanoma | B16F10 | Proliferation inhibited at 1-10 µM | [1] |
| Acute Myeloid Leukemia | MOLM-13 | Significant viability decrease with 120 nM this compound in combination with Resveratrol | [7] |
| Acute Myeloid Leukemia | MV4-11 | Significant viability decrease with 120 nM this compound in combination with Resveratrol | [7] |
Table 2: this compound-Induced Reduction of Sphingolipids in B16F10 Melanoma Cells (24h treatment)
| Sphingolipid | Percent Reduction vs. Control | Citation |
| Ceramide | ~86% | [8] |
| Sphingomyelin | ~57% | [8] |
| Sphingosine | ~75% | [8] |
| Sphingosine-1-Phosphate | ~38% | [8] |
Signaling Pathways and Visualizations
This compound's inhibition of SPT initiates a cascade of events that can be visualized as distinct signaling pathways.
Sphingolipid Biosynthesis Pathway Inhibition
This compound acts at the initial step of the de novo sphingolipid synthesis pathway, blocking the condensation of L-serine and Palmitoyl-CoA by the enzyme Serine Palmitoyltransferase (SPT).
This compound-Induced G2/M Cell Cycle Arrest
In melanoma cells, this compound-induced sphingolipid depletion leads to G2/M phase cell cycle arrest by modulating key cell cycle regulatory proteins.[4][8] This involves the upregulation of tumor suppressors p53 and p21, and the downregulation of the cdc2/cyclin B1 complex.[4][8]
This compound-Induced Apoptosis via DR4 Pathway
In lung cancer cells such as A549, this compound induces apoptosis through the upregulation of Death Receptor 4 (DR4), sensitizing cells to TRAIL-mediated apoptosis.[3] This involves the activation of JNK and p38 MAP kinases.
Experimental Protocols
The following are detailed protocols for common experiments used to study the effects of this compound on cancer cell lines. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
General Experimental Workflow
A typical workflow for investigating this compound's effects involves cell culture, treatment, and subsequent analysis of cell viability, cell cycle, protein expression, and sphingolipid levels.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture : Culture cancer cell lines (e.g., A549, B16F10) in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation : Prepare a stock solution of this compound (e.g., 2 mg/mL) in methanol.[5] Store at -20°C.[5] For experiments, dilute the stock solution in the complete culture medium to achieve the desired final concentrations (e.g., 0.1 to 50 µM).[5] Ensure the final methanol concentration in the culture medium is non-toxic (typically ≤0.1%).[5]
-
Treatment : Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis). Allow cells to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (medium with the same percentage of methanol).
-
Incubation : Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding to downstream analysis.
Protocol 2: Cell Viability (MTT Assay)
-
Seeding : Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment : Treat cells with a range of this compound concentrations for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Collection : After this compound treatment, collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Washing : Wash the cells twice with ice-cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[5]
-
Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9]
-
Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[9]
-
Incubation : Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9]
-
Healthy cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Protocol 4: Western Blot Analysis
-
Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation : Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE : Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Cyclin B1, cdc2, DR4, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 5: Sphingolipid Analysis by HPLC
-
Lipid Extraction : After treatment, harvest cells and extract total lipids using a solvent system such as chloroform/methanol.
-
Sample Preparation : Dry the lipid extracts under nitrogen and reconstitute in an appropriate solvent. For ceramide and sphingomyelin analysis, enzymatic hydrolysis (e.g., using sphingolipid ceramide N-deacylase and sphingomyelinase) may be required to release the sphingoid base.[1]
-
Derivatization : Derivatize the samples with a fluorescent tag, such as o-phthalaldehyde (OPA), for detection.
-
HPLC Analysis : Inject the derivatized samples into an HPLC system equipped with a C18 column and a fluorescence detector.
-
Quantification : Quantify the sphingolipid levels by comparing the peak areas to those of known standards. Results are typically normalized to the total protein content of the initial cell lysate.[1]
References
- 1. Serine palmitoyltransferase inhibitor this compound induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitizing TRAIL-resistant A549 lung cancer cells and enhancing TRAIL-induced apoptosis with the antidepressant amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptotic lung cancer cell death via activation of DR4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a serine palmitoyltransferase inhibitor, suppresses tumor growth in a murine melanoma model by inhibiting de novo sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules | MDPI [mdpi.com]
- 8. Serine palmitoyltransferase inhibitor this compound induces growth inhibition of B16F10 melanoma cells through G(2) /M phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes: Myriocin as a Tool to Investigate Insulin Resistance
Audience: Researchers, scientists, and drug development professionals.
Introduction
Insulin resistance is a key pathological feature of type 2 diabetes and the metabolic syndrome. A growing body of evidence implicates the accumulation of specific lipid species, particularly ceramides, in the development of insulin resistance. Ceramides are bioactive sphingolipids that can interfere with intracellular insulin signaling pathways, notably by impairing the activation of Akt/PKB.[1][2]
Myriocin (also known as Thermozymocidin) is a potent and highly specific non-competitive inhibitor of Serine Palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo ceramide synthesis pathway.[3][4][5] By blocking this pathway, this compound effectively reduces the cellular accumulation of ceramides and their downstream metabolites. This specificity makes this compound an invaluable pharmacological tool for elucidating the causal role of de novo ceramide synthesis in the pathogenesis of insulin resistance in both in vitro and in vivo models.[5][6]
These application notes provide an overview of this compound's mechanism of action, protocols for its use in cellular and animal models of insulin resistance, and expected outcomes.
Mechanism of Action
This compound inhibits SPT, which catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine, the initial step in sphingolipid biosynthesis.[5] A reduction in SPT activity leads to decreased synthesis of sphinganine, dihydroceramides, and ultimately ceramides. By lowering intracellular ceramide levels, this compound can prevent or reverse ceramide-induced impairment of insulin signaling.[1][2] Mechanistic studies have shown that ceramides can activate protein phosphatase 2A (PP2A), which dephosphorylates and inactivates Akt, a critical kinase in the insulin signaling cascade.[1] By inhibiting ceramide production, this compound restores Akt phosphorylation and downstream insulin action, such as glucose uptake.[1][5]
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| CAS Number | 35891-70-4 | [7] |
| Molecular Formula | C₂₁H₃₉NO₆ | MedChemExpress |
| Molecular Weight | 401.54 g/mol | MedChemExpress |
| Appearance | Crystalline solid | [7] |
| Solubility | Methanol (2 mg/mL), DMSO | [7] |
| Mechanism of Action | Potent, specific inhibitor of Serine Palmitoyltransferase (SPT) | [3][5] |
| Ki for SPT | 0.28 nM | [7] |
| IC₅₀ (HCV replication) | 3.5 µg/mL | [3] |
| IC₅₀ (A549 cells) | 30 µM | [7] |
| IC₅₀ (NCI-H460 cells) | 26 µM | [7] |
| Storage | Store at -20°C, desiccated | [7] |
Table 2: Summary of In Vivo this compound Administration in Insulin Resistance Models
| Animal Model | Diet | This compound Dose & Administration | Treatment Duration | Key Outcomes | Reference(s) |
| C57BL/6J Mice | High-Fat Diet (HFD) | 0.5 mg/kg, i.p., every other day | 2 weeks | Reversed HFD-induced insulin resistance; Improved glucose tolerance; Restored insulin-stimulated Akt phosphorylation in muscle. | [8] |
| Zucker Diabetic Fatty (ZDF) Rats | Standard Chow | 0.3 mg/kg, i.p., daily | 4 weeks | Prevented ceramide accumulation in muscle and liver; Improved glucose tolerance and insulin sensitivity. | [5][6] |
| LDLR-/- Mice | Western Diet (WD) | 0.5 mg/kg, i.p., 3x/week | 16 weeks | Normalized fasting glucose and insulin; Improved glucose tolerance and insulin sensitivity index; Reversed hepatic insulin resistance. | [9] |
| C57BL/6J Mice | High-AGE Diet | 2.2 mg/kg in diet | 24 weeks | Improved glucose homeostasis; Reduced fasting blood glucose. | [10] |
| Obese Zucker Rats (OZR) | Standard Chow | Intracerebroventricular (icv) infusion | 2 weeks | Inhibited hypothalamic ceramide accumulation; Improved hypothalamic insulin sensitivity; Partially restored glucose tolerance. | [11] |
Experimental Protocols
Protocol 1: In Vitro Model of Palmitate-Induced Insulin Resistance in C2C12 Myotubes
This protocol describes how to induce insulin resistance in a skeletal muscle cell line using the saturated fatty acid palmitate and to assess the ability of this compound to reverse this effect.
Objective: To determine if inhibition of de novo ceramide synthesis by this compound can prevent or reverse palmitate-induced insulin resistance in cultured muscle cells.
Materials:
-
C2C12 myoblasts
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin
-
Palmitic Acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound (from a 1-10 mM stock in DMSO or Methanol)
-
Insulin (100 nM final concentration)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH
-
Western Blotting reagents and equipment
Workflow Diagram:
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
To induce differentiation, switch confluent cells to differentiation medium (DMEM with 2% horse serum) for 4-6 days until multinucleated myotubes form.
-
-
Preparation of Palmitate-BSA Conjugate:
-
Prepare a 100 mM palmitate stock in ethanol.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free DMEM.
-
Warm both solutions to 55°C.
-
Add the palmitate stock dropwise to the BSA solution while vortexing to achieve a final concentration of 5 mM palmitate (molar ratio ~5:1 palmitate:BSA).
-
Filter-sterilize the conjugate and store at -20°C.
-
-
Induction of Insulin Resistance and this compound Treatment:
-
Dilute the Palmitate-BSA conjugate in differentiation medium to a final concentration of 0.5-1.0 mM palmitate.
-
Prepare treatment groups: Control (vehicle), Palmitate only, Palmitate + this compound (e.g., 10-50 µM), this compound only.
-
Treat differentiated myotubes with the respective media for 16 hours.
-
-
Insulin Stimulation and Lysis:
-
After treatment, wash cells with PBS and serum-starve in serum-free DMEM for 2-4 hours.
-
Stimulate cells with 100 nM insulin for 10-15 minutes at 37°C. A non-stimulated control for each condition should be included.
-
Immediately place plates on ice, aspirate the medium, and wash with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Analysis:
-
Determine protein concentration of the supernatant using a BCA assay.
-
Perform SDS-PAGE and Western blotting to analyze the phosphorylation of Akt (Ser473) relative to total Akt. Use GAPDH as a loading control.
-
Expected Result: Palmitate treatment will decrease insulin-stimulated Akt phosphorylation. Co-treatment with this compound is expected to restore Akt phosphorylation towards control levels, demonstrating a rescue of insulin signaling.[11]
-
Protocol 2: In Vivo Model of Diet-Induced Insulin Resistance in Mice
This protocol details the use of this compound in a high-fat diet (HFD) mouse model to investigate its effects on whole-body glucose homeostasis and insulin sensitivity.
Objective: To evaluate the efficacy of this compound in preventing or reversing HFD-induced systemic insulin resistance.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
Low-Fat Diet (LFD, e.g., 10% kcal from fat)
-
High-Fat Diet (HFD, e.g., 45-60% kcal from fat)
-
This compound
-
Vehicle (e.g., saline, PBS, or appropriate solvent for this compound formulation)
-
Glucometer and test strips
-
Insulin (for Insulin Tolerance Test)
-
Glucose (for Oral Glucose Tolerance Test)
-
Tools for intraperitoneal (i.p.) injection and oral gavage
-
Equipment for tissue collection and processing (e.g., liquid nitrogen, storage at -80°C)
Workflow Diagram:
Procedure:
-
Induction of Insulin Resistance:
-
Following acclimatization, randomly assign mice to either a LFD or HFD group.
-
Maintain mice on their respective diets for 10-12 weeks to induce obesity and insulin resistance in the HFD group. Monitor body weight weekly.
-
-
This compound Treatment:
-
After the diet-induction period, divide the HFD mice into two subgroups: HFD + Vehicle and HFD + this compound.
-
Administer this compound (e.g., 0.5 mg/kg) or vehicle via intraperitoneal (i.p.) injection every other day for 2-4 weeks.[8]
-
-
Assessment of Insulin Sensitivity:
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours (with access to water).
-
Measure baseline blood glucose (t=0) from the tail vein.
-
Administer a 2 g/kg glucose solution via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.
-
-
Insulin Tolerance Test (ITT): (Perform at least 3 days after the GTT)
-
Fast mice for 4 hours.
-
Measure baseline blood glucose (t=0).
-
Administer insulin (e.g., 0.75 U/kg) via i.p. injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize mice after a 4-6 hour fast. For insulin signaling studies, a subset of mice can be injected with insulin (10 U/kg) 15 minutes prior to euthanasia.
-
Collect blood for plasma analysis (glucose, insulin).
-
Harvest tissues (liver, gastrocnemius muscle, epididymal white adipose tissue), snap-freeze in liquid nitrogen, and store at -80°C.
-
Analysis:
-
Quantify ceramide levels in plasma and tissues using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[12]
-
Analyze insulin signaling (p-Akt/Total Akt) in tissue lysates via Western blot.
-
-
Expected Result: HFD-fed mice will exhibit glucose intolerance and insulin resistance compared to LFD controls. This compound treatment is expected to significantly improve both glucose and insulin tolerance.[8][9] This functional improvement should correlate with reduced ceramide levels in liver and/or muscle and enhanced insulin-stimulated Akt phosphorylation in these tissues.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The Role of Ceramides in Insulin Resistance [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The chemical basis of serine palmitoyltransferase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Ceramide Synthesis to Reverse Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingolipids, Insulin Resistance, and Metabolic Disease: New Insights from in Vivo Manipulation of Sphingolipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-hydroxy-ctp.com [5-hydroxy-ctp.com]
- 8. Inhibition of De Novo Ceramide Synthesis Reverses Diet-Induced Insulin Resistance and Enhances Whole-Body Oxygen Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Restores Metabolic Homeostasis in dAGE-Exposed Mice via AMPK-PGC1α-Mediated Mitochondrial Activation and Systemic Lipid/Glucose Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of central de novo ceramide synthesis restores insulin signaling in hypothalamus and enhances β-cell function of obese Zucker rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantifying ceramide kinetics in vivo using stable isotope tracers and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Myriocin Administration In Vivo
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Myriocin, a potent inhibitor of serine palmitoyltransferase (SPT), is a critical tool for investigating the role of de novo sphingolipid synthesis in various physiological and pathological processes.[1] By blocking the first and rate-limiting step in this pathway, this compound allows for the systematic study of the downstream effects of sphingolipid depletion.[1] These application notes provide detailed protocols for the in vivo administration of this compound, covering various animal models and research applications, including oncology, immunology, and metabolic diseases.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound in vivo, offering a comparative overview of its effects across different models and administration routes.
Table 1: Effects of this compound on Plasma Sphingolipid Levels and Atherosclerosis in ApoE-Deficient Mice [2]
| Diet | Parameter | This compound Treatment (0.3 mg/kg, i.p., every other day for 60 days) | Percentage Change |
| Chow Diet | Plasma Sphingomyelin | Decreased | -54% |
| Plasma Ceramide | Decreased | -32% | |
| Plasma Sphingosine-1-Phosphate | Decreased | -73% | |
| Atherosclerotic Lesion Area (root) | Decreased | -42% | |
| Atherosclerotic Lesion Area (en face) | Decreased | -36% | |
| High-Fat Diet | Plasma Sphingomyelin | Decreased | -59% |
| Plasma Ceramide | Decreased | -66% | |
| Plasma Sphingosine-1-Phosphate | Decreased | -81% | |
| Atherosclerotic Lesion Area (root) | Decreased | -39% | |
| Atherosclerotic Lesion Area (en face) | Decreased | -37% |
Table 2: Dosage and Administration of this compound in Various In Vivo Models
| Animal Model | Disease/Area of Study | Dosage | Administration Route | Frequency | Reference |
| Male BALB/c Mice | Immunology | 0.1, 0.3, 1.0 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days | [1] |
| ApoE-Deficient Mice | Atherosclerosis | 0.3 mg/kg | Intraperitoneal (i.p.) | Every other day for 60 days | [2] |
| Long Evans Rats | Neurobehavioral Dysfunction | 0.3 mg/kg | Intraperitoneal (i.p.) | Mondays, Wednesdays, Fridays for 5 weeks | [3] |
| C57BL/6J Mice | Metabolic Homeostasis | 2.2 mg/kg in diet | Dietary | Daily for 24 weeks | [4] |
| Non-lactating Ewes | Metabolism | 0.1, 0.3, 1.0 mg/kg | Intravenous (i.v.) | Every 48 hours for 17 days | [5][6] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
a. For Intraperitoneal (i.p.) and Intravenous (i.v.) Injection:
-
Stock Solution: Prepare a stock solution of this compound at 2 mg/mL in methanol.[7] Store at -20°C for short-term use. For long-term storage, -80°C is recommended.
-
Working Solution: On the day of injection, dilute the stock solution in a sterile saline solution (0.9% NaCl). A high dilution factor (e.g., 400 times) is recommended to minimize the final methanol concentration.[7] For example, to achieve a final concentration of 0.25 mg/mL, dilute the 2 mg/mL stock solution 1:8 in sterile saline.
-
Vehicle Control: The vehicle control should consist of the same final concentration of methanol in sterile saline as the this compound working solution.
b. For Dietary Administration:
-
This compound can be supplemented in the diet at a specified concentration (e.g., 2.2 mg/kg of diet).[4] This requires thorough mixing of the this compound powder with the powdered diet before pelleting to ensure uniform distribution.
Administration Protocols
a. Intraperitoneal (i.p.) Injection in Mice:
This protocol is adapted from standard procedures for i.p. injections in mice.[8][9][10][11]
-
Materials:
-
Sterile syringes (0.3 - 1 mL)
-
Sterile needles (25-30 Gauge)
-
This compound working solution and vehicle control
-
70% ethanol or other suitable disinfectant
-
Gauze pads
-
-
Procedure:
-
Restrain the mouse securely, exposing the abdomen. The animal should be tilted with its head slightly downward to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[9][10]
-
Disinfect the injection site with a gauze pad soaked in 70% ethanol.
-
Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[8][11]
-
Gently aspirate to ensure that no fluid (e.g., urine, intestinal contents) is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[9]
-
Inject the calculated volume of the this compound working solution or vehicle control. The maximum recommended injection volume for a mouse is 10 mL/kg.[11]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
b. Oral Gavage in Mice:
This is a general protocol that can be adapted for this compound administration.
-
Materials:
-
Flexible, bulb-tipped gavage needle (e.g., 20 gauge, 38 mm)
-
Syringe
-
This compound solution prepared in a suitable vehicle (e.g., corn oil, sterile water with a suspending agent)
-
-
Procedure:
-
Measure the correct length of the gavage needle from the tip of the mouse's nose to the last rib.
-
Restrain the mouse firmly to prevent movement.
-
Gently insert the gavage needle into the side of the mouth and advance it along the esophagus into the stomach. Do not force the needle; if resistance is met, withdraw and reinsert.
-
Slowly administer the this compound solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Monitoring and Endpoint Analysis
-
Tumor Growth: For oncology studies, tumor volume should be measured regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Sphingolipid Analysis: At the end of the study, blood and tissues can be collected for the analysis of sphingolipid levels (e.g., ceramide, sphingosine-1-phosphate) by methods such as liquid chromatography-mass spectrometry (LC-MS).
-
Histopathology: Tissues of interest can be collected, fixed in formalin, and embedded in paraffin for histological analysis to assess tissue morphology and markers of interest.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: this compound inhibits SPT, blocking de novo sphingolipid synthesis.
Experimental Workflow
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound on plasma sphingolipid metabolism and atherosclerosis in apoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Effects of this compound in Experimental Alcohol-Related Neurobehavioral Dysfunction and Frontal Lobe White Matter Biochemical Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Restores Metabolic Homeostasis in dAGE-Exposed Mice via AMPK-PGC1α-Mediated Mitochondrial Activation and Systemic Lipid/Glucose Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of serine palmitoyltransferase inhibition by this compound in ad libitum-fed and nutrient-restricted ewes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of serine palmitoyltransferase inhibition by this compound in ad libitum-fed and nutrient-restricted ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. research.vt.edu [research.vt.edu]
- 10. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Myriocin Treatment in the Study of Motor Neuron Degeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motor neuron diseases (MNDs), such as Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive degeneration of motor neurons, leading to muscle weakness, atrophy, and eventual paralysis.[1][2][3] A growing body of evidence implicates dysregulation of sphingolipid metabolism as a key contributor to the pathophysiology of these devastating neurodegenerative disorders.[2][4][5] Specifically, an accumulation of certain sphingolipids, like ceramides, has been observed in preclinical models and patients with MNDs, and is associated with pro-apoptotic signaling.[2][6]
Myriocin, a potent and selective inhibitor of serine palmitoyltransferase (SPT), offers a valuable pharmacological tool to investigate the role of de novo sphingolipid synthesis in motor neuron degeneration.[1][7] SPT is the rate-limiting enzyme in the sphingolipid biosynthesis pathway.[1] By inhibiting SPT, this compound effectively reduces the production of downstream sphingolipids, including ceramides, thereby providing a therapeutic strategy to mitigate their cytotoxic effects.[8][9]
These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo models of motor neuron degeneration, along with quantitative data from relevant studies and visualizations of the key signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| A549 (Human Lung Carcinoma) | 30 | 48-72 hours | IC50 for cell proliferation | [1] |
| NCI-H460 (Human Lung Cancer) | 26 | 48-72 hours | IC50 for cell proliferation | [1] |
| Wobbler Mouse Embryonic Fibroblasts (MEFs) | Not specified | 16 hours | Reduced levels of sphingosine, sphinganine, ceramides, sphingomyelin, and glycosphingolipids. | [10] |
| SH-SY5Y (Human Neuroblastoma) | Not specified | Not specified | Reduced intracellular α-synuclein aggregates and promoted autophagy. | [11] |
Table 2: In Vivo Efficacy of this compound in the Wobbler Mouse Model of Motor Neuron Degeneration
| Parameter | Untreated Wobbler Mice | This compound-Treated Wobbler Mice | Treatment Details | Reference |
| Wellness Index (after 10 weeks) | Lower | Significantly Improved (p=0.002) | 2.2 mg/kg this compound in diet | [8] |
| Grip Strength (after 10 weeks) | Lower | Significantly Improved (p=0.006) | 2.2 mg/kg this compound in diet | [8] |
| Survival Rate (at 1 year) | Lower | Significantly Improved (p=0.003) | 2.2 mg/kg this compound in diet | [8] |
| Astrocyte Gliosis (GFAP+ cells) | Higher | Significantly Reduced (p=0.0047) | 2.2 mg/kg this compound in diet | [8] |
| Locomotor Activity | Reduced by ~50% vs. wild-type | Restored to normal levels | 2.2 mg/kg this compound in diet | [10] |
Experimental Protocols
In Vitro Protocol: this compound Treatment of Neuronal Cells
This protocol provides a general framework for treating neuronal cell cultures with this compound to assess its effects on cell viability, sphingolipid profiles, and other relevant endpoints.
Materials:
-
This compound (powder)
-
Methanol (for stock solution)
-
Neuronal cell line (e.g., NSC-34, SH-SY5Y, or iPSC-derived motor neurons)
-
Complete cell culture medium
-
96-well or other appropriate cell culture plates
-
Assay reagents for desired endpoints (e.g., MTT, CellTiter-Glo, lipid extraction solvents)
Protocol:
-
This compound Stock Solution Preparation:
-
Cell Seeding:
-
Plate neuronal cells in a 96-well plate at a density of 5,000 to 10,000 cells per well.[1]
-
Allow the cells to adhere and stabilize overnight in a humidified incubator at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (a typical range for dose-response experiments is 0.1 µM to 50 µM).[1]
-
Important: Ensure the final concentration of methanol in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[1]
-
Include a vehicle control group treated with the same concentration of methanol as the highest this compound concentration group.
-
Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration, typically 48 to 72 hours for cell viability assays.[1]
-
-
Assessment of Endpoints:
-
Cell Viability: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Sphingolipid Analysis: To quantify changes in sphingolipid levels, aspirate the medium, wash the cells with PBS, and then extract lipids using an appropriate solvent system (e.g., a mixture of chloroform and methanol). Analyze the lipid extracts by LC-MS/MS or HPLC.[1]
-
In Vivo Protocol: Chronic this compound Treatment in a Mouse Model of Motor Neuron Degeneration
This protocol is based on a study using the wobbler mouse model and describes chronic administration of this compound via a supplemented diet.[8]
Materials:
-
Wobbler mice or other appropriate mouse model of motor neuron degeneration
-
Standard mouse chow
-
This compound powder
-
Equipment for diet preparation (if preparing in-house) or a supplier for custom diet formulation.
-
Grip strength meter
-
Equipment for behavioral assessments and histological analysis.
Protocol:
-
This compound Diet Preparation:
-
Prepare a diet containing 2.2 mg of this compound per kg of chow.[8] This concentration has been shown to be effective at inhibiting sphingolipid synthesis in vivo.
-
If preparing in-house, ensure thorough and even mixing of the this compound powder into the chow. Alternatively, source a custom-formulated diet from a reputable supplier.
-
-
Animal Husbandry and Treatment:
-
House the mice under a 12-hour light/12-hour dark cycle with ad libitum access to the this compound-supplemented or control diet and water.
-
Begin the treatment after weaning the mice.[8]
-
-
Monitoring and Outcome Assessment:
-
Wellness Index: Regularly assess the wellness of the mice using a scoring system that includes activity level, fur condition, eye appearance, presence of tremors, and posture.[10]
-
Grip Strength: Measure forelimb grip strength at regular intervals (e.g., weekly) using a grip strength meter.
-
Body Weight: Monitor the body weight of the animals throughout the study.
-
Survival: Record the lifespan of the mice in both the treated and untreated groups.
-
Neuropathology: At the end of the study, perfuse the animals and collect spinal cord tissue for histological analysis. Perform immunohistochemistry for markers of neurodegeneration and gliosis, such as GFAP for astrocytes.[8]
-
-
Data Analysis:
-
Use appropriate statistical tests to compare the outcomes between the this compound-treated and untreated groups (e.g., Mann-Whitney test for wellness and grip strength, log-rank test for survival analysis).[8]
-
Visualizations
Caption: De Novo Sphingolipid Synthesis Pathway and the Action of this compound.
Caption: Experimental Workflow for this compound Treatment Studies.
References
- 1. 5-hydroxy-ctp.com [5-hydroxy-ctp.com]
- 2. The Role of Sphingomyelin and Ceramide in Motor Neuron Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. The Role of Sphingomyelin and Ceramide in Motor Neuron Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingolipids as Regulators of Neuro-Inflammation and NADPH Oxidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sphingolipid Synthesis Inhibition by this compound Administration Enhances Lipid Consumption and Ameliorates Lipid Response to Myocardial Ischemia Reperfusion Injury [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. Inhibition of sphingolipid synthesis improves outcomes and survival in GARP mutant wobbler mice, a model of motor neuron degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Inhibition of Ceramide Synthesis Reduces α-Synuclein Proteinopathy in a Cellular Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Application Note: Utilizing Myriocin to Explore T-cell Mediated Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction T-cell mediated inflammation is a critical component of the adaptive immune response, but its dysregulation can lead to autoimmune diseases and chronic inflammatory conditions. Sphingolipids, a class of bioactive lipids, are increasingly recognized as crucial regulators of immune cell signaling, trafficking, and function.[1][2] Myriocin (also known as ISP-1) is a potent and highly specific inhibitor of Serine Palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[3][4][5] This specificity makes this compound an invaluable pharmacological tool for investigating the precise roles of sphingolipid metabolism in T-cell biology and inflammatory processes. This document provides detailed data, protocols, and visualizations for utilizing this compound in T-cell research.
Mechanism of Action this compound's primary mechanism of action is the competitive inhibition of SPT, which catalyzes the condensation of L-serine and palmitoyl-CoA, the first committed step in sphingolipid synthesis.[5][6] By blocking this step, this compound effectively depletes the intracellular pools of key sphingolipid intermediates, including sphinganine, ceramide, sphingosine, and the critical signaling molecule Sphingosine-1-Phosphate (S1P).[3][7] S1P gradients are essential for lymphocyte egress from lymphoid organs, and its disruption is a key mechanism behind this compound's immunosuppressive effects.[1][8]
Caption: this compound blocks SPT, the first step of sphingolipid synthesis.
Data Presentation
This compound's effects on T-cells and inflammatory markers have been quantified in numerous studies. The following tables summarize key findings.
Table 1: In Vivo Effects of this compound on T-Cell Populations in BALB/c Mice Data summarized from studies where mice were treated daily for 5 consecutive days with intraperitoneal injections of this compound.[4][9]
| This compound Dosage (mg/kg/day) | Change in Total Thymic Cellularity | Change in Splenic CD4+ T-cells | Change in Thymic Sphinganine Levels |
| 0.1 | No significant change | No significant change | Dose-dependent reduction |
| 0.3 | No significant change | No significant change | Dose-dependent reduction |
| 1.0 | Significant reduction | Significant reduction | Significant reduction |
Table 2: In Vitro Effect of this compound on Cytokine Release Data from human cystic fibrosis bronchial epithelial cells (IB3-1) pre-treated with this compound for 8 hours, then stimulated with TNFα (20 ng/ml) for 24 hours.[10]
| Treatment | IL-8 Release (pg/ml) | IL-6 Release (pg/ml) |
| Control (Vehicle) | Baseline | Baseline |
| TNFα alone | ~1800 | ~150 |
| This compound (10 µM) + TNFα | ~600 (Significant Reduction) | ~75 (Significant Reduction) |
Table 3: Effect of this compound on Intracellular Sphingolipid Levels Data from B16F10 melanoma cells treated with 1 µM this compound for 24 hours. This demonstrates the direct biochemical impact of SPT inhibition.[7]
| Sphingolipid | Percent Reduction from Control |
| Ceramide | ~86% |
| Sphingomyelin | ~57% |
| Sphingosine | ~75% |
| Sphingosine-1-Phosphate (S1P) | ~38% |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions
This compound is a stable crystalline solid but requires careful handling to ensure activity and reproducibility.
-
Storage: Store powdered this compound at -20°C in a desiccated environment.[11]
-
Reconstitution:
-
For a primary stock solution, dissolve this compound powder in methanol or DMSO.[10][11] For example, to make a 2 mM stock solution in DMSO, dissolve 1 mg of this compound (MW: 401.5 g/mol ) in 1.245 mL of DMSO. Warm briefly to 37°C to aid dissolution.[10]
-
Note: Methanol is often preferred for cell-based assays due to lower solvent toxicity.[11]
-
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate sterile cell culture medium or saline for animal studies.
-
Solvent Control: In all experiments, include a vehicle control group treated with the same final concentration of the solvent (e.g., methanol or DMSO) used to dissolve the this compound. The final solvent concentration should ideally be kept below 0.1% to avoid cytotoxicity.[11]
-
Storage of Solutions: It is recommended to prepare fresh solutions for each use. Long-term storage of this compound in solution is not advised.[11]
Protocol 2: In Vitro T-Cell Proliferation Assay with this compound Treatment
This protocol describes a method to assess the inhibitory effect of this compound on T-cell proliferation stimulated via CD3/CD28.
References
- 1. How sphingolipids affect T cells in the resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sphingolipid metabolism in T cell responses after allogeneic hematopoietic cell transplantation [frontiersin.org]
- 3. Serine palmitoyltransferase is the primary target of a sphingosine-like immunosuppressant, ISP-1/myriocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disruption of sphingolipid homeostasis by this compound, a mycotoxin, reduces thymic and splenic T-lymphocyte populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Serine palmitoyltransferase inhibitor this compound induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Anti-inflammatory action of lipid nanocarrier-delivered this compound: therapeutic potential in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-hydroxy-ctp.com [5-hydroxy-ctp.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Myriocin Inhibition of Serine Palmitoyltransferase (SPT)
Welcome to the technical support center for researchers utilizing Myriocin to inhibit Serine Palmitoyltransferase (SPT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring the effective application of this compound in your studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not observing the expected decrease in ceramide levels after this compound treatment. What are the potential reasons for this?
A1: Several factors can contribute to the ineffective inhibition of SPT by this compound. Here's a step-by-step guide to troubleshoot the issue:
-
This compound Integrity and Handling:
-
Improper Storage: this compound should be stored at -20°C in a desiccated environment to maintain its stability and purity.[1]
-
Degradation of Stock Solutions: this compound solutions are not recommended for long-term storage. It is best to prepare fresh aliquots as needed to ensure potency.[1]
-
Incorrect Solvent: this compound is soluble in methanol (up to 2 mg/mL) and DMSO.[1] Ensure the correct solvent is used for reconstitution.
-
-
Experimental Conditions:
-
Suboptimal Concentration: The effective concentration of this compound can vary significantly between cell types. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Published effective ranges are 0.1–50 μM for in vitro studies and 0.3–0.5 mg/kg for in vivo models.[1]
-
Insufficient Incubation Time: The inhibitory effect of this compound may not be immediate. An adequate incubation period (e.g., 24-72 hours) is often required to observe a significant reduction in sphingolipid levels.[1][2]
-
Vehicle Control Issues: The solvent used to dissolve this compound (e.g., DMSO, methanol) can have cytotoxic effects at high concentrations. Ensure the final vehicle concentration in your cell culture medium is non-toxic (typically ≤0.1% for methanol and <0.5% for DMSO) and that you have an appropriate vehicle-only control group.[1][3]
-
-
Cellular Factors:
-
High Cell Density: Confluent cell cultures may exhibit altered metabolic activity, potentially affecting this compound uptake and efficacy. It is advisable to treat cells at a sub-confluent density.
-
Alternative Sphingolipid Sources (Salvage Pathway): Cells can generate ceramides through the de novo synthesis pathway (which this compound inhibits) and the salvage pathway, which recycles sphingosine back into ceramide.[4][5][6][7] If the salvage pathway is highly active in your cell type, the effect of this compound on total ceramide levels may be less pronounced. Key enzymes in the salvage pathway include sphingomyelinases, ceramidases, and ceramide synthases.[4][6][7][8]
-
Drug Efflux Pumps: Some cells express ATP-binding cassette (ABC) transporters or other efflux pumps that can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.[9]
-
-
Verification of Inhibition:
-
Direct Measurement of Sphingolipids: The most definitive way to confirm SPT inhibition is to directly measure the levels of sphingolipids (e.g., ceramides, sphinganine) using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] A significant reduction in these lipids confirms successful inhibition.
-
Q2: What is the mechanism of action of this compound, and how does it inhibit SPT?
A2: this compound is a potent and specific inhibitor of Serine Palmitoyltransferase (SPT), the enzyme that catalyzes the first and rate-limiting step in the de novo sphingolipid biosynthesis pathway.[1][8][10] It exhibits a surprising dual mechanism of inhibition:
-
Competitive Inhibition: this compound initially acts as a competitive inhibitor by forming a stable external aldimine with the pyridoxal 5'-phosphate (PLP) cofactor in the active site of SPT. This complex has a high affinity for the enzyme.[4][11]
-
Suicide Inhibition: This initial complex then undergoes an unexpected enzyme-catalyzed degradation via a 'retro-aldol-like' cleavage. This process generates a C18 aldehyde that acts as a suicide inhibitor by covalently modifying an essential catalytic lysine residue in the SPT active site, leading to irreversible inactivation of the enzyme.[4][11] This dual mechanism explains the extraordinary potency and long-lasting inhibition by this compound.[4]
Q3: How can I be sure that the effects I am seeing are due to SPT inhibition and not off-target effects of this compound?
A3: While this compound is known for its high specificity for SPT, it's good practice to include controls to rule out off-target effects:[12]
-
Rescue Experiments: To confirm that the observed phenotype is due to the depletion of downstream sphingolipids, you can try to rescue the effect by adding back a downstream product of SPT that can be utilized by the cells, such as 3-ketodihydrosphingosine (3-KDS).[12][13] Note that adding ceramide directly may not be effective due to poor uptake and delivery in some cell types.[12][13]
-
Use of Structurally Different SPT Inhibitors: If possible, confirm your findings with another SPT inhibitor that has a different chemical structure.
-
Genetic Controls: The gold standard is to use genetic approaches, such as siRNA or CRISPR/Cas9, to knock down SPT expression and see if this phenocopies the effects of this compound.
-
Monitor Other Lipid Pathways: To check for broad, non-specific effects on lipid metabolism, you can analyze the levels of lipids from other pathways (e.g., glycerolipids, cholesterol) to ensure they are not significantly altered by this compound treatment.[14]
Data Presentation: this compound Potency
The inhibitory potency of this compound is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values can vary depending on the experimental system.
| Parameter | Value | Organism/System | Reference |
| Ki | 0.28 nM | Not specified | [1] |
| Ki | 10.3 ± 3.2 nM | Yeast microsomes | [15] |
| Ki | 967 ± 98 nM | Sphingomonas paucimobilis SPT | [11] |
| IC50 | 100 - 150 nM | Trypanosoma brucei (bloodstream stage) | [13] |
| IC50 | 800 nM | Trypanosoma brucei (procyclic stage) | [13] |
| IC50 | 26 µM | NCI-H460 (human lung cancer) | [1] |
| IC50 | 30 µM | A549 (human lung cancer) | [1] |
Experimental Protocols
Protocol 1: Serine Palmitoyltransferase (SPT) Activity Assay (Radiolabeled)
This protocol is adapted from established methods and is designed to measure SPT activity in cell lysates by monitoring the incorporation of radiolabeled L-serine into 3-ketodihydrosphingosine (3-KDS).[16][17]
Materials:
-
Cell lysate (total or microsomal fraction)
-
Reaction buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA
-
L-[³H]-serine
-
Palmitoyl-CoA
-
Pyridoxal 5'-phosphate (PLP)
-
This compound (for control inhibition)
-
Alkaline methanol (to stop the reaction)
-
Organic solvent for lipid extraction (e.g., chloroform/methanol mixture)
-
Scintillation fluid and counter
Procedure:
-
Prepare Cell Lysate: Homogenize cells in an appropriate buffer. For total cell lysate, a buffer containing a mild detergent like sucrose monolaurate can improve SPT activity.[17] Determine the protein concentration of the lysate.
-
Set up the Reaction: In a microcentrifuge tube, combine the following on ice:
-
Cell lysate (e.g., 50-100 µg of protein)
-
Reaction buffer
-
PLP (final concentration ~20-50 µM)
-
For negative control tubes, add this compound (final concentration ~1-2 µM).
-
-
Pre-incubation: Incubate the tubes on ice for approximately 30-40 minutes.
-
Initiate the Reaction: Add the substrate mix containing:
-
L-[³H]-serine (e.g., 1-2 µCi)
-
Palmitoyl-CoA (final concentration ~100 µM)
-
-
Incubation: Incubate the reaction tubes at 37°C for 60 minutes. The reaction should be linear within this timeframe.[17]
-
Stop the Reaction: Terminate the reaction by adding alkaline methanol.
-
Lipid Extraction: Extract the lipids using an appropriate organic solvent mixture (e.g., chloroform:methanol). Vortex and centrifuge to separate the phases.
-
Quantification: Transfer the organic (lower) phase containing the radiolabeled lipids to a scintillation vial. Evaporate the solvent and add scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Express SPT activity as counts per minute (CPM) per mg of protein per minute of incubation.
Protocol 2: Ceramide Quantification by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of ceramide species from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for ceramide analysis.[18]
Materials:
-
Biological sample (cells, tissue, or plasma)
-
Internal standards (e.g., C17:0 or deuterated ceramides)
-
Extraction solvent (e.g., chloroform:methanol mixture)
-
LC-MS/MS system with a C8 or C18 reverse-phase column
Procedure:
-
Sample Preparation and Homogenization:
-
For cell pellets or tissues, homogenize in a suitable buffer.
-
For plasma or serum, protein precipitation is often the first step.[19]
-
-
Lipid Extraction:
-
Add the internal standard(s) to the homogenate.
-
Perform a liquid-liquid extraction using a solvent system like chloroform:methanol (e.g., a 1:2 v/v ratio followed by the addition of chloroform and water to induce phase separation).
-
Vortex thoroughly and centrifuge to separate the aqueous and organic layers.
-
-
Sample Cleanup (Optional but Recommended for Plasma): For complex samples like plasma, a solid-phase extraction (SPE) step using a silica column can be employed to separate sphingolipids from more abundant neutral lipids, improving chromatographic performance and sensitivity.
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the organic phase (containing the lipids) to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in the initial mobile phase of your LC method.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the different ceramide species using a reverse-phase column (e.g., C8 or C18) with a gradient of mobile phases, typically water with an additive like formic acid and an organic solvent mixture like acetonitrile/isopropanol.[19]
-
Detect and quantify the ceramides using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion for each ceramide species and monitoring for a specific product ion after fragmentation.[19]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ceramide standards.
-
Quantify the amount of each ceramide species in your samples by comparing their peak areas to those of the internal standard and the standard curve.
-
Visualizations
Caption: De Novo and Salvage Pathways of Sphingolipid Biosynthesis.
Caption: Troubleshooting Workflow for Ineffective this compound Treatment.
Caption: Logical Relationships of this compound Inhibition Failure.
References
- 1. 5-hydroxy-ctp.com [5-hydroxy-ctp.com]
- 2. Serine palmitoyltransferase inhibitor this compound induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The sphingolipid salvage pathway in ceramide metabolism and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ceramide Metabolism Enzymes—Therapeutic Targets against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Effects of this compound in Experimental Alcohol-Related Neurobehavioral Dysfunction and Frontal Lobe White Matter Biochemical Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Effects of serine palmitoyltransferase inhibition by this compound in ad libitum-fed and nutrient-restricted ewes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. researchgate.net [researchgate.net]
- 15. An improved method to determine serine palmitoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of Myriocin in cell culture
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the use of Myriocin in cell culture, with a specific focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism of action for this compound?
This compound is a highly potent inhibitor of Serine Palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][2] Its mechanism is more complex than simple competitive inhibition, exhibiting a unique dual-mode action.[3][4]
-
Reversible Competitive Inhibition: this compound initially binds to the SPT active site, forming an external aldimine with the pyridoxal-5'-phosphate (PLP) cofactor. This initial complex competitively inhibits the binding of both L-serine and palmitoyl-CoA.[4][5]
-
Irreversible Suicide Inhibition: Over time (e.g., hours at physiological temperatures), this initial inhibitory complex undergoes a slow, enzyme-catalyzed degradation.[5][6] This "retro-aldol-like" cleavage generates a C18 aldehyde species.[4] This aldehyde then forms a covalent bond with the essential catalytic lysine residue (Lys265 in bacterial SPT), leading to irreversible inactivation of the enzyme.[3][5]
Caption: Dual-mode inhibition of SPT by this compound.
Q2: What are the primary downstream consequences of SPT inhibition by this compound?
Inhibition of SPT depletes the intracellular pool of sphingolipid intermediates. In various cell models, treatment with this compound leads to a significant reduction in the levels of:
This disruption of sphingolipid homeostasis can trigger a wide range of cellular responses, including cell cycle arrest, particularly at the G2/M phase, and reduced cell proliferation.[7]
References
- 1. Disruption of sphingolipid homeostasis by this compound, a mycotoxin, reduces thymic and splenic T-lymphocyte populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The chemical basis of serine palmitoyltransferase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Serine palmitoyltransferase inhibitor this compound induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Myriocin Concentration for Primary Hepatocytes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Myriocin concentration in primary hepatocyte experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][2] By inhibiting SPT, this compound blocks the condensation of serine and palmitoyl-CoA, the first step in the synthesis of all sphingolipids, leading to a reduction in cellular levels of ceramides, sphingomyelin, and other downstream sphingolipids.
Q2: What is a typical starting concentration range for this compound in primary hepatocytes?
A2: Based on published studies, a common concentration range for treating primary hepatocytes and related cell lines in vitro is between 10 µM and 200 µM.[3][4] A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell batch and experimental endpoint.
Q3: How long does it take for this compound to exert its inhibitory effects?
A3: The onset of action can be observed as early as 3 hours after treatment, with significant reductions in ceramide levels.[1] For many endpoints, such as changes in gene expression or protein levels, treatments of 24 to 48 hours are commonly used.[4]
Q4: Is this compound cytotoxic to primary hepatocytes?
A4: this compound can exhibit moderate cytotoxicity at higher concentrations. One study observed a 10-19% decrease in cell viability in primary hepatocytes treated with 100-200 µM this compound for 48 hours.[5] It is crucial to perform a viability assay (e.g., MTT or LDH assay) in parallel with your experiments to ensure that the observed effects are not due to cytotoxicity.
Q5: What solvent should be used to dissolve this compound?
A5: this compound is typically dissolved in a solvent like DMSO. It is important to prepare a concentrated stock solution and then dilute it to the final working concentration in your cell culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant reduction in ceramide or sphingomyelin levels. | - This compound concentration is too low: The effective concentration can vary between different batches of primary hepatocytes. - Insufficient treatment time: The inhibitory effect may not be fully established. - This compound degradation: Improper storage of this compound stock solution. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM). - Increase the incubation time (e.g., up to 48 hours). - Prepare a fresh stock solution of this compound and store it at -20°C or -80°C. |
| High levels of unexpected cytotoxicity observed. | - This compound concentration is too high: Primary hepatocytes can be sensitive to high concentrations of inhibitors. - Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. - Poor cell health: The primary hepatocytes may have been compromised during isolation or culture. | - Lower the concentration of this compound used. - Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). - Assess the viability and morphology of your primary hepatocytes before starting the experiment. |
| Inconsistent results between experiments. | - Variability in primary hepatocyte batches: Donor-to-donor variability is a known issue with primary cells.[6] - Inconsistent cell seeding density: Different cell numbers can lead to varied responses. | - If possible, use a large batch of cryopreserved hepatocytes for a series of experiments. - Standardize your cell seeding protocol and ensure a consistent cell density across all wells and experiments. |
| Observed effects are different from published literature. | - Different experimental conditions: Cell culture medium, serum concentration, and incubation time can all influence the outcome. - Different endpoints measured: The effect of this compound can be specific to certain signaling pathways or cellular processes. | - Carefully review and align your experimental protocol with the cited literature. - Consider that the cellular context of your experiment may lead to different results. |
Quantitative Data Summary
The following tables summarize quantitative data from studies using this compound in hepatocytes.
Table 1: Effect of this compound on Sphingolipid Levels and Cell Viability
| Cell Type | This compound Concentration | Duration | Effect | Reference |
| Primary Mouse Hepatocytes | 200 µM | 24 h | ~38% reduction in sphingomyelin levels | [7] |
| HepG2 Cells | 200 µM | 24 h | ~47% reduction in sphingomyelin levels | [7] |
| B16F10 Melanoma Cells | 1 µM | 24 h | ~86% reduction in ceramide levels | [1] |
| B16F10 Melanoma Cells | 1 µM | 24 h | ~57% reduction in sphingomyelin levels | [1] |
| Primary Mouse Hepatocytes | 100-200 µM | 48 h | 10-19% decrease in cell viability (MTT assay) | [5] |
Table 2: Effect of this compound on Gene and Protein Expression
| Cell Type | This compound Concentration | Duration | Target | Effect | Reference |
| Primary Mouse Hepatocytes | 200 µM | up to 48 h | apoA-I mRNA | ~3-fold increase | [4] |
| Primary Mouse Hepatocytes | 200 µM | up to 48 h | apoA-I protein | ~2-fold increase | [4] |
| Primary Mouse Hepatocytes | 200 µM | up to 48 h | apoA-I secretion | up to 3.5-fold increase | [4] |
| Primary Mouse Hepatocytes | 200 µM | up to 48 h | ERK phosphorylation | ~70% decrease | [4] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
This protocol outlines a dose-response experiment to identify the optimal, non-toxic concentration of this compound for your primary hepatocytes.
Materials:
-
Primary hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, LDH, or similar)
-
Reagents for your specific downstream analysis (e.g., cell lysis buffer for protein or RNA extraction)
Procedure:
-
Cell Seeding: Plate primary hepatocytes on collagen-coated plates at a density that will result in a confluent monolayer (e.g., 0.7-1 million cells/well for a 6-well plate). Allow the cells to attach and recover for at least 24 hours.[6]
-
Prepare this compound Dilutions: Prepare a series of this compound dilutions in your hepatocyte culture medium. A suggested range is 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM, and 200 µM. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for your desired experimental duration (e.g., 24 or 48 hours).
-
Assess Cell Viability: At the end of the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.
-
Downstream Analysis: In a parallel set of wells, lyse the cells to extract protein or RNA for your specific downstream analysis (e.g., Western blot for p-ERK, qPCR for target genes, or lipidomics for ceramide levels).
-
Data Analysis: Plot the cell viability data against the this compound concentration to determine the cytotoxic threshold. Analyze your downstream data to identify the concentration that gives the desired biological effect without significant cytotoxicity. The optimal concentration will be the one that produces the desired effect while maintaining high cell viability.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound's mechanism of action and its impact on downstream signaling.
References
- 1. Serine palmitoyltransferase inhibitor this compound induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of serine palmitoyltransferase by this compound, a natural mycotoxin, causes induction of c-myc in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-mediated up-regulation of hepatocyte apoA-I synthesis is associated with ERK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimized Protocol for Primary Rat Hepatocyte Isolation and a Model for Investigating Experimental Steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-mediated up-regulation of hepatocyte apoA-I synthesis is associated with ERK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Myriocin Stability in DMSO at -20°C: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of Myriocin dissolved in DMSO when stored at -20°C.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored for the long term?
For long-term storage, this compound as a crystalline solid should be stored at -20°C. Under these conditions, it is expected to be stable for at least two to four years.[1][2]
Q2: What is the recommended procedure for preparing a this compound stock solution in DMSO?
It is recommended to prepare a stock solution by dissolving the solid this compound in DMSO. To minimize oxidation, the solvent can be purged with an inert gas like nitrogen or argon before adding it to the solid compound.[1][2] For example, a stock solution of 25 mg/mL in DMSO is achievable.
Q3: For how long is a this compound stock solution in DMSO stable at -20°C?
The recommended storage duration for this compound in DMSO at -20°C varies by supplier. Some indicate stability for up to 3 months, while others suggest a shorter period of 1 month and recommend -80°C for longer storage.[3][4] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[3]
Q4: Can I store this compound in an aqueous solution?
It is not recommended to store this compound in aqueous solutions for more than one day.[1] For in vivo experiments requiring aqueous dilutions, it is best to prepare the working solution fresh on the day of use from a DMSO stock.[4]
Q5: Are there known degradation products of this compound in DMSO?
Currently, there is no specific information available in the literature detailing the degradation products of this compound in DMSO. However, it is known that some compounds can undergo degradation in DMSO, particularly if not stored correctly.[5]
Storage Stability Summary
| Solvent | Storage Temperature | Recommended Duration | Source(s) |
| DMSO | -20°C | Up to 3 months | |
| DMSO | -20°C | Up to 1 month | [3][4] |
| DMSO | -80°C | Up to 6 months | [3][4] |
Troubleshooting Guide
Encountering inconsistent or weaker-than-expected biological activity in your experiments can be frustrating. This guide helps you troubleshoot issues potentially related to the stability of your this compound stock solution.
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol outlines the recommended steps for preparing a stable stock solution of this compound.
Caption: Workflow for preparing and storing this compound stock solutions.
Methodology:
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable container.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the solid. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in appropriate vials (e.g., polypropylene microcentrifuge tubes).
-
Storage: Store the aliquots at -20°C for short-term use (up to 1-3 months) or at -80°C for longer-term storage (up to 6 months).[3][4]
General Protocol for Assessing the Stability of a this compound Stock Solution
If you suspect your this compound stock solution has degraded, you can perform a stability assessment using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This protocol provides a general framework.
Objective: To compare the purity and concentration of an aged this compound stock solution against a freshly prepared standard.
Materials:
-
Aged this compound in DMSO stock solution
-
New vial of solid this compound
-
High-purity, anhydrous DMSO
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
HPLC-MS system
Methodology:
-
Prepare Fresh Standard: Prepare a new stock solution of this compound in DMSO from the solid compound at the exact same concentration as your aged stock solution. This will serve as your reference standard.
-
Sample Preparation:
-
Dilute an aliquot of the aged stock solution to a suitable working concentration with the mobile phase.
-
Dilute an aliquot of the freshly prepared standard to the same working concentration.
-
-
HPLC-MS Analysis:
-
Analyze both the aged sample and the fresh standard using a validated or suitable stability-indicating HPLC-MS method. The method should be capable of separating this compound from potential impurities and degradation products.
-
Run multiple injections of each sample to ensure reproducibility.
-
-
Data Analysis:
-
Compare Peak Areas: Compare the peak area of this compound in the chromatogram of the aged sample to that of the fresh standard. A significant decrease in the peak area of the aged sample suggests degradation.
-
Look for Degradation Products: Examine the chromatogram of the aged sample for the appearance of new peaks that are not present in the fresh standard. These may represent degradation products. Mass spectrometry data can help in the identification of these unknown peaks.
-
This general procedure is adapted from standard methodologies for testing the stability of chemical compounds in solution.[6]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting Myriocin insolubility in media
Welcome to the technical support center for Myriocin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on its solubility in media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is poorly soluble in aqueous solutions. The recommended solvents for creating stock solutions are methanol[1][2][3], ethanol[4], and DMSO[5][6][7].
Q2: What is a typical concentration for a this compound stock solution?
A2: Stock solutions are typically prepared at concentrations ranging from 1 to 2 mg/mL.[1][2][3][4][6] For instance, a 2 mg/mL stock solution can be made in methanol or ethanol.[1][2][4] Some protocols suggest a 1 mg/mL concentration in DMSO.[6]
Q3: How should I store my this compound solid and stock solutions?
A3: Solid this compound should be stored at -20°C in a desiccated environment for long-term stability, where it can be stable for at least two years.[2][3] Stock solutions in organic solvents should also be stored at -20°C or -80°C.[8] It is highly recommended to prepare fresh aqueous solutions for each experiment and avoid storing them for more than a day.[2] For stock solutions in DMSO, storage at -80°C for up to 6 months or -20°C for up to 1 month is suggested.[8]
Q4: this compound precipitated after I added it to my cell culture media. Why did this happen and how can I prevent it?
A4: Precipitation in cell culture media is a common issue due to this compound's low aqueous solubility.[9] This can occur if the final concentration of the organic solvent from the stock solution is too high, or if the this compound concentration in the media exceeds its solubility limit. To prevent this, ensure that the final concentration of the organic solvent (e.g., methanol or DMSO) in the cell culture media is kept to a minimum, typically ≤0.1%, to avoid both precipitation and cytotoxicity.[3] It is also crucial to add the this compound stock solution to the media with vigorous mixing to facilitate its dispersion.[3]
Q5: What is the primary cellular target of this compound?
A5: this compound is a potent and specific inhibitor of serine palmitoyltransferase (SPT).[8][10][11] SPT is the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[4][10] By inhibiting SPT, this compound effectively blocks the production of sphingolipids.[11]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in the organic solvent. | Insufficient solvent volume or inadequate dissolving conditions. | Use the recommended solvent-to-solute ratio (e.g., 1 mL of methanol for 2 mg of this compound). Gentle warming to 37°C or 55°C and vortexing can aid dissolution.[4] For DMSO, sonication may be recommended.[6] |
| A precipitate forms immediately upon adding the this compound stock solution to the cell culture media. | The concentration of this compound in the media is too high, exceeding its aqueous solubility. The final concentration of the organic solvent is too high, causing the compound to crash out. | Dilute the stock solution further in the media to achieve the desired final concentration. Ensure the final solvent concentration remains low (e.g., ≤0.1%).[3] Add the stock solution dropwise while vortexing or stirring the media to ensure rapid and even distribution. |
| Cells are dying or showing signs of toxicity after treatment with this compound. | The concentration of the organic solvent (methanol, ethanol, or DMSO) used to dissolve the this compound is toxic to the cells. This compound itself may be cytotoxic at high concentrations. | Always include a vehicle control in your experiments (media with the same final concentration of the organic solvent but without this compound) to distinguish between solvent-induced toxicity and the effects of this compound.[3] Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line. |
| Inconsistent experimental results between different batches of this compound. | Variability in the purity or handling of the this compound. Degradation of this compound due to improper storage. | Purchase high-purity (≥98%) this compound and keep a record of the lot number for each experiment to ensure reproducibility.[3] Always store this compound as recommended (-20°C for solid, -20°C or -80°C for stock solutions) and prepare fresh dilutions for each experiment.[2][3] |
Experimental Protocols
Protocol 1: Preparation of a 2 mg/mL this compound Stock Solution in Methanol
-
Materials:
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 2 mg/mL solution, weigh 2 mg of this compound.
-
Add the appropriate volume of methanol to the tube. In this example, add 1 mL of methanol.
-
Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath to aid dissolution.[4]
-
Once fully dissolved, the stock solution can be stored at -20°C for future use. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Protocol 2: Treatment of Cultured Cells with this compound
-
Materials:
-
This compound stock solution (e.g., 2 mg/mL in methanol)
-
Cultured cells in appropriate cell culture media
-
Sterile pipettes and tubes for dilution
-
-
Procedure:
-
Determine the desired final concentration of this compound for your experiment.
-
Calculate the volume of the this compound stock solution needed to achieve the final concentration. For example, to treat 10 mL of cell culture with a final concentration of 10 µM this compound (MW: 401.5 g/mol ), you would need to add 2 µL of a 2 mg/mL stock solution.
-
Prior to adding to the cells, it is often beneficial to pre-dilute the stock solution in a small volume of fresh culture media.
-
Add the diluted this compound solution dropwise to the cell culture plate while gently swirling to ensure even distribution.
-
Include a vehicle control by adding the same volume of the organic solvent (e.g., methanol) to a separate set of cells.
-
Incubate the cells for the desired treatment duration.
-
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Inhibition of Sphingolipid Biosynthesis by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. 5-hydroxy-ctp.com [5-hydroxy-ctp.com]
- 4. Effects of serine palmitoyltransferase inhibition by this compound in ad libitum-fed and nutrient-restricted ewes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Antifungal | HCV Protease | TargetMol [targetmol.com]
- 7. Frontiers | this compound enhances the antifungal activity of fluconazole by blocking the membrane localization of the efflux pump Cdr1 [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Serine palmitoyltransferase inhibitor this compound induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected cell toxicity with Myriocin treatment
This guide provides troubleshooting advice and frequently asked questions for researchers encountering unexpected cell toxicity or other issues during experiments with Myriocin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly specific inhibitor of Serine Palmitoyltransferase (SPT).[1][2] SPT is the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway, catalyzing the first step: the condensation of L-serine and palmitoyl-CoA.[3][4] By inhibiting SPT, this compound effectively blocks the production of all downstream sphingolipids, including ceramide, sphingomyelin, and sphingosine-1-phosphate (S1P).[5][6] This depletion of essential lipids disrupts cellular processes that rely on them, such as membrane structure, signal transduction, cell proliferation, and survival.[5][7]
Q2: What are the expected cellular effects of this compound treatment?
The primary effects of this compound are context-dependent but generally include:
-
Inhibition of Cell Proliferation: By depleting sphingolipids necessary for growth, this compound can slow down or halt cell division.[5][7]
-
Cell Cycle Arrest: Many cell types, such as B16F10 melanoma cells, arrest in the G2/M phase of the cell cycle upon this compound treatment.[5] This is often associated with the downregulation of key cell cycle proteins like cdc2 and cyclin B1 and the upregulation of tumor suppressors like p53 and p21.[5][8]
-
Induction of Apoptosis: In certain cell lines, such as lung cancer cells (A549 and NCI-H460), this compound can induce programmed cell death, or apoptosis.[9][10] This can be mediated by the activation of death receptor pathways.[9]
-
Immunosuppression: this compound is known for its potent immunosuppressive properties, primarily by affecting T-lymphocyte populations.[1][11]
Q3: Is this compound expected to be toxic to all cell lines?
Toxicity is dose- and time-dependent and varies significantly between cell lines.[5] While some cancer cell lines are sensitive to this compound's anti-proliferative effects at micromolar concentrations, other cells may be more resistant.[12][13] For example, in some acute myeloid leukemia (AML) cell lines, this compound did not significantly affect cell viability at nanomolar concentrations.[13] Unexpected toxicity at low concentrations can occur and is addressed in the troubleshooting section.
Q4: How does this compound's mechanism of inhibition work at the molecular level?
This compound exhibits a novel dual-mode of inhibition against the SPT enzyme.[3][4]
-
Reversible Inhibition: Initially, this compound forms a stable but reversible complex with the pyridoxal 5'-phosphate (PLP) cofactor in the enzyme's active site.[3]
-
Irreversible Inhibition: Over a longer period (e.g., 16 hours), this initial complex undergoes an enzyme-catalyzed degradation. This process generates an aldehyde species that then forms an irreversible covalent bond with a key lysine residue (Lys265) in the active site, leading to suicide inhibition of the enzyme.[3][4]
Troubleshooting Guide
Q5: My cells are showing high levels of toxicity at concentrations reported to be non-lethal in the literature. What could be the cause?
Several factors could contribute to unexpected cytotoxicity. Use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for unexpected this compound toxicity.
Detailed Checklist:
-
Vehicle Toxicity: Solvents like methanol or DMSO can be toxic to cells. Ensure the final concentration in your culture medium is very low, typically ≤0.1%.[12] Always include a "vehicle-only" control group in your experiments to rule this out.
-
This compound Concentration and Purity: An error in calculating the stock solution concentration or compound impurity can lead to a higher effective dose. Use this compound from a reputable supplier with high purity (≥98%).[12] When in doubt, use a new vial or a different lot number.
-
Cell Line Sensitivity: Different cell lines have varying dependencies on de novo sphingolipid synthesis. Some cells may be exquisitely sensitive, and concentrations that are well-tolerated by one cell line could be lethal to another. Perform a broad dose-response experiment (e.g., 0.01 µM to 50 µM) to determine the specific IC50 for your cell line.[12]
-
Prolonged Incubation: While a low dose of this compound may be tolerated in a short-term assay (24-48h), long-term incubation (>72h) can lead to a cumulative toxic effect as essential cellular components become critically depleted.[5]
Q6: I am not observing the expected anti-proliferative effect or reduction in sphingolipid levels. What should I do?
-
Confirm Compound Activity: this compound stability can be a concern. Ensure it was stored correctly at -20°C in a desiccated environment.[12] Prepare fresh dilutions from a powder stock, as pre-dissolved solutions are not recommended for long-term storage.[12]
-
Check Your Protocol: this compound must be dissolved in a suitable solvent like methanol before being diluted into aqueous media.[12] Ensure proper mixing to avoid precipitation.
-
Assess Cell Metabolism: Some cell lines may have a slower metabolic rate or be able to scavenge sphingolipids from the serum in your culture medium, masking the effects of SPT inhibition. Consider reducing the serum concentration if your experimental design allows.
-
Verify the Pathway: To confirm that this compound is acting on-target, measure the levels of sphingolipids like ceramide or sphingomyelin via HPLC or LC-MS/MS. A significant reduction confirms the compound is active and inhibiting SPT.[5]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
|---|---|---|---|---|
| A549 | Human Lung Cancer | IC50 | 30 µM | [12] |
| NCI-H460 | Human Lung Cancer | IC50 | 26 µM | [12] |
| B16F10 | Murine Melanoma | Growth Inhibition (1 µM, 96h) | ~70% | [5] |
| MOLM-13 | Human AML | IC50 (Resveratrol) | 22 µM | [13] |
| MV4-11 | Human AML | IC50 (Resveratrol) | 30 µM | [13] |
| CHO-K1 | Hamster Ovary | Viability Decrease (1.5 µM) | Significant | [14] |
Note: Data for MOLM-13 and MV4-11 cells are for Resveratrol, with this compound used in combination at non-toxic nanomolar concentrations in that study.
Table 2: Effect of this compound on Sphingolipid Levels in B16F10 Melanoma Cells (1 µM for 24h)
| Sphingolipid | Reduction Compared to Control | Reference |
|---|---|---|
| Ceramide | ~86% | [5] |
| Sphingomyelin | ~57% | [5] |
| Sphingosine | ~75% | [5] |
| Sphingosine-1-Phosphate | ~38% |[5] |
Key Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 2 mg/mL) in methanol.[12] Store this stock at -20°C for short-term use; for long-term, storing as a powder is recommended.
-
Cell Seeding: Plate your cells in appropriate culture vessels and allow them to adhere and enter logarithmic growth phase (typically overnight).
-
Treatment Preparation: On the day of the experiment, thaw the this compound stock. Prepare serial dilutions in your complete culture medium to achieve the desired final concentrations. Ensure the final methanol concentration is below 0.1%.
-
Controls: Prepare a "vehicle control" with the same final concentration of methanol as your highest this compound dose and an "untreated control" with only medium.
-
Incubation: Remove the old medium from your cells and replace it with the this compound-containing medium or control medium. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Analysis: Proceed with downstream analysis such as viability assays, cell cycle analysis, or lipid extraction.
Protocol 2: Cell Viability Assessment (MTT Assay)
-
Following the treatment period from Protocol 1, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Detection (Annexin V / Propidium Iodide Staining)
-
After incubation, harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway Diagrams
Caption: this compound inhibits SPT, the first step of sphingolipid synthesis.
Caption: Pathway of this compound-induced G2/M cell cycle arrest.
References
- 1. Disruption of sphingolipid homeostasis by this compound, a mycotoxin, reduces thymic and splenic T-lymphocyte populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of serine palmitoyltransferase by this compound, a natural mycotoxin, causes induction of c-myc in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Serine palmitoyltransferase inhibitor this compound induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on plasma sphingolipid metabolism and atherosclerosis in apoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma membrane effects of sphingolipid-synthesis inhibition by this compound in CHO cells: a biophysical and lipidomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a serine palmitoyltransferase inhibitor, suppresses tumor growth in a murine melanoma model by inhibiting de novo sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces apoptotic lung cancer cell death via activation of DR4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. 5-hydroxy-ctp.com [5-hydroxy-ctp.com]
- 13. Differential in vitro anti-leukemic activity of resveratrol combined with serine palmitoyltransferase inhibitor this compound in FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) carrying AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Myriocin and Ceramide Synthesis Inhibition
Welcome to the technical support center for researchers utilizing Myriocin to inhibit de novo ceramide synthesis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you confirm the efficacy of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly specific inhibitor of Serine Palmitoyltransferase (SPT).[1][2] SPT is the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway, which is responsible for the synthesis of ceramides from scratch.[3][4] By inhibiting SPT, this compound effectively blocks the entire de novo synthesis of ceramides and other complex sphingolipids.
Q2: How can I confirm that this compound is effectively inhibiting ceramide synthesis in my experiment?
A2: The most direct and widely accepted method is to quantify the levels of various ceramide and dihydroceramide species using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5][6][7] A significant reduction in the cellular or tissue content of both ceramides and their immediate precursors, dihydroceramides (also known as sphinganine), is a strong indicator of SPT inhibition.[5][6] Measuring dihydroceramides is crucial because their levels will also decrease when the de novo pathway is blocked.
Q3: Are there alternative methods to LC-MS/MS for confirming this compound's activity?
A3: Yes, other methods include:
-
SPT Activity Assays: You can directly measure the enzymatic activity of SPT in cell or tissue lysates. These assays typically involve incubating the lysate with substrates like L-serine and palmitoyl-CoA and then quantifying the product, 3-ketodihydrosphingosine, using either radiolabeling or HPLC.[8][9][10]
-
Metabolic Labeling: This involves feeding cells with a radiolabeled precursor, such as [14C]serine, and then measuring the incorporation of the radiolabel into ceramides.[11] A decrease in radiolabeled ceramides in this compound-treated samples compared to controls indicates inhibition of de novo synthesis.
Q4: What are the expected downstream effects of this compound treatment?
A4: By reducing ceramide levels, this compound can influence various cellular signaling pathways. For instance, ceramides are known to inhibit the Akt/protein kinase B (Akt/PKB) signaling pathway, which is crucial for cell survival and metabolism.[12] Therefore, treatment with this compound may lead to a restoration or enhancement of Akt phosphorylation and activity in experimental models where ceramide levels are pathologically elevated.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant decrease in total ceramide levels after this compound treatment. | 1. Insufficient this compound concentration or incubation time. 2. Ceramide regeneration from other pathways (e.g., sphingomyelin hydrolysis). 3. Poor bioavailability or degradation of this compound in the experimental system. | 1. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell type or animal model. 2. Measure dihydroceramide levels in addition to ceramides. A decrease in dihydroceramides is a more specific indicator of de novo synthesis inhibition.[5][6] 3. Ensure proper storage and handling of this compound. For in vivo studies, consider the route of administration and formulation to optimize delivery. |
| High variability in ceramide measurements between replicates. | 1. Inconsistent sample collection and processing. 2. Issues with the lipid extraction procedure. 3. Instrumental variability in LC-MS/MS analysis. | 1. Standardize your sample handling protocol, ensuring rapid and consistent processing to minimize enzymatic activity post-collection. 2. Use a well-validated lipid extraction method and consider including an internal standard for each ceramide species to normalize for extraction efficiency. 3. Work with an experienced mass spectrometry facility and use appropriate quality control samples to monitor instrument performance. |
| Unexpected cellular effects or toxicity. | 1. Off-target effects of this compound at high concentrations. 2. The cellular process being studied is highly dependent on basal sphingolipid synthesis. | 1. Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. Consider rescue experiments by adding downstream metabolites like 3-ketosphinganine to confirm that the observed effects are specifically due to the inhibition of SPT.[13] |
Experimental Protocols
Protocol 1: Quantification of Ceramide and Dihydroceramide by LC-MS/MS
This protocol provides a general workflow for the analysis of ceramides and dihydroceramides in biological samples.
-
Sample Preparation:
-
Lipid Extraction:
-
Perform a lipid extraction using a method like the Bligh-Dyer or Folch procedure. This typically involves a two-phase extraction with chloroform, methanol, and water.
-
Add a known amount of internal standards (e.g., C17:0 ceramide and dihydroceramide) to the samples before extraction to correct for sample loss and ionization efficiency.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried lipid extract in a suitable solvent for injection (e.g., methanol/chloroform).
-
Separate the lipid species using a reverse-phase C18 column on an HPLC system coupled to a tandem mass spectrometer.
-
Use a gradient elution with solvents such as water, methanol, and acetonitrile containing a small amount of formic acid and ammonium formate to improve ionization.
-
Detect and quantify the different ceramide and dihydroceramide species using multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each analyte and internal standard.[14]
-
-
Data Analysis:
Protocol 2: Serine Palmitoyltransferase (SPT) Activity Assay (HPLC-based)
This protocol is adapted from established methods for measuring SPT activity without radioactivity.[8][9]
-
Preparation of Cell Lysate:
-
Homogenize cells or tissues in a buffer containing HEPES, sucrose, and protease inhibitors.
-
Determine the protein concentration of the lysate.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing HEPES buffer (pH 8.0), DTT, and pyridoxal 5'-phosphate (PLP), the cofactor for SPT.
-
Add the cell lysate to the reaction mixture.
-
To test for inhibition, pre-incubate a parallel set of samples with this compound.
-
Initiate the reaction by adding the substrates: L-serine and palmitoyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
-
Product Detection by HPLC:
-
Stop the reaction by adding a strong base (e.g., NaOH).
-
Extract the lipids using an organic solvent.
-
The product, 3-ketodihydrosphingosine, can be derivatized with a fluorescent tag (e.g., o-phthalaldehyde) to enhance detection.
-
Analyze the derivatized product by reverse-phase HPLC with a fluorescence detector.
-
-
Data Analysis:
-
Quantify the amount of product formed by comparing the peak area to a standard curve of derivatized 3-ketodihydrosphingosine.
-
Express SPT activity as the amount of product formed per unit of time per amount of protein (e.g., pmol/min/mg protein).
-
Quantitative Data Summary
The following tables summarize the effects of this compound on ceramide and dihydroceramide levels from published studies.
Table 1: Effect of this compound on Dihydroceramide and Ceramide Levels in a Murine Model of Myocardial Ischemia/Reperfusion (I/R) Injury
| Analyte | Sham | I/R | I/R + this compound |
| Dihydroceramide | Lowered | Increased | Significantly Reduced vs. I/R |
| Ceramide | Lowered | Increased | Significantly Reduced vs. I/R |
| (Data adapted from a study on myocardial ischemia/reperfusion injury, demonstrating this compound's ability to reduce the accumulation of both dihydroceramide and ceramide.[5][6]) |
Table 2: Effect of this compound on Ceramide Species in Rat Skeletal Muscle
| Muscle Type | Treatment Group | Ceramide Content (Relative to Control) |
| Soleus | High-Fat Diet (HFD) | Increased |
| HFD + this compound | Significantly Decreased vs. HFD | |
| Red Gastrocnemius | High-Fat Diet (HFD) | Increased |
| HFD + this compound | Significantly Decreased vs. HFD | |
| White Gastrocnemius | High-Fat Diet (HFD) | Increased |
| HFD + this compound | Significantly Decreased vs. HFD | |
| (This table illustrates that this compound treatment significantly reduces the elevated ceramide content in different types of skeletal muscle in a diet-induced obesity model.[15]) |
Visualizations
Caption: De novo ceramide synthesis pathway and this compound's point of inhibition.
Caption: Workflow for confirming this compound's inhibition of ceramide synthesis.
References
- 1. Targeting Ceramide Synthesis to Reverse Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-hydroxy-ctp.com [5-hydroxy-ctp.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Sphingolipid Synthesis Inhibition by this compound Administration Enhances Lipid Consumption and Ameliorates Lipid Response to Myocardial Ischemia Reperfusion Injury [frontiersin.org]
- 6. Sphingolipid Synthesis Inhibition by this compound Administration Enhances Lipid Consumption and Ameliorates Lipid Response to Myocardial Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An improved method to determine serine palmitoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Ceramide De Novo Synthesis with this compound Affects Lipid Metabolism in the Liver of Rats with Streptozotocin-Induced Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Inhibition of Ceramide De Novo Synthesis Ameliorates Diet Induced Skeletal Muscles Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results with Myriocin in repeat experiments
Welcome to the technical support center for Myriocin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and achieving consistent results in experiments involving this potent serine palmitoyltransferase (SPT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as Thermozymocidin) is a fungal metabolite that acts as a highly potent and specific inhibitor of serine palmitoyltransferase (SPT).[1][2][3] SPT is the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][4] By inhibiting SPT, this compound effectively blocks the production of downstream sphingolipids, including ceramide, sphingosine, and sphingosine-1-phosphate.[5] This disruption of sphingolipid homeostasis underlies its immunosuppressive, anti-proliferative, and other biological effects.[1][5]
Q2: I am seeing inconsistent results between different batches of this compound. What could be the cause?
Inconsistent results between batches can stem from several factors. It is crucial to use high-purity (≥98%) this compound and to meticulously document the lot number for each experiment to ensure reproducibility.[6] Additionally, proper storage and handling are critical for maintaining the compound's activity.
Q3: How should I properly store and handle this compound?
For optimal stability, this compound should be stored as a crystalline solid at -20°C in a desiccated environment.[6][7] It is recommended to prepare fresh aliquots of this compound solutions for each experiment, as long-term storage of solutions is not advised.[6] When shipping, this compound should be transported on blue ice to maintain its molecular integrity.[6]
Q4: What is the best way to prepare a this compound stock solution and what solvent should I use?
This compound is soluble in methanol.[6][7] A stock solution can be prepared by dissolving this compound in methanol at a concentration of up to 2 mg/mL.[6][7] For cell-based assays, this stock solution should be further diluted into the culture media to the desired final concentration.
Q5: I am observing cytotoxicity in my cell cultures that seems unrelated to this compound's specific activity. What could be the issue?
Unintended cytotoxicity can often be attributed to the solvent used to dissolve this compound. Methanol, the recommended solvent, can be toxic to cells at higher concentrations. It is critical to ensure that the final concentration of the vehicle (methanol) in your cell-based assays remains below 0.1% to avoid solvent-induced effects.[6] Always include a vehicle-only control in your experimental design for accurate interpretation of results.[6]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency of this compound in cell-based assays.
| Potential Cause | Troubleshooting Step | Recommendation |
| Degradation of this compound | Verify storage conditions. | Store solid this compound at -20°C under desiccation.[6] Avoid repeated freeze-thaw cycles of stock solutions. |
| Improper Solution Preparation | Prepare fresh solutions for each experiment. | This compound solutions are not recommended for long-term storage.[6] |
| Inaccurate Dosing | Calibrate pipettes and ensure accurate dilutions. | Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. Published effective ranges are 0.1–50 μM for in vitro studies.[6] |
| Cell Line Sensitivity | Different cell lines can exhibit varying sensitivity to this compound. | Titrate the this compound concentration based on the specific cell type and model being used.[6] |
| Vehicle Effects | High concentrations of the solvent (e.g., methanol) can be cytotoxic. | Ensure the final vehicle concentration in the culture medium is non-toxic (typically ≤0.1%).[6] Include a vehicle-only control group. |
| Batch-to-Batch Variability | Purity and activity can vary between lots. | Use high-purity (≥98%) this compound and record the lot number for each experiment.[6] |
Issue 2: High variability in in vivo experiments.
| Potential Cause | Troubleshooting Step | Recommendation |
| Route of Administration | The method of delivery can impact bioavailability and toxicity. | Intraperitoneal injection is a common method to avoid potential gastrointestinal toxicity associated with oral administration.[8] |
| Dosage and Treatment Schedule | Inconsistent dosing can lead to variable results. | Start with published effective ranges (0.3–0.5 mg/kg) and optimize for your animal model.[6] Maintain a consistent dosing schedule. |
| Animal-to-Animal Variation | Biological variability is inherent in in vivo studies. | Use a sufficient number of animals per group to achieve statistical power. Monitor animal health and weight throughout the experiment. |
| Compound Stability in Formulation | This compound may not be stable in all delivery vehicles over time. | Prepare fresh formulations for each injection. |
Experimental Protocols and Data
Key Experimental Parameters for this compound
| Parameter | In Vitro (Cell Culture) | In Vivo (Murine Models) |
| Typical Concentration/Dosage | 0.1 - 50 µM[6] | 0.3 - 0.5 mg/kg[6] |
| Vehicle | Methanol (final concentration ≤0.1%)[6] | Varies (e.g., saline, DMSO) |
| Route of Administration | N/A | Intraperitoneal injection[8] |
| Treatment Duration | 24 - 96 hours[5] | Daily for 5 days or as per study design[8] |
Effects of this compound on Sphingolipid Levels in B16F10 Melanoma Cells
Cells were treated with 1 µM this compound for 24 hours.
| Sphingolipid | % Reduction Compared to Control |
| Ceramide | ~86%[5] |
| Sphingomyelin | ~57%[5] |
| Sphingosine | ~75%[5] |
| Sphingosine-1-Phosphate | ~38%[5] |
This compound-Induced G2/M Cell Cycle Arrest in B16F10 Melanoma Cells
Cells were treated with this compound for 48 hours.
| This compound Concentration | % of Cells in G2/M Phase |
| 0 µM (Control) | 6.7%[5] |
| 1 µM | 18.4%[5] |
| 10 µM | 18.7%[5] |
Visualizations
This compound's Mechanism of Action: Inhibition of Sphingolipid Biosynthesis
Caption: this compound inhibits Serine Palmitoyltransferase (SPT), the first step in sphingolipid synthesis.
Experimental Workflow for Assessing this compound's Effect on Cell Proliferation
Caption: A typical experimental workflow for studying the effects of this compound on cultured cells.
Logical Troubleshooting Flow for Inconsistent this compound Results
Caption: A logical flow to diagnose common sources of experimental inconsistency with this compound.
References
- 1. Disruption of sphingolipid homeostasis by this compound, a mycotoxin, reduces thymic and splenic T-lymphocyte populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of Ceramide De Novo Synthesis with this compound Affects Lipid Metabolism in the Liver of Rats with Streptozotocin-Induced Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serine palmitoyltransferase inhibitor this compound induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-hydroxy-ctp.com [5-hydroxy-ctp.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
Myriocin degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Myriocin.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
This compound powder is stable for at least two to three years when stored at -20°C.[1][2] Some suppliers recommend storage at 2-8°C or 4°C, so it is always best to consult the product-specific information sheet.[3][4]
Q2: I've prepared a stock solution of this compound. How should I store it?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to one year) or at -20°C for shorter-term storage (up to one month).[1][5][6] It is not recommended to store aqueous solutions for more than one day.[2]
Q3: What is the best solvent to dissolve this compound?
This compound is soluble in methanol and DMSO.[1][2][3] For methanol, the solubility is approximately 2 mg/mL.[2][4] For DMSO, a concentration of 1 mg/mL can be achieved, and sonication is recommended to aid dissolution.[1] One supplier notes solubility in DMSO up to 25 mg/mL with brief heating in a boiling water bath.[3]
Q4: My this compound solution appears to have precipitated after freezing. What should I do?
If precipitation is observed, you can warm the solution and use sonication to help redissolve the compound.[5] To prevent this, ensure the solution is fully dissolved before aliquoting and freezing.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibitory effect of this compound in my cell culture experiments.
-
Cause 1: Improper storage and handling. this compound solutions, especially aqueous ones, have limited stability.[2] Ensure that stock solutions were stored correctly at -80°C or -20°C and that aliquots were used to prevent degradation from multiple freeze-thaw cycles.[5]
-
Cause 2: Incorrect solvent or concentration. Verify that the solvent used is appropriate (e.g., methanol, DMSO) and that the final concentration in your experiment is sufficient to inhibit serine palmitoyltransferase (SPT). The IC50 for inhibiting HCV infection has been reported as 3.5 μg/mL.[5]
-
Cause 3: Degradation of this compound. this compound can degrade over time, especially once in solution.[7] Consider preparing fresh stock solutions if there is any doubt about the age or storage conditions of the current stock.
-
Cause 4: Cell-specific factors. The efficacy of this compound can be cell-type dependent. Ensure that the cell line you are using is sensitive to SPT inhibition.
Issue 2: I am observing unexpected off-target effects in my experiments.
-
Cause 1: High concentration. While this compound is a potent inhibitor of SPT, very high concentrations may lead to off-target effects.[8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
-
Cause 2: Purity of the compound. Ensure you are using a high-purity grade of this compound (≥98%).[4] Impurities could contribute to unexpected biological activities.
Data Summaries
Table 1: this compound Storage Conditions and Stability
| Form | Storage Temperature | Stability | Source |
| Powder | -20°C | ≥ 2 years | [2] |
| Powder | -20°C | 3 years | [1] |
| Powder | 2-8°C | Not specified | [4] |
| In Solvent | -80°C | 1 year | [1] |
| In Solvent | -80°C | 6 months | [5] |
| In Solvent | -20°C | 1 month | [5] |
Table 2: this compound Solubility
| Solvent | Concentration | Notes | Source |
| Methanol | ~2 mg/mL | - | [2][4] |
| DMSO | 1 mg/mL | Sonication recommended | [1] |
| DMSO | 25 mg/mL | Heat briefly in a boiling water bath | [3] |
| Dilute Base (50 mM NaOH) | ~5 mg/mL | - | [3] |
Experimental Protocols
Protocol: Inhibition of Sphingolipid Biosynthesis in Cultured Cells
-
Preparation of this compound Stock Solution:
-
Cell Seeding:
-
Plate your cells of interest at the desired density in appropriate culture vessels and allow them to adhere overnight under standard culture conditions.
-
-
Treatment with this compound:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to perform a dose-response curve to determine the optimal concentration for your cell line.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Include a vehicle control (medium with the same final concentration of DMSO without this compound).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24-72 hours), depending on the specific experimental endpoint.[9]
-
-
Analysis:
-
After incubation, cells can be harvested for downstream analysis, such as HPLC analysis of sphingolipid levels (ceramide, sphingomyelin, etc.), cell cycle analysis by flow cytometry, or protein expression analysis by Western blot.[9]
-
Visualizations
References
- 1. This compound | Antifungal | HCV Protease | TargetMol [targetmol.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. This compound from Mycelia sterilia, ≥98% (HPLC), powder, immunosuppressant | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Therapeutic Effects of this compound in Experimental Alcohol-Related Neurobehavioral Dysfunction and Frontal Lobe White Matter Biochemical Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serine palmitoyltransferase inhibitor this compound induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Myriocin and FTY720 (Fingolimod) in Multiple Sclerosis Models
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of Myriocin and FTY720 (Fingolimod), two critical modulators of the sphingolipid pathway, in the context of multiple sclerosis (MS) research. We delve into their distinct mechanisms of action, compare their efficacy in preclinical models, and provide detailed experimental protocols to support further investigation.
Introduction: Targeting the Sphingolipid Pathway in Multiple Sclerosis
Sphingolipids are a class of lipids critically involved in cell growth, differentiation, and myelinogenesis within the central nervous system (CNS).[1] Their metabolism is often dysregulated in MS, leading to the accumulation of toxic intermediates that can cause oligodendrocyte death and demyelination.[1][2] This has made the sphingolipid pathway a key therapeutic target.
-
This compound (ISP-1/Thermozymocidin): A natural fungal metabolite, this compound is a highly potent and specific inhibitor of Serine Palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[3][4][5][6] By blocking SPT, this compound effectively reduces the entire intracellular pool of sphingolipid intermediates.[4]
-
FTY720 (Fingolimod/Gilenya®): FTY720 is a structural analog of sphingosine and was the first oral disease-modifying therapy approved for relapsing-remitting MS.[7][8] It is a prodrug that is phosphorylated in vivo to FTY720-phosphate (FTY720-P).[9][10][11] Unlike this compound, FTY720 does not effectively inhibit SPT.[12] Instead, FTY720-P acts as a potent modulator, primarily a functional antagonist, of Sphingosine-1-Phosphate (S1P) receptors.[9][11][13]
Mechanism of Action: A Tale of Two Targets
While both compounds modulate sphingolipid metabolism, their primary molecular targets are distinct, leading to different downstream effects.
This compound: Inhibition of Sphingolipid Synthesis
This compound directly inhibits the SPT enzyme, which catalyzes the condensation of L-serine and palmitoyl-CoA, the initial step of sphingolipid synthesis.[2][3][5][14] This blockade leads to a systemic reduction in the production of key sphingolipids, including ceramide, sphingosine, and sphingosine-1-phosphate.[4] In MS models, this is hypothesized to protect oligodendrocytes from apoptosis induced by the accumulation of toxic sphingolipids stimulated by pro-inflammatory cytokines like TNF-α.[1]
FTY720 (Fingolimod): S1P Receptor Modulation
FTY720 is phosphorylated by sphingosine kinase 2 to become FTY720-P.[10][11] This active metabolite acts as a high-affinity agonist at four of the five S1P receptors (S1PR1, 3, 4, and 5).[9][10] Its primary therapeutic effect in MS is attributed to its action on S1PR1 on lymphocytes.[9] Initial activation of S1PR1 is followed by the receptor's internalization and degradation, making the lymphocytes unresponsive to the S1P gradient required for their egress from lymph nodes.[9][11][15][16] This "functional antagonism" sequesters autoreactive lymphocytes, preventing their infiltration into the CNS.[9][11] FTY720 also crosses the blood-brain barrier and may exert direct effects on CNS cells, such as astrocytes and oligodendrocytes, further contributing to its efficacy.[9][11][13][17]
Comparative Efficacy in EAE Models
Experimental Autoimmune Encephalomyelitis (EAE) is the most common animal model for MS.[18][19][20] Both this compound and FTY720 have demonstrated efficacy in preventing and treating EAE, though quantitative comparisons in head-to-head studies are limited.
| Parameter | FTY720 (Fingolimod) | This compound | Notes |
| Primary Target | S1P Receptors (S1PR1, 3, 4, 5)[9][10] | Serine Palmitoyltransferase (SPT)[3][5] | FTY720 is a functional antagonist; this compound is an enzyme inhibitor. |
| Effect on Lymphocytes | Sequesters lymphocytes in lymph nodes, causing peripheral lymphopenia.[9][10][11] | Reduces T-lymphocyte populations in thymus and spleen.[6] | Both reduce circulating pathogenic immune cells. |
| CNS Penetration | Readily crosses the blood-brain barrier.[9][11] | Likely crosses the blood-brain barrier due to its structure.[21] | Both have the potential for direct effects on neural cells. |
| EAE Efficacy (Prophylactic) | Completely prevents or significantly suppresses disease onset.[9][22] | Strong suppression of immune function.[6] | Both are highly effective when given before or at disease onset. |
| EAE Efficacy (Therapeutic) | Reduces clinical severity and delays disease peak.[9][22][23] | Protects oligodendrocytes from cytokine-mediated apoptosis.[1] | Both show therapeutic benefit after disease onset. |
Quantitative Data from EAE Studies (Illustrative)
| Study Compound | Dose | Treatment Regimen | Peak Mean Clinical Score (vs. Vehicle) | Reference |
| FTY720 | 0.03 mg/kg/day | Therapeutic (from day 11) | ~0.7 vs. ~2.15 | [23] |
| FTY720 | 3 mg/kg | Prophylactic | < 1.0 vs. > 3.0 | [22] |
| FTY720 | 10 mg/kg | Therapeutic | ~2.5 vs. ~3.5 | [22] |
Note: Direct comparison is challenging due to variations in EAE models, dosing, and scoring.
Detailed Experimental Protocols
A. Active EAE Induction in C57BL/6 Mice (MOG35-55 Model)
This protocol is a standard method for inducing a chronic, progressive form of EAE that mimics aspects of MS.[18][19][20][24]
-
Antigen Emulsion Preparation:
-
Dissolve Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra.[20]
-
Create a 1:1 emulsion of the MOG35-55 solution and the CFA. Emulsify by sonication or by passing the mixture repeatedly between two glass syringes until a thick, stable white emulsion is formed.[20] A drop of the emulsion should not disperse in water.
-
-
Immunization (Day 0):
-
Pertussis Toxin Administration:
-
Clinical Scoring and Monitoring:
-
Monitor mice daily for clinical signs of EAE, typically beginning around day 9-14.[18][24]
-
Record body weight and clinical score using a standard 0-5 scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or waddling gait.
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state or death.
-
-
B. Drug Administration
-
Vehicle: Both this compound and FTY720 can be dissolved in appropriate vehicles for administration. For example, FTY720 is often administered orally by gavage, dissolved in distilled water.
-
Prophylactic Treatment: Begin drug administration on Day 0 (day of immunization) and continue daily.
-
Therapeutic Treatment: Begin drug administration upon the onset of clinical signs (e.g., a clinical score of 1.0) and continue daily.
C. Immunological Analysis (Flow Cytometry)
-
Tissue Harvest: At the experimental endpoint, perfuse mice with PBS to remove circulating blood.
-
Cell Isolation: Isolate single-cell suspensions from lymph nodes, spleen, and CNS (brain and spinal cord) using standard mechanical and/or enzymatic digestion protocols. For CNS, a Percoll gradient is often used to enrich for infiltrating leukocytes.
-
Staining: Stain cells with fluorescently-conjugated antibodies against cell surface markers (e.g., CD4, CD8, CD45, B220) and intracellular markers for key cytokines (e.g., IFN-γ, IL-17) after appropriate stimulation and permeabilization steps.
-
Analysis: Acquire data on a flow cytometer and analyze using appropriate software to quantify different immune cell populations in each tissue.
Conclusion and Future Directions
This compound and FTY720 are powerful tools for studying the role of sphingolipid metabolism in MS.
-
This compound serves as a crucial research tool to understand the consequences of blocking the entire de novo sphingolipid synthesis pathway. Its broad action makes it ideal for investigating the fundamental roles of these lipids in neuroinflammation and demyelination.[1][6]
-
FTY720 (Fingolimod) represents a clinically successful translation of sphingolipid pathway modulation. Its more targeted mechanism—sequestering lymphocytes via S1PR1 functional antagonism—has proven effective in treating relapsing MS.[9][11][13] Its ability to cross the BBB also opens up avenues for exploring direct neuroprotective effects.[17]
Future research should focus on direct, head-to-head comparisons in standardized EAE models to dissect the relative contributions of systemic immunosuppression versus direct CNS effects. Understanding the nuanced differences between broad pathway inhibition (this compound) and targeted receptor modulation (FTY720) will be key to developing next-generation therapies for multiple sclerosis.
References
- 1. Insights into abnormal sphingolipid metabolism in multiple sclerosis: targeting ceramide biosynthesis as a unique therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Serine palmitoyltransferase inhibitor this compound induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Disruption of sphingolipid homeostasis by this compound, a mycotoxin, reduces thymic and splenic T-lymphocyte populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fingolimod in multiple sclerosis: mechanisms of action and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The immune modulator FTY720 targets sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FTY720 (fingolimod) in Multiple Sclerosis: therapeutic effects in the immune and the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The FTY720 story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scripps.edu [scripps.edu]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 19. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 20. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Therapeutic Effects of this compound in Experimental Alcohol-Related Neurobehavioral Dysfunction and Frontal Lobe White Matter Biochemical Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Diffusion tensor imaging detects treatment effects of FTY720 in experimental autoimmune encephalomyelitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 25. researchgate.net [researchgate.net]
A Comparative Analysis of Myriocin and Other Serine Palmitoyltransferase (SPT) Inhibitors for Efficacy in Sphingolipid Metabolism Research
For researchers, scientists, and drug development professionals, the selection of an appropriate serine palmitoyltransferase (SPT) inhibitor is critical for the accurate study of sphingolipid metabolism and the development of novel therapeutics. This guide provides an objective comparison of Myriocin and other notable SPT inhibitors, supported by experimental data on their efficacy, mechanism of action, and cellular effects.
This compound, a potent natural product isolated from fungi, is a widely used and highly specific inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid synthesis pathway.[1] Its high affinity for SPT makes it a benchmark compound in the field. However, a range of other SPT inhibitors, including both natural products and synthetic molecules, have been developed, each with distinct characteristics. This guide aims to provide a clear comparison to aid in the selection of the most suitable inhibitor for specific research needs.
Comparative Efficacy of SPT Inhibitors
The efficacy of SPT inhibitors can be assessed by their inhibitory concentration (IC50) against the SPT enzyme or in cellular assays, and their inhibition constant (Ki). A lower value in these metrics indicates higher potency. The following tables summarize the available quantitative data for this compound and other SPT inhibitors.
| Inhibitor | Organism/Cell Line | IC50 (SPT Enzyme Assay) | Ki (SPT Enzyme Assay) | Reference(s) |
| This compound | Sphingomonas paucimobilis | - | 967 ± 98 nM | [2] |
| Human SPT2 | 0.13 nM | - | [3] | |
| ALT-007 | Human SPT2 | 0.54 nM | - | [4] |
| Sphingofungin B | Sphingomonas paucimobilis | Higher than this compound | - | [5] |
| L-Cycloserine | Mammalian cells | Less potent than this compound | - | [6][7] |
| Compound-2 | Human SPT | Potent inhibitor (specific value not provided) | - | [8] |
Table 1: Comparison of SPT Inhibitory Potency. This table highlights the high potency of this compound and the comparable in vitro efficacy of the newer synthetic inhibitor ALT-007. Sphingofungin B and L-Cycloserine are generally less potent than this compound.
| Inhibitor | Cell Line | Assay | IC50 (Cell Growth Inhibition) | Reference(s) |
| This compound | A549 (Human Lung Carcinoma) | MTT Assay | 30 µM | |
| NCI-H460 (Human Lung Cancer) | MTT Assay | 26 µM | [9] | |
| HCC4006 (Human Lung Adenocarcinoma) | CellTiter Glo | ~59 nM (pIC50) | ||
| PL-21 (Acute Promyelocytic Leukemia) | Not specified | Potent inhibitor | [8] | |
| ALT-007 | HCC4006 (Human Lung Adenocarcinoma) | CellTiter Glo | 3.9 nM | [4] |
| PL-21 (Acute Promyelocytic Leukemia) | Not specified | Comparable to this compound | [4] | |
| Sphingofungin B | Chinese Hamster Ovary (CHO) | Cell Growth Assay | ~10 µM (causes severe growth inhibition) | [10] |
| L-Cycloserine | Chinese Hamster Ovary (CHO) | Cell Growth Assay | Less potent than Sphingofungin B/Myriocin | [6][10] |
Table 2: Comparative Anti-proliferative Efficacy of SPT Inhibitors. This table showcases the anti-proliferative effects of various SPT inhibitors on different cancer cell lines. ALT-007 demonstrates significantly higher potency in inhibiting the growth of HCC4006 cells compared to this compound.
Impact on Sphingolipid Levels
A primary measure of an SPT inhibitor's efficacy is its ability to reduce the levels of downstream sphingolipids, particularly ceramides.
| Inhibitor | Cell Line/Tissue | Treatment Conditions | Reduction in Ceramide Levels | Reference(s) |
| This compound | B16F10 Melanoma Cells | 1 µM for 24h | ~86% | [11] |
| hCMEC/D3 (Human Cerebral Microvascular Endothelial Cells) | 1 µM | Significant reduction in total ceramides (including C16:0 and C24:0) | [12] | |
| Gastrocnemius Muscle (Mice fed high-fat diet) | Gene silencing of SPT | Significant decrease in all measured sphingolipids | [13] | |
| ALT-007 | C2C12 Myoblasts | 10 nM | Lowers ceramide levels, more potent than this compound at this concentration | [14] |
| L-Cycloserine | TgCRND8 Mouse Brain (Alzheimer's model) | Not specified | Decreased ceramide levels (d18:1;16:0 and d18:1;18:0) | [15] |
Table 3: Effect of SPT Inhibitors on Ceramide Levels. This table demonstrates the robust ability of this compound and other SPT inhibitors to decrease cellular ceramide concentrations. Notably, the synthetic inhibitor ALT-007 shows superior potency in reducing ceramide levels compared to this compound in a myoblast cell line.
Signaling Pathways and Mechanisms of Action
SPT inhibitors primarily act by blocking the de novo synthesis of sphingolipids. This has significant downstream consequences on various cellular signaling pathways.
De Novo Sphingolipid Synthesis Pathway and SPT Inhibition
The inhibition of SPT by molecules like this compound, Sphingofungin B, L-Cycloserine, and synthetic inhibitors directly blocks the first committed step in sphingolipid biosynthesis. This leads to a reduction in all downstream sphingolipids, including ceramides, sphingosine, and sphingosine-1-phosphate (S1P). The depletion of these bioactive lipids affects cell growth, proliferation, and survival. For instance, reduced ceramide levels can trigger apoptosis through the activation of p53 and death receptor pathways, such as DR4.[4][9][11]
Fingolimod (FTY720): A Functional Antagonist of S1P Receptors
It is crucial to distinguish direct SPT inhibitors from compounds like Fingolimod (FTY720). While derived from this compound, Fingolimod does not inhibit SPT. Instead, it is a sphingosine-1-phosphate (S1P) receptor modulator.[16] After phosphorylation in vivo, Fingolimod-phosphate acts as a functional antagonist of S1P receptors, particularly S1P1. This leads to the internalization and degradation of the receptor, preventing the egress of lymphocytes from lymph nodes.[17] This mechanism is distinct from the direct enzymatic inhibition of sphingolipid synthesis.
Experimental Protocols
This section provides an overview of the methodologies used to generate the comparative data presented in this guide.
In Vitro SPT Activity Assay
Objective: To determine the direct inhibitory effect of a compound on SPT enzyme activity.
Methodology: A common method involves using cell lysates or purified SPT enzyme and measuring the incorporation of a radiolabeled substrate, such as [³H]L-serine, into 3-ketodihydrosphingosine, the product of the SPT-catalyzed reaction.
Workflow:
-
Enzyme Preparation: Prepare cell lysates or purified SPT enzyme.
-
Reaction Mixture: Prepare a reaction buffer containing HEPES, EDTA, DTT, and pyridoxal 5'-phosphate (PLP).
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the SPT inhibitor.
-
Reaction Initiation: Start the reaction by adding the substrates, palmitoyl-CoA and [³H]L-serine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination and Lipid Extraction: Stop the reaction and extract the lipids.
-
Quantification: Measure the amount of radiolabeled product by scintillation counting or HPLC.[18]
Measurement of Cellular Ceramide Levels by HPLC
Objective: To quantify the changes in cellular ceramide levels following treatment with an SPT inhibitor.
Methodology: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., fluorescence or mass spectrometry) is a robust method for separating and quantifying different ceramide species.
Workflow:
-
Cell Culture and Treatment: Culture cells and treat with the SPT inhibitor for the desired time.
-
Lipid Extraction: Harvest cells and perform lipid extraction using a solvent system like chloroform/methanol.
-
Derivatization (optional): For fluorescence detection, derivatize the extracted sphingolipids with a fluorescent tag.
-
HPLC Separation: Inject the lipid extract onto an HPLC system equipped with a C18 reverse-phase column. Use a mobile phase gradient to separate the different lipid species.
-
Detection and Quantification: Detect the separated ceramides using a fluorescence detector or a mass spectrometer. Quantify the peaks by comparing them to known standards.[19]
Cell Viability (MTT) Assay
Objective: To assess the effect of SPT inhibitors on cell proliferation and cytotoxicity.
Methodology: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the SPT inhibitor.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm. The intensity of the color is proportional to the number of viable cells.
Conclusion
This compound remains a cornerstone for studying sphingolipid metabolism due to its high potency and specificity as an SPT inhibitor. However, newer synthetic inhibitors like ALT-007 are emerging with comparable or even superior potency in certain contexts, along with potentially improved pharmacokinetic properties, making them attractive alternatives for in vivo studies and drug development.[14][20] The choice of inhibitor should be guided by the specific research question, the experimental system, and the desired potency and selectivity. It is also critical to distinguish direct SPT inhibitors from functional antagonists of sphingolipid signaling, such as Fingolimod, which have distinct mechanisms of action. This guide provides a framework for making an informed decision by comparing the available quantitative data and outlining the key experimental protocols for their evaluation.
References
- 1. Non-Canonical Cell Death Induced by p53 [mdpi.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Serine palmitoyltransferase 2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. ALT-007 | Serine palmitoyltransferase inhibitor | Probechem Biochemicals [probechem.com]
- 5. Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. color | Graphviz [graphviz.org]
- 7. scbt.com [scbt.com]
- 8. Dying to Survive—The p53 Paradox - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Plasma membrane effects of sphingolipid-synthesis inhibition by this compound in CHO cells: a biophysical and lipidomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Inhibition of serine palmitoyltransferase delays the onset of radiation-induced pulmonary fibrosis through the negative regulation of sphingosine kinase-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sphingosine 1‐phosphate receptor modulators in multiple sclerosis treatment: A practical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SPT inhibitor, ALT-007 | CAS 2035010-37-6 | Sun-shinechem [sun-shinechem.com]
- 19. researchgate.net [researchgate.net]
- 20. WebAIM: Contrast Checker [webaim.org]
Validating Myriocin's Effect on Sphingolipid Levels: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the precise impact of a molecular inhibitor is paramount. This guide provides an objective comparison of Myriocin's performance in modulating sphingolipid levels, supported by experimental data and detailed protocols for validation via lipidomics.
This compound is a potent immunosuppressant and a widely used research tool due to its highly specific inhibition of serine palmitoyltransferase (SPT).[1][2][3] SPT is the initial and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway, which is responsible for producing a vast array of bioactive lipids essential for cell structure and signaling.[4][5][6] By blocking this crucial first step, this compound effectively depletes the cellular pool of key sphingolipids, including ceramides, sphingomyelin, and sphingosine-1-phosphate. The most definitive method for quantifying these changes is through targeted lipidomics analysis.
Mechanism of Action: Halting Sphingolipid Production at the Source
This compound exerts its effect by inhibiting serine palmitoyltransferase, the enzyme that catalyzes the condensation of L-serine and a long-chain acyl-CoA (typically palmitoyl-CoA).[4] This action blocks the formation of 3-ketodihydrosphingosine, the precursor to all sphingolipids. This leads to a significant reduction in downstream metabolites.[5] The potency of this compound is attributed to a dual mechanism: it first forms a complex with the enzyme's active site, and this complex then degrades to a product that covalently modifies and permanently inactivates the enzyme.[4]
Comparison with Alternative Sphingolipid Synthesis Inhibitors
While this compound is a gold standard for SPT inhibition, other compounds targeting the sphingolipid pathway offer alternative mechanisms or properties. Understanding these alternatives provides a broader context for experimental design.
| Inhibitor | Target Enzyme | Mechanism of Action | Key Characteristics |
| This compound | Serine Palmitoyltransferase (SPT) | Inhibits the first step of de novo synthesis. [1][7][8] | Potent and highly specific for SPT. Widely used in in-vitro and in-vivo studies. [7][8] |
| Fumonisin B1 | Ceramide Synthase | Blocks the acylation of dihydrosphingosine and sphingosine.[2][9] | Acts downstream of SPT; allows sphinganine to accumulate. |
| L-Cycloserine | Serine Palmitoyltransferase (SPT) | Also inhibits SPT, but is generally less potent than this compound.[3][9] | An alternative to this compound for SPT inhibition.[9] |
| ALT-007 | Serine Palmitoyltransferase (SPT) | A novel, orally bioavailable SPT inhibitor.[10] | Reported to have superior potency compared to this compound in C2C12 myoblasts.[10] |
| WXP-003 | Serine Palmitoyltransferase (SPT) | A novel SPT inhibitor identified through virtual screening. | Shows promising anti-fungal activity, potentially with selectivity for fungal SPT over human SPT.[5] |
Validating this compound's Efficacy: A Lipidomics Workflow
A robust lipidomics workflow is essential to accurately quantify the changes in sphingolipid profiles following this compound treatment. The process involves lipid extraction from biological samples, followed by sensitive detection and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: Sphingolipid Quantification
This protocol provides a generalized methodology for validating this compound's effect in a cell culture model.
-
Cell Culture and Treatment:
-
Sample Harvesting and Lipid Extraction:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Perform lipid extraction using a method like the Bligh & Dyer procedure or with methyl-tert-butyl ether (MTBE).[12]
-
Crucially, add a cocktail of stable isotope-labeled internal sphingolipid standards prior to extraction to ensure accurate quantification.[13]
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent.
-
Inject the sample into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[12]
-
Utilize a targeted approach, such as Multiple Reaction Monitoring (MRM), to specifically detect and quantify parent-product ion transitions for each sphingolipid of interest.[13]
-
-
Data Analysis and Quantification:
-
Process the raw data using appropriate software to integrate chromatographic peaks.
-
Calculate the concentration of each sphingolipid by comparing the peak area of the endogenous lipid to that of its corresponding internal standard.[13]
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of differences between control and this compound-treated groups.
-
Quantitative Data: this compound's Impact Across Models
Lipidomics studies have consistently demonstrated this compound's ability to dramatically reduce sphingolipid levels across various biological systems. The following table summarizes data from several key studies.
| Model System | Sphingolipid | Treatment Group | % Change vs. Control | Reference |
| apoE-deficient mice (High-Fat Diet) | Plasma Sphingomyelin | This compound (0.3 mg/kg) | ↓ 59% | [14] |
| Plasma Ceramide | This compound (0.3 mg/kg) | ↓ 66% | [14] | |
| Plasma Sphingosine-1-Phosphate | This compound (0.3 mg/kg) | ↓ 81% | [14] | |
| Diabetic Rats (Liver) | Hepatic Ceramide | This compound | ↓ 65% | [15] |
| Hepatic Sphinganine | This compound | ↓ 60% | [15] | |
| Hepatic Sphingomyelin | This compound | ↓ 45% | [15] | |
| L6 Myotubes (Palmitate-induced) | Intracellular Sphinganine (SFA) | This compound (10 µM) | ↓ ~75% | [9] |
| Intracellular Ceramide (CER) | This compound (10 µM) | ↓ ~50% | [9] | |
| Intracellular Sphingosine-1-Phosphate (S1P) | This compound (10 µM) | ↓ ~60% | [9] |
Note: The percentage changes are derived from the data presented in the cited literature and represent significant reductions.
Conclusion
This compound is an exceptionally effective and specific inhibitor of de novo sphingolipid synthesis. Its mechanism of targeting the pathway's initial enzyme, serine palmitoyltransferase, leads to a profound and measurable decrease in all downstream sphingolipid species. As demonstrated, targeted lipidomics analysis via LC-MS/MS is the definitive method for validating and quantifying this effect. The data consistently show significant reductions in ceramides, sphingomyelin, and other key sphingolipids across diverse cellular and animal models, confirming this compound's utility as a critical tool for researchers investigating the complex roles of sphingolipids in health and disease.
References
- 1. Disruption of sphingolipid homeostasis by this compound, a mycotoxin, reduces thymic and splenic T-lymphocyte populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Inhibition of serine palmitoyltransferase delays the onset of radiation-induced pulmonary fibrosis through the negative regulation of sphingosine kinase-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingolipid Synthesis Inhibition by this compound Administration Enhances Lipid Consumption and Ameliorates Lipid Response to Myocardial Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Sphingolipid Synthesis Inhibition by this compound Administration Enhances Lipid Consumption and Ameliorates Lipid Response to Myocardial Ischemia Reperfusion Injury [frontiersin.org]
- 9. Effects of Inhibition of Serine Palmitoyltransferase (SPT) and Sphingosine Kinase 1 (SphK1) on Palmitate Induced Insulin Resistance in L6 Myotubes | PLOS One [journals.plos.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Plasma membrane effects of sphingolipid-synthesis inhibition by this compound in CHO cells: a biophysical and lipidomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sphingolipid Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]
- 13. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of this compound on plasma sphingolipid metabolism and atherosclerosis in apoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Ceramide De Novo Synthesis with this compound Affects Lipid Metabolism in the Liver of Rats with Streptozotocin-Induced Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Unraveling the Nuances of SPT Knockdown versus Myriocin Treatment in Sphingolipid Research
For researchers, scientists, and drug development professionals investigating the intricate world of sphingolipid metabolism, the choice between genetic knockdown of serine palmitoyltransferase (SPT) and pharmacological inhibition with Myriocin is a critical experimental decision. Both approaches aim to curtail the de novo synthesis of sphingolipids, yet they operate through distinct mechanisms that can lead to divergent cellular outcomes. This comprehensive guide provides an objective comparison of these two powerful techniques, supported by experimental data, detailed protocols, and visual aids to inform your research strategy.
At a Glance: Key Differences Between SPT Knockdown and this compound Treatment
| Feature | Genetic Knockdown of SPT (siRNA/shRNA) | This compound Treatment |
| Mechanism of Action | Reduces SPT mRNA levels, leading to decreased synthesis of the SPT enzyme. | A potent, non-competitive inhibitor that directly binds to and inactivates the SPT enzyme.[1] |
| Specificity | Can be highly specific to the targeted SPT subunit (e.g., SPTLC1, SPTLC2). However, off-target effects due to siRNA seed region complementarity are a known concern.[2][3] | Highly specific for the SPT enzyme.[4][5] this compound initially forms an external aldimine with PLP at the active site, and this co-complex then catalytically degrades to a C18 aldehyde which acts as a suicide inhibitor by covalently modifying the essential catalytic lysine.[1][6] |
| Kinetics of Inhibition | Onset of inhibition is gradual, depending on the turnover rates of existing SPT mRNA and protein. Effects can be long-lasting with stable shRNA expression. | Rapid onset of action. The duration of inhibition is dependent on the compound's metabolic clearance. |
| Reversibility | Generally considered irreversible in the case of stable shRNA integration. Transient with siRNA, with effects diminishing as the siRNA is degraded. | Reversible upon removal of the compound, although its potent, dual-mechanism inhibition can lead to long-lasting effects.[1][6] |
| Systemic vs. Local Application | Can be targeted to specific tissues or cell types in vivo using viral vectors or targeted delivery systems. | Systemic administration affects all tissues, which can be an advantage for studying systemic diseases but a disadvantage when tissue-specific effects are desired. |
| Potential for Compensation | Cells may adapt to long-term SPT knockdown through compensatory mechanisms. | Acute treatment is less likely to induce long-term compensatory changes in gene expression. |
Quantitative Comparison of Effects on Sphingolipid Levels
The ultimate goal of both SPT knockdown and this compound treatment is to reduce the cellular pool of sphingolipids. The following tables summarize quantitative data from studies that have compared the efficacy of these two methods.
Table 1: In Vitro Comparison of SPT Knockdown vs. This compound on Sphingolipid Precursors in hCMEC/D3 Cells
| Treatment | Total Ceramide Levels (vs. Control) | Sphinganine Levels (vs. Control) |
| SPT siRNA | Significant reduction | Data not specified |
| This compound (1 µM) | Significant reduction of C16:0 and C24:0 ceramides | Significant reduction |
Data adapted from a study on human cerebral microvascular endothelial cells (hCMEC/D3). Both pharmacological inhibition and genetic knockdown of SPT were effective in reducing total ceramide levels. This compound treatment was also shown to significantly decrease the ceramide precursor, sphinganine.[7]
Table 2: In Vivo Comparison of SPT Knockdown (Sptlc1+/- mice) vs. This compound on Plasma and Intestinal Sphingolipid Levels
| Model | Plasma Sphingomyelin (SM) Levels | Small Intestine SPT Activity |
| Sptlc1+/- mice | No significant change vs. WT | ~52% reduction vs. WT |
| This compound-treated WT mice | No significant change | ~60-65% reduction |
| This compound-treated apoE KO mice | ~48% reduction | ~60-65% reduction |
Data from a study investigating cholesterol absorption in mice. While both genetic knockdown and this compound treatment reduced intestinal SPT activity, only this compound treatment in a hyperlipidemic model (apoE KO) resulted in a significant decrease in plasma sphingomyelin.[8]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches, the following diagrams have been generated using the DOT language.
Caption: Sphingolipid biosynthesis pathway and points of intervention.
Caption: A typical experimental workflow for comparing the effects of SPT knockdown and this compound treatment.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for implementing SPT knockdown and this compound treatment.
Genetic Knockdown of SPT using siRNA
This protocol is a representative example for transient SPT knockdown in cultured cells.
1. siRNA Design and Preparation:
-
Design or purchase at least two to three independent siRNAs targeting the specific SPT subunit of interest (e.g., SPTLC1 or SPTLC2) to control for off-target effects.[9]
-
Include a non-targeting (scrambled) siRNA as a negative control.
-
Reconstitute lyophilized siRNAs in nuclease-free water to a stock concentration of 20-50 µM and store at -20°C or -80°C.[10]
2. Cell Seeding:
-
The day before transfection, seed cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.[11]
3. Transfection Procedure (Example for a 6-well plate):
- Complex A: In a sterile microfuge tube, dilute the desired final concentration of siRNA (e.g., 10-50 nM) into a serum-free medium like Opti-MEM.
- Complex B: In a separate sterile microfuge tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) into a serum-free medium according to the manufacturer's instructions.
- Combine Complex A and Complex B, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.[11]
- Add the siRNA-lipid complexes dropwise to the cells.
- Incubate the cells for 24-72 hours before analysis. The optimal time will depend on the turnover rate of the SPT protein and the specific experimental endpoint.
4. Validation of Knockdown:
-
Assess SPT mRNA levels 24-48 hours post-transfection using quantitative real-time PCR (qRT-PCR).
-
Evaluate SPT protein levels 48-72 hours post-transfection by Western blotting.
Pharmacological Inhibition with this compound
This protocol outlines the use of this compound for in vitro and in vivo applications.
1. This compound Preparation:
-
This compound is typically soluble in methanol or DMSO.[12] Prepare a stock solution (e.g., 1-10 mM) and store it at -20°C.
-
For cell culture experiments, dilute the stock solution in a culture medium to the desired final concentration. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).
2. In Vitro Treatment:
-
Add this compound to the cell culture medium at a final concentration typically ranging from 1 µM to 50 µM, depending on the cell type and experimental goals.[7]
-
Include a vehicle control (e.g., medium with the same concentration of methanol or DMSO used to dissolve the this compound).
-
The duration of treatment can range from a few hours to several days, depending on the research question.
3. In Vivo Administration:
-
For animal studies, this compound can be administered via intraperitoneal (i.p.) injection or oral gavage.
-
A common dosage for mice is in the range of 0.1 to 1.0 mg/kg body weight, administered daily or on alternate days.[13]
-
The vehicle for in vivo administration should be carefully chosen and tested for any confounding effects.
4. Analysis of Sphingolipid Levels:
-
Following both genetic knockdown and this compound treatment, cellular or tissue lipids should be extracted.
-
Sphingolipid species can be quantified using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.[7][14]
Concluding Remarks: Choosing the Right Tool for the Job
The decision to use genetic knockdown of SPT or this compound treatment depends heavily on the specific research question and experimental context.
-
Genetic knockdown offers the advantage of targeting specific SPT subunits and the potential for long-term, stable inhibition with shRNA. However, the slower onset of action and the possibility of off-target effects must be carefully considered and controlled for.
-
This compound treatment provides a rapid and potent inhibition of SPT activity with high specificity. It is an excellent tool for acute studies and for systemic applications in vivo. The reversibility of its action can also be advantageous in certain experimental designs.
References
- 1. Sphingolipid synthesis maintains nuclear membrane integrity and genome stability during cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 2. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 3. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Serine palmitoyltransferase (SPT) deficient mice absorb less cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Impact of Myriocin: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive cross-validation of Myriocin's impact across various cell lines, offering researchers, scientists, and drug development professionals a detailed comparison of its performance and mechanism of action. This compound, a potent inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway, has demonstrated significant effects on cell proliferation, apoptosis, and cell cycle regulation. This document summarizes key experimental data, outlines detailed protocols, and visualizes the underlying signaling pathways to facilitate informed research decisions.
Quantitative Analysis of this compound's Efficacy
This compound's biological activity varies across different cell lines. The following tables summarize its inhibitory concentrations (IC50), effects on sphingolipid levels, and impact on key regulatory proteins.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Human Lung Cancer | 30 | |
| NCI-H460 | Human Lung Cancer | 26 | |
| B16F10 | Murine Melanoma | Not specified, but effective at 1-10 µM | [1][2] |
| MOLM-13 | Acute Myeloid Leukemia | >120 nM (low efficacy alone) | |
| MV4-11 | Acute Myeloid Leukemia | >120 nM (low efficacy alone) |
Table 2: Effect of this compound on Sphingolipid Levels in B16F10 Melanoma Cells (24h treatment)
| Sphingolipid | % Reduction vs. Control | Citation |
| Ceramide | ~86% | [1][2] |
| Sphingomyelin | ~57% | [1][2] |
| Sphingosine | ~75% | [1][2] |
| Sphingosine-1-phosphate | ~38% | [1][2] |
Table 3: Impact of this compound on Cell Cycle and Apoptotic Regulatory Proteins
| Cell Line | Protein | Effect | Citation |
| A549 & NCI-H460 | Death Receptor 4 (DR4) | Induction | |
| A549 & NCI-H460 | p-JNK & p-p38 | Induction | |
| B16F10 | cdc25C, cyclin B1, cdc2 | Decreased expression | [1][2][3] |
| B16F10 | p53, p21waf1/cip1 | Increased expression | [1][2][3] |
| HepG2 & Primary Mouse Hepatocytes | apoA-I | Increased mRNA and protein levels | [4] |
| HepG2 & Primary Mouse Hepatocytes | Phospho-ERK | Inhibition | [4] |
| THP-1 (Mtb infected) | PLIN2, CD36, CERT1 | Increased gene expression | [5] |
| THP-1 (Mtb infected) | PPARγ | Reduced expression | [5] |
Comparative Performance of this compound
This compound's specific inhibition of SPT offers a distinct advantage over other compounds affecting lipid metabolism.
-
Versus Fumonisin B1: this compound inhibits the first step of de novo sphingolipid synthesis (SPT), while Fumonisin B1 inhibits ceramide synthase, a later step. In some models, this compound has been shown to prevent the accumulation of free sphinganine induced by Fumonisin B1.[6] However, in HepG2 cells, both inhibitors could partially block ceramide generation and reduce palmitate-induced apoptosis.[7]
-
Versus Cerulenin: this compound is more effective at lowering long-chain bases (LCBs) than cerulenin, a fatty acid synthase inhibitor.[8] While cerulenin has a broader inhibitory effect on lipid biosynthesis, leading to a more efficient cell cycle arrest, this compound's targeted action on sphingolipid synthesis leads to a more pronounced disruption of nuclear membrane integrity at effective concentrations.[8]
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for its experimental validation.
Caption: this compound's inhibition of SPT and downstream signaling effects.
Caption: General experimental workflow for assessing this compound's impact.
Detailed Experimental Protocols
The following are standardized protocols for key experiments cited in the analysis of this compound's effects.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1-100 µM) and a vehicle control (e.g., DMSO or media) for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[10]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest both adherent and floating cells and wash with cold PBS.[11][12]
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]
Western Blot Analysis
-
Protein Extraction: After this compound treatment, lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Sphingolipid Analysis (LC-MS/MS)
-
Lipid Extraction: Following this compound treatment, harvest cells and perform lipid extraction using a suitable solvent system (e.g., a single-phase or two-phase extraction method).[13]
-
Sample Preparation: Add internal standards to the samples prior to extraction for quantification.[14]
-
Chromatographic Separation: Separate the lipid classes using liquid chromatography, often with a C18 or HILIC column.[14][15]
-
Mass Spectrometry: Analyze the eluted lipids using a tandem mass spectrometer, typically in multiple reaction monitoring (MRM) mode, to specifically detect and quantify different sphingolipid species.[16]
-
Data Analysis: Integrate the peak areas for each lipid species and normalize to the corresponding internal standard to determine their concentrations.[13]
This guide provides a foundational understanding of this compound's cellular effects and standardized methods for its investigation. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental conditions.
References
- 1. Serine palmitoyltransferase inhibitor this compound induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serine palmitoyltransferase inhibitor this compound induces growth inhibition of B16F10 melanoma cells through G(2) /M phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a serine palmitoyltransferase inhibitor, suppresses tumor growth in a murine melanoma model by inhibiting de novo sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound enhances the clearance of M. tuberculosis by macrophages through the activation of PLIN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound prevents fumonisin B1-induced sphingoid base accumulation in mice liver without ameliorating hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sphingolipid synthesis maintains nuclear membrane integrity and genome stability during cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 13. lipidmaps.org [lipidmaps.org]
- 14. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Myriocin: A Comparative Analysis Framework
For researchers and drug development professionals, selecting a high-quality chemical probe is paramount to the integrity and reproducibility of experimental results. Myriocin, a potent inhibitor of serine palmitoyltransferase (SPT), is a widely used tool to investigate the roles of sphingolipid metabolism in various physiological and pathological processes. However, the purity and activity of this compound can vary between suppliers, potentially impacting experimental outcomes. This guide provides a framework for the comparative analysis of this compound from different suppliers, offering detailed experimental protocols and data presentation structures to aid in making an informed decision.
Product Information from Major Suppliers
A critical first step in selecting a this compound product is to review the information provided by the supplier. This typically includes purity, formulation, and storage recommendations. While this information is a useful starting point, independent verification is highly recommended.
| Supplier | Purity Specification | Formulation | CAS Number |
| Cayman Chemical | ≥95%[1] | Crystalline solid | 35891-70-4[1] |
| MedChemExpress | 98.67%[2] | Crystalline solid | 35891-70-4[2] |
| Sigma-Aldrich | ≥98% (HPLC)[3] | Powder | 35891-70-4[3] |
| APExBIO | >98% | Crystalline solid | 35891-70-4 |
| Abcam | >98% | Lyophilized solid | 35891-70-4 |
Experimental Protocols for Comparative Analysis
To objectively compare this compound from different suppliers, a series of analytical and biological assays should be performed. The following protocols provide a standardized approach to assess purity, potency, and biological activity.
Purity and Identity Verification by HPLC-MS
Objective: To confirm the identity and determine the purity of this compound from different suppliers.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound from each supplier in methanol at a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Data Analysis: Compare the retention time and mass spectrum of each sample to a certified reference standard. Calculate the purity of each sample by integrating the peak area of this compound and any detected impurities.
Potency Determination: Serine Palmitoyltransferase (SPT) Inhibition Assay
Objective: To compare the half-maximal inhibitory concentration (IC50) of this compound from different suppliers on its direct target, SPT. Both radiometric and HPLC-based methods can be used.
Methodology (HPLC-based): [6]
-
Cell Lysate Preparation: Prepare total cell lysate from a suitable cell line (e.g., HeLa or B16F10 melanoma cells).
-
Reaction Mixture: In a microcentrifuge tube, combine the cell lysate (approximately 300 µg of total protein), a "substrate mix" containing L-serine, pyridoxal-5'-phosphate (PLP), and palmitoyl-CoA, and varying concentrations of this compound from each supplier.
-
Incubation: Incubate the reaction mixtures at 37°C for 1 hour.
-
Reduction and Extraction: Stop the reaction and reduce the product (3-ketodihydrosphingosine) with sodium borohydride (NaBH4). Extract the resulting sphinganine.
-
Derivatization and HPLC Analysis: Derivatize the sphinganine with a fluorescent tag and quantify using HPLC with a fluorescence detector.
-
Data Analysis: Calculate the percentage of SPT activity inhibition for each this compound concentration. Plot the inhibition curve and determine the IC50 value for each supplier's product.
Biological Activity Assessment: Cell Viability and Proliferation Assays
Objective: To evaluate the effect of this compound from different suppliers on the viability and proliferation of a cancer cell line.
Methodology (MTT Assay): [7][8]
-
Cell Seeding: Seed a cancer cell line known to be sensitive to this compound (e.g., B16F10 melanoma cells) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound from each supplier for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value for each this compound sample.
Data Presentation
Summarize the quantitative data from the above experiments in clearly structured tables for easy comparison.
Table 1: Purity and Potency Comparison of this compound from Different Suppliers
| Supplier | Purity (HPLC-MS, %) | SPT Inhibition IC50 (nM) | Cell Viability IC50 (µM) |
| Supplier A | |||
| Supplier B | |||
| Supplier C |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the comparative analysis of this compound.
This compound's Impact on Key Signaling Pathways
This compound's primary mechanism of action is the inhibition of SPT, the rate-limiting enzyme in the de novo synthesis of sphingolipids. This leads to the depletion of downstream sphingolipids such as ceramide and sphingosine-1-phosphate (S1P), which in turn affects several key signaling pathways involved in cell growth, proliferation, and metabolism.
1. Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation and survival.[9] this compound-induced depletion of sphingolipids can lead to the downregulation of this pathway, contributing to its anti-cancer effects.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
2. Modulation of the ERK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade involved in cell proliferation and tumorigenesis. Studies have shown that this compound can inhibit ERK phosphorylation, suggesting another mechanism for its anti-proliferative effects.[10][11]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound = 98 HPLC, powder 35891-70-4 [sigmaaldrich.com]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. Serine palmitoyltransferase inhibitor this compound induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-mediated up-regulation of hepatocyte apoA-I synthesis is associated with ERK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sphingolipid Synthesis Inhibitors: Myriocin and Beyond
For researchers, scientists, and drug development professionals, understanding the nuances of sphingolipid synthesis inhibitors is critical for advancing research in areas ranging from oncology to immunology. This guide provides an objective comparison of Myriocin with other key inhibitors, supported by experimental data and detailed methodologies.
Sphingolipids are a class of lipids that play crucial roles in cell structure and signaling. Their synthesis is a complex, multi-step process that can be targeted by various small molecules. This compound, a potent inhibitor of the first and rate-limiting step in the de novo sphingolipid synthesis pathway, has been a cornerstone tool for studying sphingolipid function. This guide will compare this compound to other widely used inhibitors, focusing on their mechanisms of action, inhibitory concentrations, and the experimental approaches used to characterize them.
Mechanism of Action: Targeting Key Enzymes in Sphingolipid Biosynthesis
The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT) . This compound is a highly specific and potent inhibitor of SPT.[1][2][3] Its mechanism is complex, involving initial formation of an external aldimine with the pyridoxal-5'-phosphate (PLP) cofactor at the active site, followed by a catalytic degradation that results in a suicide inhibition mechanism.[4][5] This dual mode of action contributes to its high potency.[5]
Other inhibitors target different steps in the pathway. Fumonisin B1 , a mycotoxin, primarily inhibits ceramide synthase (CerS) , the enzyme responsible for acylating the sphingoid base to form ceramide.[6][7][8] This leads to an accumulation of sphingoid bases like sphinganine.[9] Aureobasidin A , an antifungal cyclic depsipeptide, targets inositol phosphorylceramide (IPC) synthase , an enzyme crucial for the synthesis of complex sphingolipids in fungi.[10][11][12]
Comparative Performance: A Quantitative Look at Inhibition
The efficacy of these inhibitors is typically quantified by their 50% inhibitory concentration (IC50) or their inhibitor constant (Ki). These values can vary depending on the cell type, experimental conditions, and the specific isoform of the target enzyme.
| Inhibitor | Target Enzyme | Organism/Cell Line | IC50 / Ki | Reference(s) |
| This compound | Serine Palmitoyltransferase (SPT) | - | Ki = 0.28 nM | [13] |
| Murine cytotoxic T cell line (CTLL-2) | IC50 = 15 nM | [13] | ||
| Fumonisin B1 | Ceramide Synthase (CerS) | Rat liver microsomes | IC50 ≈ 0.1 µM | [6][7][8] |
| Rat hepatocytes | IC50 = 0.1 µM | [14] | ||
| Pig kidney epithelial cells (LLC-PK1) | IC50 = 35 µM | [14] | ||
| Aureobasidin A | Inositol Phosphorylceramide (IPC) Synthase | Candida albicans | IC50 = 2-4 ng/mL | [10] |
| Aspergillus fumigatus | IC50 = 3-5 ng/mL | [10] |
Visualizing the Inhibition: Sphingolipid Synthesis Pathway
The following diagram illustrates the points of inhibition for this compound, Fumonisin B1, and Aureobasidin A within the sphingolipid biosynthesis pathway.
Experimental Protocols
Accurate assessment of sphingolipid synthesis inhibition requires robust experimental methodologies. Below are outlines of key protocols used in the characterization of these inhibitors.
Quantification of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for detailed and quantitative analysis of various sphingolipid species.[15][16][17]
a. Sample Preparation (from cell culture):
-
Culture cells to the desired confluency and treat with the inhibitor (e.g., this compound, Fumonisin B1) for the specified time.
-
Harvest cells by scraping or trypsinization, followed by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Perform lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v).
-
Add an internal standard cocktail containing known amounts of deuterated or odd-chain sphingolipid species for normalization.
-
Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate different sphingolipid classes and species using a suitable column (e.g., C18 reverse-phase).
-
Utilize a gradient elution with mobile phases typically consisting of water, acetonitrile, and methanol with additives like formic acid and ammonium formate.
-
Operate the mass spectrometer in a multiple reaction monitoring (MRM) mode for targeted quantification of specific parent-daughter ion transitions for each sphingolipid species.[15]
-
Quantify the endogenous sphingolipids by comparing their peak areas to those of the corresponding internal standards.
Cell Viability Assay (e.g., MTT or CCK-8 Assay)
To assess the cytotoxic effects of the inhibitors, cell viability assays are commonly performed.[18][19][20]
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.[18]
-
Prepare serial dilutions of the inhibitor in the culture medium.
-
Remove the old medium and add the medium containing the different concentrations of the inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
b. Viability Measurement (MTT Assay Example):
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[18]
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value for cytotoxicity.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating a sphingolipid synthesis inhibitor.
References
- 1. Serine palmitoyltransferase inhibitor this compound induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruption of sphingolipid homeostasis by this compound, a mycotoxin, reduces thymic and splenic T-lymphocyte populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Fumonisin B1 | C34H59NO15 | CID 2733487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound prevents fumonisin B1-induced sphingoid base accumulation in mice liver without ameliorating hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Inositol Phosphorylceramide Synthase by Aureobasidin A in Candida and Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
- 12. takarabio.com [takarabio.com]
- 13. caymanchem.com [caymanchem.com]
- 14. In vitro toxicology of fumonisins and the mechanistic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
Validating the In Vivo Anti-Tumor Activity of Myriocin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor activity of Myriocin with the alternative therapeutic agent, FTY720 (Fingolimod). The following sections present a summary of their performance based on available experimental data, detailed experimental protocols, and visualizations of their mechanisms of action.
Comparative Efficacy of this compound and FTY720 in Preclinical Cancer Models
This compound, a potent inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo sphingolipid biosynthesis, has demonstrated significant anti-tumor activity in vivo, primarily in melanoma models. Its efficacy is compared here with FTY720 (Fingolimod), a sphingosine-1-phosphate (S1P) receptor modulator, which has shown anti-cancer effects across a broader range of preclinical cancer models.
Quantitative Comparison of In Vivo Anti-Tumor Efficacy
The following tables summarize the quantitative data from various in vivo studies, providing a comparative overview of the anti-tumor effects of this compound and FTY720.
Table 1: Efficacy of this compound in a Murine Melanoma Model
| Cancer Model | Treatment Protocol | Key Findings | Reference |
| B16F10 Melanoma (C57BL/6 mice) | This compound (1 mg/kg, i.d. or i.p., every other day for 3 weeks) | Tumor Weight Reduction: Intradermal administration reduced mean tumor weight to 0.1 g (vs. 2.1 g in control). Intraperitoneal administration reduced mean tumor weight to 0.5 g (vs. 2.0 g in control).[1] | [1] |
| B16F10 Melanoma (C57BL/6 mice) | This compound (1 mg/kg, i.d. or i.p., every other day for 3 weeks) | Tumor Volume Reduction: Significantly decreased tumor volume compared to saline control. Most tumor tissues disappeared with intradermal administration.[1] | [1] |
| Lewis Lung Carcinoma (mouse allograft) | This compound in combination with cisplatin | Synergistically suppressed tumor growth and enhanced survival rate.[2] | [2] |
Table 2: Efficacy of FTY720 (Fingolimod) in Various In Vivo Cancer Models
| Cancer Model | Treatment Protocol | Key Findings | Reference |
| Mantle Cell Lymphoma (Jeko xenograft, SCID mice) | FTY720 (5 mg/kg/day) | Increased Survival: Mean survival of 38 days in the FTY720-treated group compared to 26.5 days in the vehicle control group.[3] | [3] |
| HER2-positive Breast Cancer (HCC1954 xenograft) | FTY720 | Tumor Growth Inhibition: Statistically significant reduction in tumor growth compared to the control group.[4] | [4] |
| Neuroblastoma (SK-N-AS xenograft, nude mice) | FTY720 (5 mg/kg, daily, i.p.) | Tumor Growth Inhibition: Significantly inhibited the growth of neuroblastoma xenografts from day 12 onwards, with potency similar to topotecan.[5] | [5] |
| Triple-Negative Breast Cancer (MDA-MB-468 xenograft) | FTY720 (3 mg/kg) in combination with gefitinib (50 mg/kg) | Tumor Volume Reduction: Significant reduction in tumor volume with the combination therapy. | [6] |
Mechanisms of Anti-Tumor Action
This compound and FTY720 exert their anti-tumor effects through distinct yet interconnected signaling pathways related to sphingolipid metabolism.
This compound's Mechanism of Action
This compound's primary mechanism involves the direct inhibition of serine palmitoyltransferase (SPT), leading to a systemic depletion of sphingolipids. This disruption in sphingolipid homeostasis triggers cell cycle arrest and modulates the tumor microenvironment.
FTY720's (Fingolimod's) Mechanism of Action
FTY720 is a structural analog of sphingosine and its anti-tumor activity is multifaceted. It is known to be phosphorylated in vivo to FTY720-phosphate, which then acts as a functional antagonist of S1P receptors. However, its anti-cancer effects are also attributed to mechanisms independent of S1P receptor modulation, including the inhibition of sphingosine kinase 1 (SphK1) and activation of protein phosphatase 2A (PP2A).
Experimental Protocols
This section provides an overview of the methodologies used in the in vivo studies cited in this guide.
This compound In Vivo Melanoma Study
-
Animal Model: Male C57BL/6 mice (6 weeks old).
-
Tumor Cell Line: B16F10 melanoma cells.
-
Tumor Implantation: Subcutaneous injection of 2 x 10^5 B16F10 cells into the right flank of the mice.
-
Treatment Groups:
-
Control (Saline)
-
This compound (1 mg/kg, intradermal)
-
This compound (1 mg/kg, intraperitoneal)
-
-
Drug Administration: this compound was administered every other day for 3 weeks, starting two days after tumor cell inoculation.
-
Tumor Measurement: Tumor volume was measured every two days using a caliper, and calculated using the formula: (length × width^2) / 2. At the end of the experiment, tumors were excised and weighed.
-
Endpoint Analysis:
-
Tumor growth inhibition was assessed by comparing tumor volume and weight between treated and control groups.
-
Western blot analysis of tumor tissues was performed to evaluate the expression of cell cycle regulatory proteins (Cdc25C, Cdc2, cyclin B1, p53, and p21^waf1/cip1^).
-
Sphingolipid levels in tumor tissue, serum, and liver were measured by high-performance liquid chromatography (HPLC).
-
FTY720 In Vivo Mantle Cell Lymphoma Study
-
Animal Model: Female severe combined immunodeficient (SCID) mice (6-8 weeks old).
-
Tumor Cell Line: Jeko (human mantle cell lymphoma).
-
Tumor Implantation: Intravenous injection of 4 x 10^7 Jeko cells.
-
Treatment Groups:
-
Vehicle Control
-
FTY720 (5 mg/kg/day)
-
-
Drug Administration: FTY720 was administered daily.
-
Endpoint Analysis:
-
Survival was monitored, and the mean survival time was calculated for each group.
-
The log-rank test was used to determine the statistical significance of the difference in survival between the treatment and control groups.
-
FTY720 In Vivo Neuroblastoma Study
-
Animal Model: Male athymic NCr-nu/nu nude mice (6 weeks old).
-
Tumor Cell Line: SK-N-AS (human neuroblastoma).
-
Tumor Implantation: Subcutaneous injection of 1 x 10^7 SK-N-AS cells into the flank.
-
Treatment Groups:
-
Vehicle control
-
FTY720 (5 mg/kg, daily, i.p.)
-
Topotecan (1 mg/kg, daily, gavage)
-
FTY720 plus topotecan
-
-
Tumor Measurement: Tumor volume was measured every other day with a caliper and calculated using the formula: TV = length × width^2 × 0.52.[5]
-
Endpoint Analysis: Tumor growth curves were generated to compare the efficacy of the different treatment regimens.
Experimental Workflow
The following diagram illustrates a general workflow for in vivo validation of an anti-tumor agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound suppresses tumor growth by modulating macrophage polarization and function through the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FTY720 Shows Promising In vitro and In vivo Preclinical Activity by Downmodulating Cyclin D1 and Phospho-Akt in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTY720 in resistant human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FTY720 Inhibits Tumor Growth and Enhances the Tumor-Suppressive Effect of Topotecan in Neuroblastoma by Interfering With the Sphingolipid Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Myriocin's Anti-Cancer Efficacy: A Comparative Analysis Across Malignancies
For Immediate Release
This guide provides a comparative analysis of the anti-proliferative and pro-apoptotic effects of Myriocin, a potent inhibitor of serine palmitoyltransferase (SPT), across various cancer types. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent.
This compound disrupts the de novo synthesis of sphingolipids, critical components of cell membranes involved in signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting SPT, the rate-limiting enzyme in this pathway, this compound effectively depletes downstream sphingolipids, leading to cell cycle arrest and apoptosis in a range of cancer cells. This guide summarizes key quantitative data, details the affected signaling pathways, and provides comprehensive experimental protocols for the cited assays.
Comparative Efficacy of this compound Across Cancer Cell Lines
The inhibitory effects of this compound on cancer cell viability vary across different cancer types. The following table summarizes the half-maximal inhibitory concentrations (IC50) and observed cellular effects of this compound in various cancer cell lines.
| Cancer Type | Cell Line | IC50 Value | Key Cellular Effects |
| Lung Cancer | A549 | 30 µM[1] | Induction of apoptosis via the DR4 pathway[2] |
| NCI-H460 | 26 µM[1] | Induction of apoptosis via the DR4 pathway | |
| Glioblastoma | U87MG | 1-5 µM (55-75% cell number reduction)[3] | Reduced cell proliferation[4] |
| Melanoma | B16F10 | Not Specified | G2/M phase cell cycle arrest, Apoptosis, Activation of p53 and p21[5][6] |
| Leukemia (AML) | MOLM-13 | Not significant alone (synergistic with resveratrol)[2] | Did not significantly inhibit cell viability alone at 40-120 nM[2] |
| MV4-11 | Not significant alone (synergistic with resveratrol)[2] | Did not significantly inhibit cell viability alone at 40-120 nM[2] | |
| Murine Cytotoxic T Cell | CTLL-2 | 15 nM[7] | Apoptosis |
Deciphering the Molecular Mechanisms: Signaling Pathways Affected by this compound
This compound's anti-cancer activity stems from its ability to modulate critical signaling pathways. The primary mechanism involves the inhibition of serine palmitoyltransferase (SPT), leading to a reduction in sphingolipid biosynthesis. This disruption triggers distinct downstream effects in different cancer types.
This compound's Impact on the Sphingolipid Biosynthesis Pathway
The foundational mechanism of this compound's action is the direct inhibition of Serine Palmitoyltransferase (SPT), the initial and rate-limiting enzyme in the de novo sphingolipid synthesis pathway. This inhibition leads to a significant reduction in the cellular pool of key sphingolipids.
Figure 1: this compound inhibits the initial step of sphingolipid biosynthesis.
Apoptosis Induction in Lung Cancer
In lung cancer cells, this compound treatment leads to the upregulation of Death Receptor 4 (DR4). This sensitization of the cancer cells to apoptosis is a key mechanism of its anti-tumor effect.
Figure 2: this compound-induced apoptosis pathway in lung cancer cells.
Cell Cycle Arrest in Melanoma
In melanoma cells, this compound-induced depletion of sphingolipids triggers the activation of the p53 tumor suppressor pathway. This leads to the upregulation of p21, a cyclin-dependent kinase inhibitor, which in turn halts the cell cycle at the G2/M phase.
Figure 3: this compound-induced cell cycle arrest in melanoma cells.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assessment (MTT Assay)
This protocol outlines the determination of cell viability upon this compound treatment using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Figure 4: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 2 hours at room temperature in the dark with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Figure 5: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the desired concentration of this compound for an appropriate time.
-
Harvest the cells, including any floating cells from the supernatant, by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution by staining cellular DNA with Propidium Iodide (PI) and analyzing via flow cytometry.
Figure 6: Workflow for cell cycle analysis using Propidium Iodide.
Materials:
-
This compound-treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells per sample and wash with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols provided are for guidance and should be adapted and optimized for specific experimental conditions.
References
- 1. 5-hydroxy-ctp.com [5-hydroxy-ctp.com]
- 2. Differential in vitro anti-leukemic activity of resveratrol combined with serine palmitoyltransferase inhibitor this compound in FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) carrying AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference with distinct steps of sphingolipid synthesis and signaling attenuates proliferation of U87MG glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serine palmitoyltransferase inhibitor this compound induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serine palmitoyltransferase inhibitor this compound induces growth inhibition of B16F10 melanoma cells through G(2) /M phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sapphire North America [sapphire-usa.com]
Safety Operating Guide
Proper Disposal of Myriocin: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Myriocin, a potent inhibitor of serine palmitoyltransferase, is a valuable tool in biomedical research. However, its acute oral toxicity and high toxicity to aquatic life with long-lasting effects necessitate stringent disposal procedures to ensure the safety of laboratory personnel and protect the environment. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound waste in a laboratory setting.
Immediate Safety Precautions
Before handling this compound, it is crucial to be familiar with its hazard profile. The following table summarizes the key hazard information derived from safety data sheets (SDS).
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) |
| Danger | H301: Toxic if swallowed.[1] |
| Acute Aquatic Toxicity (Category 1) |
| Warning | H400: Very toxic to aquatic life.[2] |
| Chronic Aquatic Toxicity (Category 1) |
| Warning | H410: Very toxic to aquatic life with long lasting effects.[2] |
This table is a summary. Always consult the specific Safety Data Sheet (SDS) for the this compound product you are using.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe segregation, packaging, and disposal of this compound waste.
1. Waste Segregation:
-
Solid this compound Waste: This includes pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any labware (e.g., weigh boats, spatulas) that has come into direct contact with the solid compound.
-
Liquid this compound Waste: This includes solutions containing this compound, solvents used to rinse contaminated glassware, and any liquid media from cell cultures treated with this compound.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be segregated into a designated sharps container.
2. Packaging and Labeling:
-
Solid Waste:
-
Collect solid this compound waste in a dedicated, leak-proof, and sealable container.
-
The container must be compatible with the chemical and clearly labeled as "Hazardous Waste: this compound, Solid."
-
-
Liquid Waste:
-
Collect liquid this compound waste in a sealable, leak-proof container, preferably the original container or one made of a compatible material.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Label the container clearly as "Hazardous Waste: this compound, Liquid," and list the solvent(s) and approximate concentration of this compound.
-
-
Sharps Waste:
-
Place all contaminated sharps directly into a puncture-resistant sharps container labeled "Hazardous Waste: this compound Sharps."
-
3. Decontamination of Labware:
-
Glassware and other reusable lab equipment contaminated with this compound should be triple-rinsed with a suitable solvent.
-
The rinsate from this cleaning process must be collected and disposed of as liquid this compound waste.[3]
-
After triple-rinsing, the labware can typically be washed according to standard laboratory procedures.
4. Storage of this compound Waste:
-
Store all this compound waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from drains and incompatible chemicals.[2]
-
Keep waste containers tightly sealed except when adding waste.
5. Final Disposal:
-
Never dispose of this compound waste down the drain or in the regular trash.[2]
-
Arrange for the collection and disposal of this compound waste through your institution's authorized hazardous waste management service.
-
Follow all institutional, local, and national regulations for the disposal of toxic and environmentally hazardous chemical waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can handle and dispose of this compound waste safely and responsibly, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. The chemical basis of serine palmitoyltransferase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbiological Decontamination of Mycotoxins: Opportunities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Myriocin
For researchers, scientists, and drug development professionals, the potent immunosuppressant Myriocin is a valuable tool. However, its safe and effective use hinges on rigorous adherence to safety protocols and a thorough understanding of its properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
This compound, a potent inhibitor of serine palmitoyltransferase, requires careful handling due to its hazardous nature.[1][2] It is classified as acutely toxic if swallowed and may cause skin, eye, and respiratory irritation.[3][4] Therefore, a comprehensive understanding and implementation of personal protective equipment (PPE) and safe handling procedures are paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound in its solid form and when in solution.
| Task | Minimum PPE Requirements |
| Handling Solid this compound (weighing, aliquoting) | Nitrile gloves (double-gloving recommended), safety glasses with side shields or goggles, face shield, lab coat, disposable N95 respirator, shoe covers.[3][5] |
| Preparing this compound Solutions | Nitrile gloves (double-gloving recommended), safety glasses with side shields or goggles, face shield, lab coat, work within a certified chemical fume hood.[6][7] |
| Administering this compound to Cell Cultures | Nitrile gloves, lab coat, work within a biological safety cabinet. |
| In vivo Administration (e.g., intraperitoneal injection) | Nitrile gloves, lab coat, safety glasses.[5][8] |
Safe Handling and Operational Workflow
A structured workflow is essential to minimize the risk of exposure and contamination. The following diagram illustrates the key steps for safely handling this compound, from receiving the compound to its final disposal.
Quantitative Data Summary
Understanding the physicochemical properties of this compound is crucial for its effective use in experiments.
| Property | Value |
| Molecular Formula | C₂₁H₃₉NO₆[8] |
| Molecular Weight | 401.5 g/mol [8] |
| Appearance | Off-white to grey powder/crystalline solid[1][8] |
| Solubility | Methanol: ~2 mg/mL[1][2][5], DMSO: 25 mg/mL[5][9] |
| Storage Temperature | -20°C[1][2][8] |
| Stability | ≥ 2-4 years at -20°C[1][2][10] |
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are outlines of key experimental protocols involving this compound.
In Vitro Cell-Based Assay Protocol
This protocol outlines the general steps for treating cell cultures with this compound to assess its effects on cell viability and signaling pathways.
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.[1]
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).[1] Dilute the stock solution to the final desired concentrations in the cell culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).[1]
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Analysis: Assess the desired endpoints, such as cell viability (e.g., using an MTT assay), protein expression (e.g., via Western blotting), or changes in sphingolipid levels (e.g., using LC-MS/MS).[1][4]
In Vivo Administration Protocol (Murine Model)
This protocol provides a general guideline for the intraperitoneal administration of this compound in mice.
-
Animal Handling: Acclimatize the animals to the laboratory conditions before the experiment. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent.[8] Dilute the stock solution in a sterile vehicle (e.g., saline) to the final desired concentration for injection. The final concentration of the solvent should be non-toxic to the animals.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at the desired dosage (e.g., 0.3 mg/kg).[5]
-
Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects.
-
Endpoint Analysis: At the end of the study period, collect tissues or blood samples for further analysis, such as measuring sphingolipid levels or assessing pathological changes.[5][6]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, pipette tips, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated media should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.[11]
-
Disposal Procedure: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for hazardous chemical waste disposal.[12][13]
Logical Relationship of PPE Selection
The choice of PPE is directly related to the potential for exposure during a specific task. The following diagram illustrates this decision-making process.
By adhering to these guidelines, researchers can confidently and safely work with this compound, unlocking its potential in their scientific endeavors while prioritizing a culture of safety in the laboratory.
References
- 1. 5-hydroxy-ctp.com [5-hydroxy-ctp.com]
- 2. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Serine palmitoyltransferase inhibitor this compound induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on plasma sphingolipid metabolism and atherosclerosis in apoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingolipid Synthesis Inhibition by this compound Administration Enhances Lipid Consumption and Ameliorates Lipid Response to Myocardial Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Sphingolipid Synthesis Inhibition by this compound Administration Enhances Lipid Consumption and Ameliorates Lipid Response to Myocardial Ischemia Reperfusion Injury [frontiersin.org]
- 10. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 11. dtsc.ca.gov [dtsc.ca.gov]
- 12. pca.state.mn.us [pca.state.mn.us]
- 13. dam.assets.ohio.gov [dam.assets.ohio.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
